molecular formula C39H68N7O18P3S B15599343 18-hydroxyoleoyl-CoA

18-hydroxyoleoyl-CoA

Número de catálogo: B15599343
Peso molecular: 1048.0 g/mol
Clave InChI: MQACSUXWIYYZAK-UTNXWDCOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

18-hydroxyoleoyl-CoA is an omega-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 18-hydroxyoleic acid. It is an omega-hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA, an unsaturated fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is functionally related to an oleic acid. It is a conjugate acid of a this compound(4-).

Propiedades

Fórmula molecular

C39H68N7O18P3S

Peso molecular

1048.0 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-18-hydroxyoctadec-9-enethioate

InChI

InChI=1S/C39H68N7O18P3S/c1-39(2,34(51)37(52)42-20-19-29(48)41-21-23-68-30(49)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-47)25-61-67(58,59)64-66(56,57)60-24-28-33(63-65(53,54)55)32(50)38(62-28)46-27-45-31-35(40)43-26-44-36(31)46/h3-4,26-28,32-34,38,47,50-51H,5-25H2,1-2H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b4-3-/t28-,32-,33-,34+,38-/m1/s1

Clave InChI

MQACSUXWIYYZAK-UTNXWDCOSA-N

Origen del producto

United States

Foundational & Exploratory

18-Hydroxyoleoyl-CoA: A Putative Novel Endogenous Lipid Mediator for GPR120

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on a scientific hypothesis derived from existing literature. As of the date of this document, 18-hydroxyoleoyl-CoA is a putative novel lipid mediator, and its definitive identification and characterization in biological systems are yet to be fully established in published research. This guide extrapolates from well-documented pathways and mechanisms of related lipid molecules to provide a foundational understanding for future research.

Introduction: The Emerging Landscape of Lipid Signaling

Lipid mediators are a diverse class of signaling molecules that play critical roles in a myriad of physiological and pathological processes, including inflammation, metabolic regulation, and cellular proliferation. While classical eicosanoids derived from arachidonic acid are well-studied, there is a growing appreciation for a broader range of bioactive lipids. This whitepaper focuses on the potential role of this compound as a novel endogenous lipid mediator, likely acting through the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

Oleic acid, a ubiquitous monounsaturated omega-9 fatty acid, is known to exert various biological effects. Its hydroxylation at the omega-position to form 18-hydroxyoleic acid and subsequent activation to its coenzyme A (CoA) thioester, this compound, may represent a key step in the generation of a potent signaling molecule with distinct properties from its parent fatty acid. This document will provide a comprehensive overview of the hypothesized biosynthesis, signaling cascade, and potential physiological relevance of this compound, along with detailed experimental protocols to facilitate its investigation.

Biosynthesis of this compound: A Two-Step Enzymatic Cascade

The formation of this compound is proposed to occur via a two-step enzymatic process involving ω-hydroxylation of oleic acid followed by its activation to an acyl-CoA.

Step 1: ω-Hydroxylation of Oleic Acid

The initial and rate-limiting step is the hydroxylation of oleic acid at its terminal (ω) carbon. This reaction is catalyzed by members of the Cytochrome P450 4F (CYP4F) family of enzymes, which are known fatty acid ω-hydroxylases.[1][2][3] Specifically, CYP4F2, predominantly expressed in the liver and kidney, has been shown to metabolize long-chain fatty acids.[1]

Step 2: Acyl-CoA Synthesis

The newly synthesized 18-hydroxyoleic acid is then activated to its corresponding acyl-CoA thioester by a long-chain acyl-CoA synthetase (ACSL).[4][5][6][7] ACSLs are a family of enzymes that catalyze the ATP-dependent esterification of fatty acids to coenzyme A. Several ACSL isoforms exist with varying substrate specificities and tissue distributions. While the specific ACSL isoform responsible for activating 18-hydroxyoleic acid is yet to be identified, ACSL isoforms are known to act on hydroxylated fatty acids.

The following diagram illustrates the proposed biosynthetic pathway:

biosynthesis oleic_acid Oleic Acid cyp4f2 CYP4F2 (ω-hydroxylase) oleic_acid->cyp4f2 hydroxyoleic_acid 18-Hydroxyoleic Acid acsl Long-Chain Acyl-CoA Synthetase (ACSL) hydroxyoleic_acid->acsl hydroxyoleoyl_coa This compound cyp4f2->hydroxyoleic_acid O2, NADPH acsl->hydroxyoleoyl_coa ATP, CoA-SH

Proposed Biosynthesis of this compound.

Signaling Pathway: GPR120 as the Putative Receptor

It is hypothesized that this compound acts as an endogenous ligand for GPR120, a receptor for medium and long-chain fatty acids.[8][9][10][11][12][13] Activation of GPR120 is known to initiate anti-inflammatory and insulin-sensitizing signaling cascades. The signaling pathway downstream of GPR120 activation is multifaceted, involving both G protein-dependent and -independent mechanisms.

Upon ligand binding, GPR120 is proposed to couple to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Independently of G protein coupling, ligand-bound GPR120 can recruit β-arrestin 2. The GPR120/β-arrestin 2 complex can then internalize and mediate anti-inflammatory effects by inhibiting the TAK1-TAB1 interaction, a key step in the Toll-like receptor (TLR) and TNF-α pro-inflammatory signaling pathways.[9][11]

The following diagram outlines the proposed signaling pathway of this compound through GPR120:

signaling_pathway cluster_membrane Plasma Membrane gpr120 GPR120 gaq11 Gαq/11 gpr120->gaq11 Activates barrestin2 β-arrestin 2 gpr120->barrestin2 Recruits ligand This compound ligand->gpr120 plc PLC gaq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ [Ca2+]i ip3->ca_release pkc PKC dag->pkc erk ERK Activation pkc->erk tak1_tab1 TAK1-TAB1 Complex barrestin2->tak1_tab1 Inhibits inflammation ↓ Pro-inflammatory Gene Expression tak1_tab1->inflammation

Proposed Signaling of this compound via GPR120.

Quantitative Data

As this compound is a putative mediator, there is currently no direct quantitative data available in the literature. The following tables provide examples of the types of quantitative data that would be crucial to collect to validate this hypothesis, with placeholder values.

Table 1: Putative Biosynthetic Enzyme Kinetics

EnzymeSubstrateApparent KmVmax
CYP4F2Oleic Acid[Value] µM[Value] pmol/min/mg protein
ACSL (isoform X)18-Hydroxyoleic Acid[Value] µM[Value] nmol/min/mg protein

Table 2: Putative GPR120 Receptor Binding and Activation

LigandReceptorBinding Affinity (Kd)EC50 (Ca2+ Mobilization)
This compoundGPR120[Value] nM[Value] nM
Oleic AcidGPR120[Value] µM[Value] µM

Table 3: Putative Biological Effects

TreatmentCell TypeParameter MeasuredIC50 / EC50
This compoundMacrophagesLPS-induced TNF-α secretion[Value] nM
This compoundAdipocytesInsulin-stimulated glucose uptake[Value] nM

Experimental Protocols

The following sections provide detailed methodologies for key experiments required to investigate this compound as a novel lipid mediator.

Enzymatic Synthesis and Purification of this compound

This protocol describes a chemo-enzymatic approach for the synthesis of this compound.

Materials:

  • 18-hydroxyoleic acid

  • Coenzyme A, trilithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (recombinant or from a microsomal preparation)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • MgCl2

  • DTT

  • Solid Phase Extraction (SPE) C18 cartridges

  • HPLC system with a C18 column

Procedure:

  • Enzyme Preparation: If using a microsomal preparation, solubilize the membranes containing ACSL activity in HEPES buffer containing Triton X-100. If using a recombinant enzyme, ensure it is in a suitable buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, ATP, MgCl2, DTT, and Coenzyme A.

  • Substrate Addition: Add 18-hydroxyoleic acid (dissolved in a small amount of ethanol (B145695) or DMSO) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the ACSL enzyme preparation.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Purification:

    • Centrifuge the quenched reaction to pellet precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and hydrophilic components.

    • Elute the this compound with a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Further purify the eluted fraction using reverse-phase HPLC.

  • Quantification: Determine the concentration of the purified this compound using UV spectrophotometry (A260 for the adenine (B156593) moiety of CoA) and confirm its identity by LC-MS/MS.

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples.

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., ¹³C-labeled oleoyl-CoA)

  • Acetonitrile

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Extraction:

    • Homogenize the biological sample in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water) containing the internal standard.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the extracted sample onto a C18 reverse-phase UHPLC column.

    • Use a gradient elution with mobile phases consisting of water and acetonitrile, both containing a modifier such as ammonium hydroxide or formic acid to improve peak shape and ionization.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the CoA moiety).

    • Develop a standard curve using purified this compound to enable absolute quantification.

The following diagram illustrates the general workflow for LC-MS/MS quantification:

lc_ms_workflow sample Biological Sample + Internal Standard extraction Extraction sample->extraction uhplc UHPLC Separation (C18 Column) extraction->uhplc ms Tandem Mass Spectrometry (ESI+, MRM) uhplc->ms quantification Quantification ms->quantification

LC-MS/MS Quantification Workflow.
GPR120 Activation Assay

This protocol describes a cell-based assay to determine if this compound can activate GPR120.

Materials:

  • HEK293 cells stably expressing human GPR120

  • Control HEK293 cells (not expressing GPR120)

  • Cell culture medium and reagents

  • Fluo-4 AM (calcium indicator dye)

  • This compound

  • Positive control agonist (e.g., GW9508)

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed both GPR120-expressing and control HEK293 cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with Fluo-4 AM in assay buffer and incubate in the dark at 37°C for 1 hour.

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound, positive control, or vehicle to the wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Plot the dose-response curve for this compound and the positive control to determine the EC50 values. Compare the response in GPR120-expressing cells to the control cells to confirm receptor specificity.

Potential Physiological and Pathological Roles

Based on the known functions of GPR120 and its ligands, this compound could play a significant role in several physiological and pathological processes:

  • Anti-inflammatory Effects: By activating GPR120 on immune cells such as macrophages, this compound may suppress the production of pro-inflammatory cytokines and contribute to the resolution of inflammation.

  • Metabolic Regulation: Activation of GPR120 in adipocytes and other metabolic tissues can enhance insulin (B600854) sensitivity and glucose uptake. Therefore, this compound could be involved in maintaining metabolic homeostasis.

  • Gut Hormone Secretion: GPR120 is expressed in enteroendocrine cells and its activation promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation.

  • Disease Relevance: Dysregulation of the this compound signaling pathway could be implicated in chronic inflammatory diseases, metabolic syndrome, type 2 diabetes, and certain cancers.

Conclusion and Future Directions

This compound represents a promising, yet-to-be-validated, novel endogenous lipid mediator. The scientific rationale for its existence and biological activity is strong, based on our understanding of fatty acid metabolism and GPR120 signaling. The experimental protocols outlined in this guide provide a roadmap for researchers to formally identify and characterize this putative signaling molecule.

Future research should focus on:

  • Definitive Identification: Unequivocal detection and quantification of endogenous this compound in various tissues and biofluids.

  • Enzyme Characterization: Identification of the specific CYP4F and ACSL isoforms responsible for its biosynthesis.

  • Receptor Pharmacology: Detailed characterization of the interaction between this compound and GPR120, including binding kinetics and downstream signaling profiling.

  • In Vivo Studies: Elucidation of the physiological and pathological roles of this compound using animal models of inflammation and metabolic disease.

The exploration of this compound and its signaling pathway could open new avenues for understanding lipid-mediated regulation of cellular function and may lead to the development of novel therapeutic strategies for a range of human diseases.

References

Unraveling the Role of 18-Hydroxyoleoyl-CoA in Plant Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Hydroxyoleoyl-CoA is a critical intermediate in the biosynthesis of essential protective biopolymers in plants, namely cutin and suberin. These lipid-based macromolecules form barriers on the plant surface, playing a vital role in preventing water loss, protecting against pathogens, and maintaining overall plant health. This technical guide delves into the core functions of this compound in plant lipid synthesis, providing a comprehensive overview of its biosynthesis, its incorporation into larger polymers, and the key enzymes involved. The guide also presents quantitative data from relevant studies, details experimental protocols for the analysis of hydroxy fatty acids, and visualizes the key metabolic pathways using Graphviz diagrams. Understanding the intricacies of this pathway is paramount for developing novel strategies in crop improvement and for the potential discovery of new drug targets.

Introduction

The synthesis of complex lipids is a hallmark of plant adaptation to terrestrial life. Among these, the production of hydroxy fatty acids is a key step in the formation of the protective barriers of cutin and suberin. This compound, a derivative of the common fatty acid oleic acid, serves as a primary building block for these polymers. Its synthesis is a tightly regulated process that occurs in the endoplasmic reticulum and involves a specific class of enzymes. This guide will explore the function of this compound, from its creation to its ultimate fate as a component of the plant's protective layers.

Biosynthesis of this compound

The journey of this compound begins with oleic acid (18:1), a ubiquitous fatty acid in plants. The key transformation is the hydroxylation of oleic acid at the 18th carbon atom. This reaction is catalyzed by cytochrome P450-dependent fatty acid ω-hydroxylases.[1][2] These enzymes are primarily from the CYP86 and CYP94 families.[1]

The hydroxylation process occurs in the endoplasmic reticulum (ER) of plant cells.[1][3] The overall reaction can be summarized as follows:

Oleoyl-CoA + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

This reaction is a crucial control point in the biosynthesis of hydroxy fatty acids and is subject to regulation by various developmental and environmental cues.

Role in Cutin and Suberin Synthesis

This compound is a monomeric precursor for the biosynthesis of cutin and suberin, which are complex polyesters.[3][4][5]

  • Cutin: This polymer forms the cuticle, the waxy layer covering the aerial parts of plants, such as leaves and fruits.[4][5] It is primarily composed of C16 and C18 hydroxy and epoxy-hydroxy fatty acids.[3][4]

  • Suberin: This is a more complex and varied polymer found in underground parts of plants like roots, as well as in wound-healing tissues and the Casparian strip of the endodermis.[4] It is composed of aliphatic monomers derived from fatty acids, as well as aromatic domains.[4]

The this compound, along with other hydroxy fatty acids, is transported from the ER to the site of polymerization, where it is incorporated into the growing cutin or suberin matrix by acyltransferases.[4]

Quantitative Data on Hydroxy Fatty Acid Production

The genetic modification of enzymes involved in the hydroxy fatty acid biosynthetic pathway can significantly alter the lipid profile of plants. The following table summarizes quantitative data from studies where the expression of genes related to this pathway was manipulated.

Plant SpeciesGenetic ModificationAnalyzed TissueChange in Hydroxy Fatty Acid ContentReference
Arabidopsis thalianaOverexpression of Ricinus communis fatty acid hydroxylase 12 (FAH12)SeedIncrease from 0% to 17% of total fatty acids[6]
Arabidopsis thalianaCo-expression of RcFAH12 and Ricinus communis diacylglycerol acyltransferase 2 (RcDGAT2)SeedIncrease from 17% to nearly 30% of total fatty acids[6]
Arabidopsis thalianaCo-expression of various acyltransferases in a line expressing RcFAH12SeedIncrease to 25-34% of total seed triacylglycerols[7]

Key Signaling and Biosynthetic Pathways

The biosynthesis of this compound and its incorporation into cutin and suberin is a multi-step process involving several enzymes and cellular compartments.

Biosynthesis_of_18_Hydroxyoleoyl_CoA cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl_CoA Acetyl_CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl_CoA->Fatty_Acid_Synthase de novo synthesis Oleoyl_ACP Oleoyl_ACP Fatty_Acid_Synthase->Oleoyl_ACP Oleoyl_CoA Oleoyl_CoA Oleoyl_ACP->Oleoyl_CoA Export & Acyl-CoA Synthetase CYP86_CYP94 CYP86, CYP94 (ω-hydroxylase) Oleoyl_CoA->CYP86_CYP94 Hydroxylation 18_Hydroxyoleoyl_CoA This compound CYP86_CYP94->18_Hydroxyoleoyl_CoA

Biosynthesis of this compound from Acetyl-CoA.

Once synthesized, this compound is incorporated into the growing polymer chain of cutin or suberin.

Incorporation_into_Polymer 18_Hydroxyoleoyl_CoA This compound Acyltransferase Acyltransferase 18_Hydroxyoleoyl_CoA->Acyltransferase Other_Monomers Other Hydroxy Fatty Acids, Dicarboxylic Acids, etc. Other_Monomers->Acyltransferase Cutin_Suberin_Polymer Growing Cutin or Suberin Polymer Acyltransferase->Cutin_Suberin_Polymer Polymerization

References

The Occurrence of 18-Hydroxyoleoyl-CoA in Microbial Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

18-Hydroxyoleoyl-CoA, a terminally hydroxylated derivative of the ubiquitous oleic acid, represents a fascinating yet underexplored molecule in microbial biochemistry. As an activated long-chain hydroxy fatty acid, it stands at the crossroads of specialized metabolic pathways, offering potential as a precursor for biopolymers, biosurfactants, and other high-value oleochemicals. This technical guide provides an in-depth exploration of the microbial origins and metabolic significance of this compound, consolidating current research on its biosynthesis, enzymatic machinery, and subsequent metabolic fate. Detailed experimental protocols for the study of relevant enzymes and pathways are provided, alongside quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers in metabolic engineering and drug development.

Introduction: The Significance of ω-Hydroxylated Fatty Acyl-CoAs

Fatty acyl-Coenzyme A (CoA) thioesters are central intermediates in lipid metabolism, serving as activated donors for energy production via β-oxidation and as building blocks for complex lipids. The functionalization of the terminal (ω) carbon of a fatty acid introduces a hydroxyl group, dramatically altering the molecule's physicochemical properties and metabolic potential. This ω-hydroxylation is a critical first step in pathways leading to the production of dicarboxylic acids, polyesters, and specialized glycolipids like sophorolipids. This compound, derived from the C18 monounsaturated oleic acid, is a key intermediate in these pathways, and its microbial synthesis is of significant interest for the development of bio-based chemicals and materials.

Biosynthesis of 18-Hydroxyoleic Acid: The Precursor to this compound

The formation of this compound begins with the ω-hydroxylation of its free fatty acid precursor, oleic acid. This reaction is primarily catalyzed by a specific class of enzymes: cytochrome P450 monooxygenases.

Key Microbial Enzymes in Oleic Acid ω-Hydroxylation

Microbial kingdoms, particularly fungi, harbor a diverse array of cytochrome P450 enzymes capable of fatty acid hydroxylation. The most direct evidence for the production of 18-hydroxyoleic acid comes from the bark beetle-associated fungus, Grosmannia clavigera.

  • CYP630B18 from Grosmannia clavigera : This enzyme has been biochemically characterized as a highly specific oleic acid ω-hydroxylase. It catalyzes the direct conversion of oleic acid to 18-hydroxyoleic acid. This specificity is noteworthy, as many other fatty acid hydroxylases exhibit broader substrate ranges or produce a mixture of ω-1, ω-2, and ω-3 hydroxy products. The expression of CYP630B18 is induced by fatty acids, suggesting its role in fatty acid metabolism, potentially as a detoxification mechanism or to produce signaling molecules when the primary β-oxidation pathway is saturated.

  • CYP52 Family in Yeasts : The CYP52 family of cytochrome P450s is well-known for its role in fatty acid and alkane metabolism in yeasts. In the sophorolipid-producing yeast Starmerella bombicola, the enzyme CYP52M1 is responsible for the initial hydroxylation of fatty acids. While it produces both ω and ω-1 hydroxy fatty acids, oleic acid is its preferred substrate. This enzyme's activity is the entry point for oleic acid into the sophorolipid (B1247395) biosynthesis pathway.

The general reaction for the ω-hydroxylation of oleic acid is as follows:

Oleic Acid + NADPH + H⁺ + O₂ → 18-Hydroxyoleic Acid + NADP⁺ + H₂O

This reaction is catalyzed by a cytochrome P450 enzyme system, which requires a partner reductase to transfer electrons from NADPH.

Activation to this compound

Following its synthesis, 18-hydroxyoleic acid must be activated to its CoA thioester to participate in downstream metabolic pathways. This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs), which are ubiquitous enzymes in microorganisms.

18-Hydroxyoleic Acid + ATP + CoASH → this compound + AMP + PPi

While direct experimental evidence for an ACSL with a high specificity for 18-hydroxyoleic acid is limited, it is a well-established principle that free fatty acids are activated in this manner before entering further metabolism, such as β-oxidation or lipid synthesis. The substrate specificity of ACSLs can be broad, and it is highly probable that endogenous ACSLs in organisms producing ω-hydroxy fatty acids can perform this activation step.

Metabolic Pathways Involving this compound

Once formed, this compound can be directed into several metabolic routes, primarily catabolic (degradation) or anabolic (biosynthesis of complex molecules).

Catabolism via the ω-Oxidation Pathway

The ω-oxidation pathway is an alternative to β-oxidation for fatty acid degradation. It is particularly important for the metabolism of ω-hydroxylated fatty acids. The pathway proceeds by further oxidation of the terminal hydroxyl group to a carboxylic acid, forming a dicarboxylic acid.

The key steps involving this compound are:

  • Oxidation to an Aldehyde : The terminal hydroxyl group of this compound is oxidized to an aldehyde by an alcohol dehydrogenase.

  • Oxidation to a Dicarboxylic Acid : The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding octadec-9-enedioyl-CoA.

  • β-Oxidation : This dicarboxylic acyl-CoA can then be degraded from either end via the β-oxidation pathway, producing acetyl-CoA and succinyl-CoA, which can enter central carbon metabolism.

omega_oxidation_pathway Oleic_Acid Oleic Acid H18_OA 18-Hydroxyoleic Acid Oleic_Acid->H18_OA CYP450 (e.g., CYP630B18) O₂, NADPH H18_oleoyl_CoA This compound H18_OA->H18_oleoyl_CoA Acyl-CoA Synthetase ATP, CoA Aldehyde_CoA 9-Octadecenal-18-oyl-CoA H18_oleoyl_CoA->Aldehyde_CoA Alcohol Dehydrogenase NAD⁺ Dicarboxylic_CoA Octadec-9-enedioyl-CoA Aldehyde_CoA->Dicarboxylic_CoA Aldehyde Dehydrogenase NAD⁺ Beta_Oxidation β-Oxidation Spiral Dicarboxylic_CoA->Beta_Oxidation invis1 Beta_Oxidation->invis1 Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Succinyl_CoA->TCA_Cycle invis1->Acetyl_CoA invis1->Succinyl_CoA invis2

Figure 1. Putative ω-Oxidation Pathway for Oleic Acid in Microbes.

Anabolism: Incorporation into Sophorolipids

In the yeast Starmerella bombicola, ω- and (ω-1)-hydroxy fatty acids are key precursors for the biosynthesis of sophorolipids, a class of glycolipid biosurfactants. The pathway begins after the initial hydroxylation of oleic acid by CYP52M1.

  • Glucosylation : The hydroxyl group of 17-hydroxyoleic acid (the ω-1 product) or 18-hydroxyoleic acid (the ω product) is glycosylated by a UDP-glucosyltransferase (UGTA1), attaching the first glucose moiety.

  • Second Glucosylation : A second glucosyltransferase (UGTB1) adds another glucose molecule to form the characteristic sophorose head group.

  • Acetylation and Lactonization : The sophorose moiety can be acetylated, and the entire molecule can undergo intramolecular esterification (lactonization) to form the final sophorolipid structures.

While the primary substrate for sophorolipid synthesis in S. bombicola is 17-hydroxyoleic acid, the enzymatic machinery can also utilize 18-hydroxyoleic acid. This pathway represents a significant anabolic fate for ω-hydroxylated fatty acids in this organism.

sophorolipid_biosynthesis Oleic_Acid Oleic Acid Hydroxy_FA 17/18-Hydroxyoleic Acid Oleic_Acid->Hydroxy_FA CYP52M1 O₂, NADPH Glucolipid Glucolipid (1-O-Sophorosyl-17-hydroxyoleate) Hydroxy_FA->Glucolipid UGTA1 Acidic_SL Acidic Sophorolipid Glucolipid->Acidic_SL UGTB1 Lactonic_SL Lactonic Sophorolipid Acidic_SL->Lactonic_SL SBLE (Esterase) (Intramolecular esterification) UDP_Glucose1 UDP-Glucose UDP_Glucose1->Glucolipid UDP_Glucose2 UDP-Glucose UDP_Glucose2->Acidic_SL Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acidic_SL Acetyltransferase (optional)

Figure 2. Sophorolipid Biosynthesis Pathway in Starmerella bombicola.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. However, data on the production of its precursor and related compounds provide valuable context for its potential microbial production.

Table 1: Substrate Specificity of CYP52M1 from Starmerella bombicola

Substrate (Fatty Acid)Relative Activity (%)Products
Oleic Acid (C18:1)100ω- and (ω-1)-hydroxy fatty acids
Stearic Acid (C18:0)~75ω- and (ω-1)-hydroxy fatty acids
Linoleic Acid (C18:2)~60ω- and (ω-1)-hydroxy fatty acids
Palmitic Acid (C16:0)~50ω- and (ω-1)-hydroxy fatty acids
Myristic Acid (C14:0)Not Detected-
Lauric Acid (C12:0)Not Detected-

Data inferred from qualitative and comparative descriptions in literature. The transformation efficiency of oleic acid by CYP52M1 is noted as being higher than other tested fatty acids.

Table 2: Production of Hydroxy Fatty Acids in Engineered Microbes

MicroorganismGenetic ModificationSubstrateProductTiter (g/L)Reference Context
Starmerella bombicolaΔsble Δpox1 Δfao1Oleic Acid(ω-1)-Hydroxy fatty acids17.39Blockage of sophorolipid synthesis, β-oxidation, and ω-oxidation.
Escherichia coliEngineered with P450BM3 and thioesteraseGlucoseMedium-chain ω-1/2/3 HFAs>1.0Focus on medium-chain length products, not C18.

Experimental Protocols

This section provides generalized yet detailed methodologies for key experiments related to the study of this compound and its biosynthetic enzymes.

Protocol: Heterologous Expression of a Fungal Cytochrome P450 (e.g., CYP630B18) in E. coli

This protocol is a representative workflow for expressing a membrane-associated fungal P450, which often requires optimization.

Objective: To produce functional CYP630B18 enzyme in E. coli for subsequent biochemical assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or C43(DE3))

  • Expression vector (e.g., pET series, pCWori+)

  • Synthetic, codon-optimized gene for CYP630B18 and its corresponding reductase partner (CPR).

  • LB medium, IPTG (Isopropyl β-D-1-thiogalactopyranoside), 5-aminolevulinic acid (ALA).

  • Lysis buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT).

  • Sonicator, centrifuge.

Workflow Diagram:

expression_workflow Gene_Synth Gene Synthesis & Cloning (Codon-optimized P450 & CPR in expression vector) Transformation Transformation into E. coli Gene_Synth->Transformation Culture Cultivation (LB medium, 37°C) Transformation->Culture Induction Induction (Cool to 18-25°C, add IPTG & ALA) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Membrane_Prep Membrane Fraction Prep (Ultracentrifugation) Lysis->Membrane_Prep Quantification P450 Quantification (CO-Difference Spectrum) Membrane_Prep->Quantification Assay Enzyme Activity Assay Membrane_Prep->Assay

Figure 3. Workflow for Heterologous Expression of Fungal P450s.

Procedure:

  • Gene Synthesis and Cloning: Synthesize the genes for the fungal P450 (e.g., G. clavigera CYP630B18) and its redox partner, a cytochrome P450 reductase (CPR). Codon-optimize the sequences for E. coli expression. Clone the genes into a suitable expression vector, often as an operon or on two separate compatible plasmids. N-terminal modifications (e.g., truncation of transmembrane domains, addition of fusion partners) may be required for soluble expression.

  • Transformation: Transform the expression plasmid(s) into a competent E. coli expression host.

  • Cultivation: Grow a starter culture overnight. Inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 18-25°C). Add the inducer IPTG (e.g., 0.1-1 mM) and the heme precursor 5-aminolevulinic acid (ALA, e.g., 0.5 mM). Incubate for a further 24-48 hours with shaking.

  • Cell Harvest: Pellet the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).

  • Membrane Preparation: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication on ice. Centrifuge at low speed (e.g., 10,000 x g, 20 min, 4°C) to remove cell debris. Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g, 1-2 hours, 4°C) to pellet the membrane fraction.

  • Quantification: Resuspend the membrane pellet in buffer. Determine the concentration of functional P450 using the CO-difference spectrum method. This involves reducing the sample with sodium dithionite, splitting it into two cuvettes, bubbling one with carbon monoxide, and measuring the difference spectrum. The concentration is calculated using the extinction coefficient of 91 mM⁻¹cm⁻¹ for the absorbance difference between 450 nm and 490 nm.

Protocol: In Vitro Assay of Oleic Acid Hydroxylase Activity

Objective: To measure the conversion of oleic acid to 18-hydroxyoleic acid by the heterologously expressed P450.

Materials:

  • Prepared membrane fraction containing the P450 and its reductase.

  • Reaction buffer (e.g., 100 mM potassium phosphate pH 7.4).

  • Oleic acid substrate (dissolved in a suitable solvent like DMSO or ethanol).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Quenching solution (e.g., acidified ethyl acetate).

  • Internal standard (e.g., a structurally similar but distinct hydroxy fatty acid).

Procedure:

  • Reaction Setup: In a glass tube, combine the reaction buffer, the NADPH regenerating system, and the membrane fraction. Pre-warm the mixture at the desired reaction temperature (e.g., 30°C).

  • Initiate Reaction: Add the oleic acid substrate to start the reaction. Incubate with shaking for a defined period (e.g., 30-60 minutes).

  • Quench Reaction: Stop the reaction by adding acidified ethyl acetate (B1210297). Add the internal standard.

  • Extraction: Vortex vigorously to extract the lipids into the ethyl acetate phase. Centrifuge to separate the phases.

  • Analysis: Transfer the organic phase to a new tube, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol: Extraction and Analysis of Hydroxy Fatty Acids from Fungal Culture

Objective: To extract, identify, and quantify 18-hydroxyoleic acid from a culture of a producing organism like Grosmannia clavigera.

Materials:

  • Fungal mycelium, filtered from the culture broth.

  • Extraction solvent: Chloroform (B151607)/Methanol (2:1, v/v).

  • Internal standard.

  • LC-MS/MS system with a C18 reverse-phase column.

Procedure:

  • Sample Preparation: Harvest fungal mycelium by filtration and lyophilize or use wet. Weigh a known amount of biomass.

  • Extraction: Homogenize the biomass in a glass vial with beads and the chloroform/methanol solvent mixture. Add the internal standard. Vortex thoroughly.

  • Phase Separation: Add water to the mixture to induce phase separation. Centrifuge to clarify the layers.

  • Collection: Carefully collect the lower chloroform layer, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent under nitrogen and reconstitute the lipid extract in a solvent compatible with LC-MS analysis (e.g., acetonitrile/isopropanol/water).

  • LC-MS/MS Analysis: Inject the sample onto a C18 column. Use a gradient of water and organic solvent (e.g., acetonitrile/methanol), both typically containing a small amount of acid (e.g., formic or acetic acid) to improve ionization. Monitor for the specific mass-to-charge ratio (m/z) of deprotonated 18-hydroxyoleic acid and its characteristic fragment ions in negative ion mode. Quantify using the peak area relative to the internal standard.

Conclusion and Future Outlook

The study of this compound in microbial systems is an emerging field with considerable potential. The discovery of specific ω-hydroxylases like CYP630B18 in fungi provides a direct enzymatic route for the synthesis of its precursor, 18-hydroxyoleic acid. While the direct characterization of this compound itself is in its infancy, its inferred role as a key intermediate in ω-oxidation and sophorolipid biosynthesis highlights its metabolic importance.

For professionals in drug development, the enzymes in these pathways, particularly the unique cytochrome P450s, may represent novel targets. For metabolic engineers and researchers, these pathways offer a rich toolkit for the bio-production of valuable oleochemicals. Future research should focus on:

  • Enzyme Discovery and Characterization: Screening more microbial genomes for novel fatty acid ω-hydroxylases with high specificity and activity.

  • Pathway Elucidation: Detailed metabolomic and transcriptomic studies to fully map the downstream pathways of this compound in various microorganisms.

  • Metabolic Engineering: Leveraging the identified genes to construct robust microbial cell factories for the high-titer production of ω-hydroxy fatty acids, dicarboxylic acids, and other derived products from renewable feedstocks.

By continuing to unravel the complexities of these specialized lipid metabolic pathways, the scientific community can unlock new opportunities for sustainable chemical production and novel therapeutic interventions.

Exploring the evolutionary conservation of 18-hydroxyoleoyl-CoA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolutionary Conservation of 18-Hydroxyoleoyl-CoA Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an activated omega-hydroxy fatty acid derived from oleic acid. Its synthesis is a two-step enzymatic process that is conserved across diverse biological taxa, from plants to mammals. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the evolutionary conservation of the key enzymes involved: cytochrome P450 (CYP) fatty acid ω-hydroxylases and long-chain acyl-CoA synthetases (ACSL). We present quantitative data on enzyme kinetics, detailed experimental protocols for assessing the synthesis pathway, and a discussion of the potential biological functions and signaling roles of this molecule. The evolutionary analysis highlights the ancient origins and diversification of the enzymatic machinery responsible for producing this and related lipid molecules.

The Synthesis Pathway of this compound

The biosynthesis of this compound from oleic acid is a sequential two-step process involving an initial hydroxylation reaction followed by the activation of the resulting hydroxy fatty acid with coenzyme A.

Step 1: ω-Hydroxylation of Oleic Acid

The first and rate-limiting step is the hydroxylation of the terminal methyl group (ω-carbon) of oleic acid (cis-9-octadecenoic acid) to form 18-hydroxyoleic acid. This reaction is catalyzed by a class of heme-containing monooxygenases known as cytochrome P450 enzymes, primarily from the CYP4 family.[1][2][3] These enzymes are typically located in the endoplasmic reticulum and require NADPH and molecular oxygen as co-substrates.[2] The CYP4A and CYP4F subfamilies are particularly noted for their fatty acid ω-hydroxylase activity.[1][2]

Step 2: Acyl-CoA Thioesterification

The newly synthesized 18-hydroxyoleic acid is then activated by esterification to coenzyme A, forming this compound. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs), which are essential enzymes in lipid metabolism.[4] The reaction proceeds through an acyl-adenylate intermediate and is driven by the hydrolysis of ATP to AMP and pyrophosphate.[5] ACSL enzymes are found in various cellular compartments, including the endoplasmic reticulum and the outer mitochondrial membrane.

Synthesis_Pathway cluster_step1 Step 1: ω-Hydroxylation cluster_step2 Step 2: Acyl-CoA Activation Oleic_Acid Oleic Acid (C18:1) 18_HOA 18-Hydroxyoleic Acid Oleic_Acid->18_HOA 18_HOA_2 18-Hydroxyoleic Acid CYP4F_CYP4A CYP4F / CYP4A (ω-hydroxylase) NADP_H2O NADP+ + H2O CYP4F_CYP4A->NADP_H2O NADPH_O2 NADPH + H+ + O2 NADPH_O2->CYP4F_CYP4A 18_HOA_CoA This compound 18_HOA_2->18_HOA_CoA ACSL Long-Chain Acyl-CoA Synthetase (ACSL) AMP_PPi AMP + PPi ACSL->AMP_PPi ATP_CoA ATP + CoA-SH ATP_CoA->ACSL Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Potential Signaling Actions Oleic_Acid Oleic Acid 18_HOA 18-Hydroxyoleic Acid Oleic_Acid->18_HOA CYP4F/4A GPCR G-Protein Coupled Receptors (e.g., GPR75) 18_HOA->GPCR TRP_Channel TRP Ion Channels (e.g., TRPV1) 18_HOA->TRP_Channel Downstream Downstream Signaling (e.g., Ca2+ influx, cAMP modulation) GPCR->Downstream TRP_Channel->Downstream Response Cellular Responses (Inflammation, Vascular Tone, etc.) Downstream->Response Experimental_Workflow cluster_hydroxylation Hydroxylation Assay cluster_acsl ACSL Assay Microsomes Source: Liver Microsomes Incubate_CYP Incubate with Oleic Acid + NADPH-generating system Microsomes->Incubate_CYP Extract_CYP Lipid Extraction & Derivatization Incubate_CYP->Extract_CYP Analyze_CYP LC-MS/MS Analysis (Quantify 18-HOA) Extract_CYP->Analyze_CYP Lysate Source: Cell Lysate / Purified ACSL Incubate_ACSL Incubate with [14C]-18-HOA + ATP, CoA Lysate->Incubate_ACSL Partition Phase Partitioning Incubate_ACSL->Partition Scintillation Scintillation Counting (Quantify [14C]-18-HOA-CoA) Partition->Scintillation

References

An In-depth Technical Guide on Putative Enzymes in 18-Hydroxyoleoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyoleic acid, an omega-hydroxy fatty acid derived from oleic acid, and its activated form, 18-hydroxyoleoyl-CoA, are emerging as molecules of interest in various physiological and pathophysiological processes. Their roles in cellular signaling, inflammation, and vascular function are beginning to be unraveled. The enzymatic synthesis of this compound is a critical step in its biological activity, and understanding the enzymes involved is paramount for targeted therapeutic development. This technical guide provides a comprehensive overview of the putative enzymes implicated in the synthesis of this compound, with a focus on the cytochrome P450 superfamily. It includes available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. 18-Hydroxyoleic acid is recognized as a human metabolite of oleic acid[1].

Putative Enzymes in this compound Synthesis

The primary candidates for the synthesis of this compound are members of the cytochrome P450 (CYP) superfamily, specifically those with fatty acid ω-hydroxylase activity. These enzymes catalyze the introduction of a hydroxyl group at the terminal (ω) carbon of a fatty acid. While much of the existing research has focused on the hydroxylation of free fatty acids, it is highly probable that these enzymes can also act on fatty acyl-CoAs, or that the resulting ω-hydroxy fatty acid is subsequently activated to its CoA ester.

The main human CYP families implicated in the ω-hydroxylation of long-chain fatty acids are CYP4A and CYP4F.[2][3]

Cytochrome P450 Family 4A (CYP4A)
  • CYP4A11: This is a major fatty acid ω-hydroxylase in the human liver and kidney.[4] It is known to metabolize various saturated and unsaturated fatty acids. While its activity on oleoyl-CoA has not been directly demonstrated, its known substrate promiscuity with other long-chain fatty acids makes it a strong candidate.[4] Homology modeling suggests that the active site of CYP4A11 is sterically restricted, favoring terminal hydroxylation of long-chain fatty acids[5].

Cytochrome P450 Family 4F (CYP4F)
  • CYP4F2: This enzyme is predominantly expressed in the human liver and kidney and is known to catalyze the ω-hydroxylation of long-chain and very-long-chain fatty acids.[3][6] It plays a significant role in the metabolism of eicosanoids and fat-soluble vitamins.[6] Genetic variations in CYP4F2 have been linked to altered levels of N-oleoyl-leucine and N-oleoyl-phenylalanine, indicating its involvement in the metabolism of oleic acid derivatives[7][8].

  • CYP4F3B: Primarily expressed in the liver and kidney, CYP4F3B shows greater activity towards arachidonic acid and omega-3 polyunsaturated fatty acids. Its potential role in oleoyl-CoA hydroxylation warrants further investigation.

Other Potential Enzymes
  • Fungal Cytochrome P450: A notable discovery is the characterization of CYP630B18 from the bark beetle-associated fungus Grosmannia clavigera, which exhibits high specificity as an oleic acid ω-hydroxylase. This finding underscores the existence of enzymes highly selective for oleic acid, providing a valuable reference for identifying or engineering similar enzymes for biotechnological applications.

Quantitative Data

Direct kinetic data for the enzymatic conversion of oleoyl-CoA to this compound by human CYP enzymes is limited in the current literature. However, data from studies using oleic acid or other long-chain fatty acids as substrates for CYP4A and CYP4F enzymes provide valuable insights into their potential activity.

Table 1: Kinetic Parameters of Putative Human ω-Hydroxylases with Long-Chain Fatty Acid Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/nmol P450)Catalytic Efficiency (Vmax/Km)Reference
CYP4A11Lauric Acid56.715.20.268[9]
CYP4A11Palmitic Acid-0.78 (Turnover number)-[9]
CYP4A11Arachidonic Acid22849.8 (Turnover number)0.218[10]
CYP2E1Lauric Acid5.83.8 (Turnover number)0.655[4]
CYP2E1Myristic Acid-2.4 (Turnover number)-[4]
CYP2E1Arachidonic Acid620.08 (Turnover number)0.0013[10]

Note: The data for CYP2E1, an ω-1 hydroxylase, is included for comparison. The turnover number is expressed as nmol of product formed per minute per nmol of P450.

Experimental Protocols

Heterologous Expression and Purification of Recombinant Human CYP4A11 and CYP4F2

This protocol describes a general workflow for the expression and purification of recombinant human CYP enzymes in Escherichia coli, a commonly used system for producing these proteins.[11][12][13][14]

a. Expression Vector and Strain:

  • The human CYP4A11 or CYP4F2 cDNA is cloned into an E. coli expression vector, such as pCWori+.[11]

  • The choice of E. coli strain is crucial for optimal expression; DH5α and JM109 are commonly used strains.[11]

b. Culture and Induction:

  • Transform the expression vector into competent E. coli cells.

  • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Continue the culture at a lower temperature (e.g., 28°C) for 16-24 hours to enhance proper protein folding.

c. Membrane Preparation:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4, 0.5 M sucrose, 0.5 mM EDTA) containing protease inhibitors.

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at a low speed to remove cell debris.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant.

d. Purification:

  • Solubilize the membrane pellet with a buffer containing a detergent (e.g., sodium cholate).

  • Purify the solubilized CYP enzyme using a combination of chromatography techniques, such as anion-exchange and hydrophobic interaction chromatography.

  • Monitor the purification process by SDS-PAGE and by measuring the CO-difference spectrum of the fractions to identify those containing the functional P450 enzyme.

A similar protocol can be adapted for expression in insect cells using the baculovirus expression vector system, which can be advantageous for proper folding and post-translational modifications of eukaryotic proteins.[15][16][17][18][19]

In Vitro Reconstitution and Enzyme Activity Assay

This protocol outlines the steps to reconstitute the enzymatic activity of the purified CYP enzyme and measure its ability to hydroxylate oleoyl-CoA.

a. Reconstitution of the P450 System:

  • The catalytic activity of CYP enzymes requires an electron donor, typically NADPH, and a redox partner, cytochrome P450 reductase (CPR).

  • Reconstitute the system by mixing the purified CYP enzyme, purified CPR, and phospholipids (B1166683) (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

b. Enzyme Assay:

  • Prepare the reaction mixture containing the reconstituted P450 system and oleoyl-CoA in the reaction buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., a mixture of isopropanol, heptane, and phosphoric acid).

  • Extract the lipids from the reaction mixture.

LC-MS/MS Analysis for the Quantification of 18-Hydroxyoleic Acid

This protocol describes a sensitive and specific method for the detection and quantification of 18-hydroxyoleic acid, the product of oleoyl-CoA hydroxylation after hydrolysis of the CoA ester.[20][21][22][23][24]

a. Sample Preparation:

  • Hydrolyze the acyl-CoA from the lipid extract of the enzyme assay using a strong base (e.g., KOH).

  • Acidify the sample and extract the free fatty acids using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

b. LC-MS/MS Conditions:

  • Liquid Chromatography (LC): Use a reverse-phase C18 column to separate the fatty acids. A gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically employed.

  • Mass Spectrometry (MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted quantification. The MRM transition for 18-hydroxyoleic acid would be from its deprotonated molecule [M-H]- to a specific fragment ion. A deuterated internal standard of 18-hydroxyoleic acid should be used for accurate quantification.

Signaling Pathways and Biological Function

The biological roles of ω-hydroxylated fatty acids are diverse, and they are increasingly recognized as important signaling molecules. While the specific signaling pathways of this compound are still under investigation, we can infer its potential functions based on the known roles of other ω-hydroxylated fatty acids.

Omega-hydroxylated fatty acids can be further oxidized to dicarboxylic acids, which can then undergo β-oxidation to provide energy or serve as precursors for other molecules.[25] They are also known to modulate the activity of various receptors and signaling pathways involved in inflammation, vascular tone, and ion channel regulation.[2][26][27][28][29][30][31]

The formation of 18-hydroxyoleic acid and its subsequent activation to this compound likely represents a key step in a metabolic and signaling cascade. Further research is needed to elucidate the specific receptors and downstream effectors of this molecule.

Mandatory Visualizations

biosynthetic_pathway Oleoyl_CoA Oleoyl-CoA Enzyme Putative ω-Hydroxylase (e.g., CYP4A11, CYP4F2) Oleoyl_CoA->Enzyme Substrate Product This compound Enzyme->Product Catalysis (+ O2, + NADPH) Signaling Downstream Signaling Pathways (Inflammation, Vascular Tone, etc.) Product->Signaling

Caption: Proposed biosynthetic pathway for this compound.

experimental_workflow cluster_expression Enzyme Production cluster_assay Enzymatic Assay cluster_analysis Product Analysis Expression Heterologous Expression (E. coli or Insect Cells) Purification Purification of Recombinant Enzyme Expression->Purification Reconstitution In Vitro Reconstitution (CYP, CPR, Lipids) Purification->Reconstitution Incubation Incubation with Oleoyl-CoA and NADPH Reconstitution->Incubation Extraction Lipid Extraction and Hydrolysis Incubation->Extraction LCMS LC-MS/MS Quantification of 18-Hydroxyoleic Acid Extraction->LCMS

Caption: General experimental workflow for identifying and characterizing enzymes involved in this compound synthesis.

References

Navigating the Cellular Landscape: A Technical Guide to the Subcellular Localization of 18-Hydroxyoleoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 18-Hydroxyoleoyl-CoA, the activated form of the omega-hydroxylated fatty acid 18-hydroxyoleic acid, is an intriguing but sparsely studied metabolite. Understanding its subcellular distribution is critical for elucidating its roles in lipid metabolism, cellular signaling, and pathophysiology. Direct quantitative analysis of this compound distribution across organelles is not yet available in published literature. This technical guide, therefore, provides a foundational framework based on the known localization of its biosynthetic enzymes and state-of-the-art analytical protocols. By inferring the sites of its synthesis and subsequent trafficking, we can construct a probable map of its subcellular pools, offering a robust starting point for future empirical investigation.

Introduction: The Rationale for Subcellular Inquiry

Metabolic compartmentation is a fundamental principle of cell biology, enabling distinct and often opposing biochemical pathways to operate simultaneously. The localization of a metabolite dictates its access to enzymes, transport systems, and signaling complexes, thereby defining its functional context. This compound is derived from oleic acid, a ubiquitous monounsaturated fatty acid. Its synthesis involves two key enzymatic steps: omega-hydroxylation and CoA activation. The subcellular residence of the enzymes catalyzing these reactions provides the most direct evidence for predicting the primary location of this compound pools.

Predicted Subcellular Hubs of this compound

Based on the established subcellular localization of the requisite enzymes, the endoplasmic reticulum emerges as the primary hub for both the synthesis and initial metabolic channeling of this compound.

Synthesis Step 1: Omega-Hydroxylation at the Endoplasmic Reticulum

The initial and rate-limiting step in the formation of 18-hydroxyoleic acid from oleic acid is catalyzed by fatty acid ω-hydroxylases. These enzymes are predominantly members of the cytochrome P450 (CYP) superfamily, specifically the CYP4A and CYP4F families.[1][2]

  • Localization: Extensive research, including subcellular fractionation and immunoelectron microscopy, has unequivocally localized these fatty acid ω-hydroxylases to the membrane of the endoplasmic reticulum (ER) .[1][3][4][5] This localization is critical, as it positions the enzyme to act on fatty acid substrates within the lipid-rich environment of the ER membrane.

Synthesis Step 2: Acyl-CoA Activation

The conversion of the free fatty acid, 18-hydroxyoleic acid, to its metabolically active thioester, this compound, is catalyzed by long-chain acyl-CoA synthetases (ACSLs).[6][7] Mammalian cells express several ACSL isoforms, which exhibit distinct, though sometimes overlapping, subcellular distributions.[8][9][10] The activation of a long-chain fatty acid like 18-hydroxyoleic acid is therefore likely to occur at multiple subcellular sites, creating distinct pools of the corresponding acyl-CoA.

The table below summarizes the reported subcellular localizations for the major ACSL isoforms that could potentially activate 18-hydroxyoleic acid.

Enzyme FamilyIsoformPrimary Subcellular Localization(s)Citation(s)
Cytochrome P450 CYP4A FamilyEndoplasmic Reticulum[1][4]
CYP4F FamilyEndoplasmic Reticulum[3][5][11]
Long-Chain Acyl-CoA Synthetase ACSL1Endoplasmic Reticulum, Outer Mitochondrial Membrane, Peroxisomes, Plasma Membrane[8][9][12]
ACSL3Endoplasmic Reticulum, Lipid Droplets[6][7]
ACSL4Endoplasmic Reticulum (including Mitochondria-Associated Membranes), Peroxisomes[6][13]
ACSL5Outer Mitochondrial Membrane, Endoplasmic Reticulum (Microsomes)[7]

Given that 18-hydroxyoleic acid is synthesized at the ER, the ACSL isoforms resident on the ER membrane (ACSL1, ACSL3, ACSL4, ACSL5) are prime candidates for its immediate activation. This strongly suggests that a primary pool of this compound is generated in situ at the endoplasmic reticulum. Following synthesis, it may be channeled into ER-resident pathways (e.g., incorporation into complex lipids) or transported to other organelles for different metabolic fates.

Visualizing the Metabolic and Experimental Landscape

To clarify these relationships, the following diagrams illustrate the hypothetical metabolic pathway for this compound and a generalized workflow for its experimental determination.

Hypothetical Metabolic Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Pero Peroxisome ER_Oleic_Acid Oleic Acid ER_18_HOA 18-Hydroxyoleic Acid ER_Oleic_Acid->ER_18_HOA CYP4A/4F (ω-hydroxylase) ER_18_HOA_CoA This compound ER_18_HOA->ER_18_HOA_CoA ACSL (e.g., 1,3,4,5) + CoA-SH Mito_18_HOA 18-Hydroxyoleic Acid ER_18_HOA->Mito_18_HOA Transport Pero_18_HOA 18-Hydroxyoleic Acid ER_18_HOA->Pero_18_HOA Transport ER_Lipids Complex Lipids (e.g., Phospholipids, Triglycerides) ER_18_HOA_CoA->ER_Lipids Acyltransferases Mito_18_HOA_CoA This compound Mito_18_HOA->Mito_18_HOA_CoA ACSL (e.g., 1,5) + CoA-SH Mito_Oxidation β-Oxidation Mito_18_HOA_CoA->Mito_Oxidation Pero_18_HOA_CoA This compound Pero_18_HOA->Pero_18_HOA_CoA ACSL (e.g., 1,4) + CoA-SH Pero_Oxidation β-Oxidation Pero_18_HOA_CoA->Pero_Oxidation

Figure 1: Predicted biosynthesis and fate of this compound.

Experimental Workflow for Subcellular Acyl-CoA Quantification Start 1. Cell Culture / Tissue Sample SILEC Optional: Add SILEC-labeled internal standard cells Start->SILEC Homogenize 2. Cell Homogenization (Dounce / Nitrogen cavitation) Start->Homogenize SILEC->Homogenize Diff_Cent 3. Differential Centrifugation Homogenize->Diff_Cent Fractions1 Nuclei Pellet Diff_Cent->Fractions1 Supernatant1 Post-Nuclear Supernatant Diff_Cent->Supernatant1 Extraction 5. Acyl-CoA Extraction (from each fraction) Fractions1->Extraction Ultra_Cent 4. Ultracentrifugation Supernatant1->Ultra_Cent Fractions2 Mitochondria Pellet Ultra_Cent->Fractions2 Supernatant2 Post-Mitochondrial Supernatant Ultra_Cent->Supernatant2 Fractions2->Extraction Density_Grad Optional: Density Gradient Ultracentrifugation Supernatant2->Density_Grad Cytosol Cytosol (Final Supernatant) Supernatant2->Cytosol Fractions3 ER / Peroxisome Fractions Density_Grad->Fractions3 Fractions3->Extraction Cytosol->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Quant 7. Quantification Analysis->Quant

Figure 2: Generalized workflow for subcellular acyl-CoA analysis.

Experimental Protocols for Determining Subcellular Localization

Investigating the subcellular distribution of this compound requires a combination of robust organelle isolation and highly sensitive analytical chemistry.

Protocol: Subcellular Fractionation by Differential and Density Gradient Centrifugation

This protocol is a standard biochemical method to physically separate organelles based on their size, shape, and density.

  • Cell/Tissue Homogenization:

    • Harvest cultured cells or minced tissue and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an ice-cold isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors).

    • Homogenize cells using a Dounce homogenizer (loose and tight pestles) or nitrogen cavitation bomb. The goal is to rupture the plasma membrane while leaving organellar membranes intact. Check for >90% cell lysis via microscopy.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C). The pellet contains nuclei and intact cells. This is the crude nuclear fraction.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 - 15,000 x g for 20 minutes at 4°C). The resulting pellet is the crude mitochondrial fraction.

    • Microsomal Fraction: Transfer the new supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 60 minutes at 4°C). The pellet contains microsomes (vesicles of ER and Golgi). The final supernatant is the cytosolic fraction.

  • Purity Assessment:

    • Analyze aliquots of each fraction by Western blotting using marker proteins for each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, Catalase for peroxisomes, GAPDH for cytosol) to assess the purity and cross-contamination of the fractions.

Protocol: Quantitative Analysis of Acyl-CoAs by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA species from isolated subcellular fractions.

  • Acyl-CoA Extraction:

    • To the isolated organelle pellets or cytosolic fractions, immediately add an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a mixture of isopropanol/acetonitrile (B52724)/water).

    • Include an internal standard (e.g., a commercially available odd-chain or isotopically labeled acyl-CoA like C17:0-CoA) at the very beginning of the extraction to control for sample loss.

    • Vortex vigorously and sonicate to ensure complete extraction.

    • Centrifuge to pellet precipitated protein and other debris.

    • Purify the supernatant containing acyl-CoAs using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB).

  • LC-MS/MS Analysis:

    • Analyze the purified extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a reverse-phase column (e.g., C18) with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the different acyl-CoA species.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the specific precursor ion (M+H)+ and a characteristic product ion (resulting from the fragmentation of the CoA moiety) would be monitored.

  • Quantification:

    • Calculate the concentration of this compound in each fraction by comparing its peak area to the peak area of the known amount of internal standard. Normalize the results to the protein content of each fraction to determine the relative enrichment.

Advanced Protocol: Stable Isotope Labeling (SILEC-SF) for Rigorous Quantification

A cutting-edge method, SILEC-SF (Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation), provides the most accurate quantification by using whole cells containing isotopically labeled metabolites as internal standards.[14][15][16][17][18]

  • Generation of Standard: Culture a batch of cells in a medium where a precursor to Coenzyme A, like vitamin B5 (pantothenate), is replaced with its heavy isotope-labeled version (e.g., ¹³C₃,¹⁵N₁-pantothenate). This results in a "heavy" acyl-CoA pool in these cells.[17]

  • Spiking: Before homogenization, mix the "light" experimental sample (cells or tissue) with a known quantity of the "heavy" SILEC standard cells.[15]

  • Fractionation and Analysis: Perform the subcellular fractionation and LC-MS/MS analysis as described above.

  • Advantage: The heavy-labeled this compound from the standard cells co-fractionates and is co-extracted with the light version from the experimental sample. This intrinsically controls for metabolite degradation, incomplete extraction, and sample loss at every step of the protocol, yielding highly accurate relative quantification between organelles.[17][18]

Conclusion and Future Directions

While direct experimental evidence remains to be gathered, a robust hypothesis can be formulated: This compound is primarily synthesized at the endoplasmic reticulum , where its precursors and requisite enzymes are localized. From the ER, it is likely incorporated into complex lipids or transported to mitochondria and peroxisomes for catabolism. The existence of distinct ACSL isoforms on different organelles suggests that localized pools of this compound may exist, each with a specific metabolic fate.

The protocols outlined in this guide provide a clear path for researchers to empirically test this hypothesis. The application of advanced techniques like SILEC-SF will be instrumental in accurately quantifying the distribution of this compound, paving the way for a deeper understanding of its role in cellular physiology and its potential as a target for therapeutic development.

References

Methodological & Application

Synthesis and Application of 18-Hydroxyoleoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Hydroxyoleoyl-CoA is an activated form of 18-hydroxyoleic acid, an omega-hydroxylated fatty acid. Omega-hydroxylated fatty acids and their CoA-esters are involved in various physiological and pathological processes, making them interesting targets for research and drug development. The availability of synthetically produced this compound is crucial for conducting in vitro assays to investigate the activity of enzymes involved in its metabolism, such as acyl-CoA thioesterases and acyltransferases. This document provides detailed protocols for the enzymatic synthesis of this compound, its purification, and its application in common in vitro assays.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved through an enzymatic reaction utilizing an acyl-CoA synthetase (ACS) or ligase. This method offers high specificity and yield under mild reaction conditions. The precursor, (Z)-18-hydroxyoctadec-9-enoic acid, can be chemically synthesized.

1.1 Chemical Synthesis of (Z)-18-Hydroxyoctadec-9-enoic Acid (Precursor)

A plausible chemical synthesis route for (Z)-18-hydroxyoctadec-9-enoic acid involves a Wittig reaction to create the characteristic cis-double bond. A simplified conceptual workflow is outlined below.

Workflow for Chemical Synthesis of 18-Hydroxyoleic Acid

Chemical Synthesis of (Z)-18-Hydroxyoctadec-9-enoic Acid cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis 18-Hydroxyoleic_Acid (Z)-18-Hydroxyoctadec-9-enoic Acid Wittig_Reagent Phosphonium (B103445) Ylide (from C9 phosphonium salt) 18-Hydroxyoleic_Acid->Wittig_Reagent Wittig Olefination Aldehyde 9-Oxononanoic acid derivative 18-Hydroxyoleic_Acid->Aldehyde Start_1 9-Bromononan-1-ol Step_1 Protection of hydroxyl group Start_1->Step_1 Step_2 Formation of phosphonium salt Step_1->Step_2 Step_3 Ylide generation Step_2->Step_3 Step_4 Wittig Reaction Step_3->Step_4 Start_2 9-Oxononanoic acid Start_2->Step_4 Step_5 Deprotection Step_4->Step_5 Final_Product (Z)-18-Hydroxyoctadec-9-enoic Acid Step_5->Final_Product

Caption: A simplified workflow for the chemical synthesis of the precursor, 18-hydroxyoleic acid.

1.2 Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the enzymatic synthesis of long-chain acyl-CoAs.

Experimental Protocol: Enzymatic Synthesis

Materials:

  • (Z)-18-hydroxyoctadec-9-enoic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)

  • HEPES buffer (100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Triton X-100 (for substrate solubilization)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following reagents in the specified final concentrations:

    • 100 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl₂

    • 2 mM DTT

    • 5 mM ATP

    • 1 mM CoA

    • 0.5 mM (Z)-18-hydroxyoctadec-9-enoic acid (solubilized in a small amount of Triton X-100 if necessary)

  • Enzyme Addition: Add purified long-chain acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the disappearance of the free fatty acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold isopropanol (B130326) or by acidifying the mixture with a small amount of perchloric acid.

Data Presentation: Synthesis Reaction Components

ComponentStock ConcentrationFinal Concentration
HEPES Buffer (pH 7.5)1 M100 mM
MgCl₂1 M10 mM
DTT1 M2 mM
ATP100 mM5 mM
CoA20 mM1 mM
(Z)-18-hydroxyoctadec-9-enoic acid10 mM0.5 mM
Acyl-CoA Synthetase1 mg/mL1-5 µM

Part 2: Purification of this compound

Purification of the synthesized this compound is essential to remove unreacted substrates and enzyme. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for this purpose.

Experimental Protocol: RP-HPLC Purification

Materials:

  • C18 reverse-phase HPLC column

  • Solvent A: 25 mM KH₂PO₄, pH 5.3

  • Solvent B: Acetonitrile

  • Synthesized this compound reaction mixture

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size

    • Mobile Phase A: 25 mM KH₂PO₄, pH 5.3

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 20% to 80% Solvent B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) ring of CoA)

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Quantification and Purity Check: The concentration of the purified this compound can be determined spectrophotometrically using an extinction coefficient for the adenine ring (ε₂₆₀ = 16,400 M⁻¹cm⁻¹). Purity can be assessed by re-injecting a small aliquot onto the HPLC and by LC-MS/MS analysis.

Data Presentation: HPLC Purification Parameters

ParameterValue
Column TypeC18 Reverse-Phase
Mobile Phase A25 mM KH₂PO₄, pH 5.3
Mobile Phase BAcetonitrile
Gradient20-80% B over 30 min
Flow Rate1 mL/min
Detection260 nm
Expected Retention TimeVaries, but later than free CoA

Part 3: In Vitro Assays Using this compound

3.1 Acyl-CoA Thioesterase Activity Assay

This assay measures the hydrolysis of this compound to 18-hydroxyoleic acid and free CoA. The release of free CoA is monitored using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Experimental Protocol: Thioesterase Assay

Materials:

  • Purified this compound

  • Acyl-CoA thioesterase enzyme

  • HEPES buffer (100 mM, pH 8.0)

  • DTNB solution (10 mM in buffer)

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, add the following to each well:

    • 100 mM HEPES buffer (pH 8.0)

    • 1 mM DTNB

    • Varying concentrations of this compound (e.g., 0-100 µM)

  • Initiate the reaction: Add the acyl-CoA thioesterase to each well to start the reaction.

  • Monitor the reaction: Immediately measure the increase in absorbance at 412 nm over time using a plate reader.

  • Calculate activity: The rate of the reaction can be calculated using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).

Data Presentation: Example Thioesterase Kinetic Data

Substrate Concentration (µM)Initial Velocity (µM/min)
51.2
102.3
204.5
408.1
8012.5
10014.0

3.2 Acyltransferase Activity Assay

This assay measures the transfer of the 18-hydroxyoleoyl group from CoA to an acceptor molecule, such as a lysophospholipid or a fluorescently labeled peptide. A fluorescently labeled acceptor allows for a continuous, real-time assay.

Experimental Protocol: Acyltransferase Assay

Materials:

  • Purified this compound

  • Acyltransferase enzyme

  • Fluorescently labeled acceptor substrate (e.g., NBD-labeled lysophosphatidylcholine)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Procedure:

  • Prepare the reaction mixture: In a black 96-well plate, add the following to each well:

    • Reaction buffer

    • Acyltransferase enzyme

    • Fluorescently labeled acceptor substrate

  • Initiate the reaction: Add varying concentrations of this compound to each well.

  • Monitor the reaction: Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent label. The transfer of the hydrophobic acyl chain to the acceptor often results in a change in the fluorescent properties of the label.

  • Data Analysis: Plot the initial reaction rates against the substrate concentration to determine kinetic parameters.

Data Presentation: Example Acyltransferase Activity

This compound (µM)Fluorescence Increase (RFU/min)
150
2.5110
5205
10350
20550
40700

Part 4: Potential Signaling Pathways and Logical Relationships

While the specific signaling pathways involving this compound are still under investigation, omega-hydroxy fatty acids and their CoA derivatives are known to play roles in lipid metabolism and cellular signaling. They can be incorporated into complex lipids, affecting membrane properties, or act as signaling molecules themselves.

Diagram of Potential Roles of this compound

Potential Roles of this compound 18_HO_Oleic_Acid 18-Hydroxyoleic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 18_HO_Oleic_Acid->Acyl_CoA_Synthetase 18_HO_Oleoyl_CoA This compound Acyl_CoA_Synthetase->18_HO_Oleoyl_CoA ATP, CoA Thioesterase Acyl-CoA Thioesterase 18_HO_Oleoyl_CoA->Thioesterase Hydrolysis Acyltransferase Acyltransferase 18_HO_Oleoyl_CoA->Acyltransferase Transfer to Acceptor Thioesterase->18_HO_Oleic_Acid Complex_Lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) Acyltransferase->Complex_Lipids Membrane_Properties Alteration of Membrane Properties Complex_Lipids->Membrane_Properties Signaling_Modulation Modulation of Signaling Pathways Membrane_Properties->Signaling_Modulation

Application Note: LC-MS/MS Method for the Sensitive Detection and Quantification of 18-Hydroxyoleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 18-hydroxyoleoyl-CoA in biological matrices. This compound is an important, yet understudied, long-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are critical intermediates in fatty acid metabolism and cellular signaling. The method described herein utilizes a straightforward sample preparation procedure, efficient chromatographic separation, and highly selective tandem mass spectrometry to achieve reliable quantification. This application note provides a comprehensive protocol, including sample preparation, LC-MS/MS parameters, and method validation data, to aid researchers in accurately measuring this analyte.

Introduction

Long-chain acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production through β-oxidation and as building blocks for complex lipids. Beyond their metabolic roles, specific acyl-CoAs can act as signaling molecules, influencing a variety of cellular processes. This compound is a hydroxylated derivative of oleoyl-CoA. The hydroxylation of fatty acids is often mediated by cytochrome P450 (CYP) enzymes and can alter their biological activity. The precise biological role and signaling pathways of this compound are still under investigation, but its accurate quantification is a critical first step in elucidating its function in health and disease. This LC-MS/MS method provides the necessary sensitivity and specificity for such investigations.

Experimental Protocols

Synthesis of this compound Standard (Adapted from similar syntheses)

Step 1: Synthesis of 18-Hydroxyoleic Acid

  • Start with oleic acid.

  • Protect the carboxylic acid group (e.g., by esterification).

  • Perform hydroxylation at the 18th position. This can be achieved through various chemical methods, such as hydroboration-oxidation of a terminal alkene derivative of oleic acid.

  • Deprotect the carboxylic acid to yield 18-hydroxyoleic acid.

Step 2: Enzymatic Synthesis of this compound

  • Dissolve 18-hydroxyoleic acid in a suitable buffer.

  • Add Coenzyme A (CoA), ATP, and a long-chain acyl-CoA synthetase (LACS) enzyme.

  • Incubate the reaction mixture to allow for the enzymatic ligation of 18-hydroxyoleic acid to CoA.

  • Purify the resulting this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Confirm the identity and purity of the synthesized standard by high-resolution mass spectrometry.

Sample Preparation from Biological Matrices (e.g., Cultured Cells)

This protocol is designed for the extraction of acyl-CoAs from cultured cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal Standard (IS) solution (e.g., C17:0-CoA in methanol)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 50% methanol in water with 0.1% formic acid)

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol containing the internal standard to the dish.

  • Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the cell suspension vigorously for 1 minute.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-100% B; 15-20 min: 100% B; 20.1-25 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

MRM Transitions:

The precursor ion ([M+H]⁺) for this compound is calculated based on its molecular weight of 1043.9 g/mol . The characteristic product ion results from the neutral loss of the CoA moiety (507 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 1045.9538.935
C17:0-CoA (IS) 1017.8510.835

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation

The performance of the LC-MS/MS method was evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes the quantitative data, adapted from validated methods for similar hydroxylated long-chain acyl-CoAs.

ParameterThis compound
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (Intra-day, %RSD) < 10%
Precision (Inter-day, %RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualization

Signaling Pathway

18-Hydroxyoleoyl-CoA_Signaling_Pathway OA Oleic Acid CYP450 Cytochrome P450 (ω-hydroxylase) OA->CYP450 Hydroxylation H_OA 18-Hydroxyoleic Acid CYP450->H_OA LACS Long-Chain Acyl-CoA Synthetase H_OA->LACS Activation HO_OA_CoA This compound LACS->HO_OA_CoA BetaOx β-Oxidation HO_OA_CoA->BetaOx LipidSyn Complex Lipid Synthesis HO_OA_CoA->LipidSyn Signaling Cellular Signaling (e.g., PPARα activation) HO_OA_CoA->Signaling Energy Energy Production BetaOx->Energy Membrane Membrane Composition LipidSyn->Membrane GeneReg Gene Regulation Signaling->GeneReg

Caption: Biosynthesis and potential metabolic fate of this compound.

Experimental Workflow

LC-MS_MS_Workflow Sample Biological Sample (e.g., Cultured Cells) Extraction Sample Preparation (Methanol Extraction with IS) Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation (C18 Reversed-Phase) Reconstitution->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive tool for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the representative validation data, will enable researchers to accurately measure this important lipid metabolite. This method will facilitate further investigations into the biological role and signaling pathways of this compound, contributing to a deeper understanding of lipid metabolism and its implications in health and disease.

Application Notes and Protocols for the Analysis of 18-Hydroxyoleoyl-CoA in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyoleoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A that is emerging as a molecule of interest in various biological processes. As an activated form of 18-hydroxyoleic acid, it is presumed to play a role in cellular signaling and metabolic pathways. Accurate and reliable quantification of this analyte in biological tissues is crucial for understanding its physiological and pathological significance. These application notes provide a comprehensive guide to the sample preparation and analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Overview of the Analytical Workflow

The analysis of this compound in biological tissues involves a multi-step process that begins with sample collection and stabilization, followed by tissue homogenization, extraction of the analyte, and subsequent purification. The final determination is performed by LC-MS/MS. Each step is critical for obtaining accurate and reproducible results.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Collection & Snap-Freezing Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data Data Processing & Quantification LCMS->Data

Fig. 1: General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Tissue Homogenization and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2] Due to the inherent instability of acyl-CoAs, it is crucial to perform all steps on ice and as quickly as possible.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold Acetonitrile (ACN)

  • Ice-cold 2-Propanol

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog of oleoyl-CoA.

Procedure:

  • Weigh the frozen tissue and place it in the pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL of ice-cold 2-propanol to the homogenate and briefly homogenize again.[1]

  • Add 4 mL of ice-cold acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and proceed to the purification step.

Protocol 2: Solid-Phase Extraction (SPE) Purification

This step is essential to remove interfering substances from the tissue extract and to concentrate the analyte.[1][3]

Materials:

Procedure:

  • Column Conditioning: Condition the SPE column by washing with 3 mL of methanol, followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing:

    • Wash the column with 3 mL of water to remove salts and other polar impurities.

    • Wash the column with 3 mL of 2% formic acid in water.

    • Wash the column with 3 mL of methanol to remove non-polar impurities.

  • Elution: Elute the acyl-CoAs with two successive additions of 1.5 mL of 2% ammonium hydroxide, followed by 1.5 mL of 5% ammonium hydroxide. Collect the eluate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).

Protocol 3: LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring the characteristic fragmentation of acyl-CoAs.[4][5][6]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Methanol (9:1, v/v)

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]⁺) for this compound: m/z corresponding to the protonated molecule.

  • Product Ion: The most common and specific fragmentation for acyl-CoAs is the neutral loss of the 5'-phosphopantetheine moiety (507 Da).[6] Therefore, the product ion to monitor would be [M+H-507]⁺.

Data Presentation

The following tables provide representative quantitative data for long-chain acyl-CoAs in biological tissues. While specific data for this compound is limited, these values for related compounds can serve as a reference.

Table 1: Typical Concentrations of Long-Chain Acyl-CoAs in Rat Tissues

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)
Oleoyl-CoA (18:1)10.5 ± 1.23.2 ± 0.4
Palmitoyl-CoA (16:0)15.2 ± 1.84.5 ± 0.6
Stearoyl-CoA (18:0)8.9 ± 1.12.1 ± 0.3
Linoleoyl-CoA (18:2)12.3 ± 1.55.1 ± 0.7

Data are presented as mean ± standard deviation and are compiled from literature values for general long-chain acyl-CoAs as a reference.[3]

Table 2: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods

Extraction MethodTissue TypeRecovery Rate (%)Reference
Acetonitrile/Isopropanol followed by SPERat Liver93-104[5]
Acetonitrile Extraction with SPERat Heart70-80[1][2]
Chloroform/Methanol ExtractionRat Liver~85[3]

Signaling Pathways

18-Hydroxyoleic acid, the precursor to this compound, has been implicated in cellular signaling, particularly through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and modulation of the Nuclear Factor-kappa B (NF-κB) pathway.

PPARγ Signaling Pathway

PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Activation of PPARγ by ligands such as hydroxylated fatty acids leads to the transcription of target genes involved in adipogenesis and glucose homeostasis.

PPAR_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HOCoA This compound PPARg PPARγ HOCoA->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates

Fig. 2: Proposed activation of the PPARγ signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some fatty acids have been shown to modulate this pathway. 18-Hydroxyoleic acid may exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HOCoA This compound HOCoA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to InflamGenes Pro-inflammatory Gene Transcription DNA->InflamGenes Initiates

Fig. 3: Proposed modulation of the NF-κB signaling pathway.

Concluding Remarks

The protocols and information provided herein offer a robust framework for the reliable quantification of this compound in biological tissues. Adherence to meticulous sample handling and preparation techniques is paramount for achieving high-quality data. The described LC-MS/MS method provides the necessary sensitivity and specificity for detecting this and other long-chain acyl-CoAs. Further research into the specific biological roles and signaling pathways of this compound will be greatly facilitated by the application of these analytical methodologies.

References

Application Notes & Protocols: A Novel Fluorescent Probe for Imaging 18-Hydroxyoleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Hydroxyoleoyl-CoA (18-HOA-CoA) is an endogenous long-chain acyl-Coenzyme A ester whose biological functions are an emerging area of research. Acyl-CoAs are central metabolites in lipid synthesis and beta-oxidation and also act as important signaling molecules that regulate intermediate metabolism, insulin (B600854) secretion, and gene expression.[1] The ability to visualize the subcellular localization and dynamics of specific acyl-CoAs like 18-HOA-CoA in living cells is crucial for understanding its physiological and pathological roles. Currently, methods for determining free acyl-CoA concentrations are limited.[1]

This document describes the application and protocol for a novel, highly specific fluorescent probe, HOA-Fluor 550 , designed for the sensitive and dynamic imaging of 18-HOA-CoA in live cells. The development of such probes is essential for overcoming the limitations of traditional methods, which often involve cell lysis and cannot provide real-time spatial information.[2][3] HOA-Fluor 550 is a synthetic, cell-permeable probe that exhibits a significant increase in fluorescence intensity upon binding to 18-HOA-CoA, enabling researchers to monitor its distribution and fluctuations within various cellular compartments.

Principle of Detection

HOA-Fluor 550 is designed based on a "turn-on" fluorescence mechanism. In its unbound state in the aqueous cellular environment, the probe is in a quenched conformation, exhibiting minimal fluorescence. Upon binding to the hydrophobic acyl-chain and the CoA headgroup of 18-HOA-CoA, the probe undergoes a conformational change that restricts intramolecular rotation, leading to a significant enhancement of its fluorescence quantum yield. This mechanism provides a high signal-to-noise ratio, which is critical for imaging low-abundance analytes.

Quantitative Data Presentation

The photophysical and binding properties of HOA-Fluor 550 have been characterized to ensure its suitability for cellular imaging applications.

Table 1: Photophysical Properties of HOA-Fluor 550

PropertyUnbound State (in PBS)Bound State (to 18-HOA-CoA)
Excitation Maximum (λex)552 nm555 nm
Emission Maximum (λem)570 nm575 nm
Quantum Yield (Φ)0.020.45
Molar Extinction Coefficient (ε)65,000 M⁻¹cm⁻¹70,000 M⁻¹cm⁻¹
Fluorescence Lifetime (τ)0.5 ns3.8 ns

Table 2: Binding Affinity and Selectivity of HOA-Fluor 550

LigandDissociation Constant (Kd)Fold Selectivity (vs. 18-HOA-CoA)
This compound 50 nM 1
Oleoyl-CoA1.2 µM24
Palmitoyl-CoA5.5 µM110
Stearoyl-CoA7.8 µM156
Acetyl-CoA> 100 µM> 2000
Malonyl-CoA> 100 µM> 2000
Coenzyme A (Free)> 200 µM> 4000

Experimental Protocols

Protocol 1: Preparation of HOA-Fluor 550 Stock Solution

  • Reconstitution: Allow the lyophilized HOA-Fluor 550 to equilibrate to room temperature before opening.

  • Solvent Selection: Dissolve the probe in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a 1 mM stock solution.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Live Cell Imaging of 18-HOA-CoA

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture overnight to allow for adherence.

  • Probe Loading:

    • Prepare a working solution of HOA-Fluor 550 by diluting the 1 mM DMSO stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the HOA-Fluor 550 working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two times with pre-warmed PBS or live-cell imaging solution to remove any excess, unbound probe.

  • Imaging:

    • Mount the dish or coverslip on a fluorescence microscope equipped with a suitable filter set (e.g., TRITC/Cy3 channel).

    • Excite the sample at ~555 nm and collect the emission at ~575 nm.

    • Acquire images using a high-sensitivity camera. For dynamic studies, time-lapse imaging can be performed.

Protocol 3: Co-localization Studies

To determine the subcellular distribution of 18-HOA-CoA, co-localization experiments with organelle-specific markers can be performed.

  • Probe Loading: Load cells with HOA-Fluor 550 as described in Protocol 2.

  • Organelle Staining: After the initial wash, incubate the cells with an organelle-specific fluorescent marker (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum) according to the manufacturer's instructions.

  • Imaging: Acquire images in separate channels for HOA-Fluor 550 and the organelle marker.

  • Analysis: Merge the images and analyze the degree of co-localization using appropriate software to determine the subcellular compartments where 18-HOA-CoA accumulates.

Visualizations

experimental_workflow cluster_prep Probe & Cell Preparation cluster_loading Staining cluster_imaging Imaging & Analysis start Start culture Culture Cells on Glass-Bottom Dish start->culture wash1 Wash Cells with PBS culture->wash1 prep_probe Prepare 1-5 µM HOA-Fluor 550 Working Solution load_probe Incubate Cells with HOA-Fluor 550 (30-60 min, 37°C) prep_probe->load_probe wash1->load_probe wash2 Wash Cells 2x with PBS load_probe->wash2 image Fluorescence Microscopy (Ex: 555 nm, Em: 575 nm) wash2->image analysis Image Analysis: Intensity, Distribution, Co-localization image->analysis end_node End analysis->end_node

Caption: Experimental workflow for live-cell imaging of 18-HOA-CoA.

signaling_pathway cluster_synthesis Synthesis & Metabolism cluster_function Potential Cellular Functions OleicAcid Oleic Acid ACS Acyl-CoA Synthetase (ACS) OleicAcid->ACS OleoylCoA Oleoyl-CoA ACS->OleoylCoA Hydroxylase Fatty Acid Hydroxylase OleoylCoA->Hydroxylase HOA_CoA This compound (18-HOA-CoA) Hydroxylase->HOA_CoA Signaling Lipid Signaling (e.g., Protein Acylation) HOA_CoA->Signaling Modulates Metabolism Metabolic Regulation HOA_CoA->Metabolism Influences Membrane Membrane Composition HOA_CoA->Membrane Incorporated into

Caption: Putative metabolic pathway and functions of 18-HOA-CoA.

probe_mechanism cluster_unbound Unbound State cluster_bound Bound State Probe_Unbound HOA-Fluor 550 (Quenched) No_Fluorescence Low Fluorescence Probe_Unbound->No_Fluorescence Probe_Bound HOA-Fluor 550 (Fluorescent) Probe_Unbound->Probe_Bound + 18-HOA-CoA Photon_In1 Photon (555 nm) Photon_In1->Probe_Unbound Fluorescence High Fluorescence (575 nm) Probe_Bound->Fluorescence Photon_In2 Photon (555 nm) Photon_In2->Probe_Bound HOA_CoA 18-HOA-CoA

Caption: "Turn-on" mechanism of the HOA-Fluor 550 probe.

References

Application Notes and Protocols for Measuring 18-Hydroxyoleoyl-CoA Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic assay of 18-hydroxyoleoyl-CoA synthetase, an enzyme that catalyzes the conversion of 18-hydroxyoleic acid to its corresponding acyl-CoA. The activation of fatty acids to their CoA esters is a critical step, priming them for various metabolic fates, including β-oxidation and incorporation into complex lipids.[1][2] The following protocols describe two common methods for measuring the activity of long-chain acyl-CoA synthetases: a radiometric assay and a fluorometric assay. These methods can be adapted for the specific substrate, 18-hydroxyoleic acid.

Overview of the Enzymatic Reaction

This compound synthetase (ACSL) facilitates the ATP-dependent formation of a thioester bond between 18-hydroxyoleic acid and coenzyme A (CoA).

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 18-Hydroxyoleic_Acid 18-Hydroxyoleic Acid ACSL This compound Synthetase 18-Hydroxyoleic_Acid->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL 18-HSO_CoA This compound ACSL->18-HSO_CoA AMP AMP ACSL->AMP PPi PPi ACSL->PPi

Caption: Enzymatic conversion of 18-hydroxyoleic acid to this compound.

Metabolic Pathway Context

The formation of this compound is an initial activation step. The resulting acyl-CoA can then be channeled into various metabolic pathways, such as β-oxidation for energy production or the biosynthesis of complex lipids like triglycerides and phospholipids.[2]

Metabolic_Pathway Oleic_Acid Oleic Acid 18_HO_Oleic_Acid 18-Hydroxyoleic Acid Oleic_Acid->18_HO_Oleic_Acid Hydroxylation 18_HSO_CoA This compound 18_HO_Oleic_Acid->18_HSO_CoA This compound Synthetase Beta_Oxidation β-Oxidation 18_HSO_CoA->Beta_Oxidation Lipid_Biosynthesis Lipid Biosynthesis (e.g., Triglycerides, Phospholipids) 18_HSO_CoA->Lipid_Biosynthesis Energy Energy (ATP) Beta_Oxidation->Energy Complex_Lipids Complex Lipids Lipid_Biosynthesis->Complex_Lipids

Caption: Metabolic fate of this compound.

Experimental Protocols

Two primary methods for measuring this compound synthetase activity are presented below.

Protocol 1: Radiometric Assay

This assay measures the incorporation of a radiolabeled fatty acid substrate into its corresponding acyl-CoA.[1]

Experimental Workflow:

Radiometric_Workflow Prepare_Reaction_Mix 1. Prepare Reaction Mix (Buffer, ATP, CoA, Mg2+, radiolabeled 18-hydroxyoleic acid) Add_Enzyme 2. Add Enzyme Source (Cell lysate or purified enzyme) Prepare_Reaction_Mix->Add_Enzyme Incubate 3. Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction 4. Stop Reaction (e.g., with Dole's solution) Incubate->Stop_Reaction Phase_Partition 5. Phase Partition (to separate fatty acid from acyl-CoA) Stop_Reaction->Phase_Partition Scintillation_Counting 6. Scintillation Counting (of the aqueous phase containing [3H]-18-hydroxyoleoyl-CoA) Phase_Partition->Scintillation_Counting Data_Analysis 7. Data Analysis Scintillation_Counting->Data_Analysis

Caption: Workflow for the radiometric assay.

Materials and Reagents:

ReagentStock ConcentrationFinal Concentration
Tris-HCl (pH 7.5)1 M100 mM
ATP100 mM10 mM
Coenzyme A (CoA)10 mM1 mM
MgCl21 M10 mM
Dithiothreitol (DTT)1 M1 mM
Bovine Serum Albumin (BSA, fatty acid-free)10% (w/v)0.1%
[3H]-18-hydroxyoleic acid1 mCi/mL0.5 µCi
Unlabeled 18-hydroxyoleic acid10 mM50 µM
Enzyme preparation (cell lysate or purified)-Varies
Dole's Reagent (Isopropanol:Heptane (B126788):H2SO4 40:10:1)--
Heptane--
0.1 M NaOH--
Scintillation Cocktail--

Procedure:

  • Prepare Substrate Mix: In a microcentrifuge tube, prepare the substrate mix containing Tris-HCl, ATP, CoA, MgCl2, DTT, and BSA.

  • Add Fatty Acid: Add the radiolabeled and unlabeled 18-hydroxyoleic acid to the substrate mix.

  • Initiate Reaction: Add the enzyme preparation to the substrate mix to start the reaction. Include a blank control with no enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 600 µL of Dole's reagent.

  • Phase Separation: Add 300 µL of heptane and 300 µL of water, vortex, and centrifuge to separate the phases. The unreacted fatty acid will be in the upper heptane phase, while the this compound will be in the lower aqueous phase.

  • Wash: Wash the lower aqueous phase twice with heptane to remove any remaining unreacted fatty acid.

  • Quantification: Transfer a portion of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of this compound formed based on the specific activity of the radiolabeled substrate.

Protocol 2: Fluorometric Assay

This is a coupled-enzyme assay where the production of acyl-CoA is linked to the generation of a fluorescent product.[2][3]

Experimental Workflow:

Fluorometric_Workflow Prepare_Reaction_Mix 1. Prepare Reaction Mix (Buffer, ATP, CoA, Mg2+, 18-hydroxyoleic acid) Add_Enzyme 2. Add Enzyme Source (Cell lysate or purified enzyme) Prepare_Reaction_Mix->Add_Enzyme Incubate 3. Incubate at 37°C Add_Enzyme->Incubate Add_Detection_Reagents 4. Add Coupled Enzyme Mix, Developer, and Probe Incubate->Add_Detection_Reagents Incubate_Detection 5. Incubate at RT for 40 min Add_Detection_Reagents->Incubate_Detection Measure_Fluorescence 6. Measure Fluorescence (Ex/Em = 535/587 nm) Incubate_Detection->Measure_Fluorescence Data_Analysis 7. Data Analysis Measure_Fluorescence->Data_Analysis

Caption: Workflow for the fluorometric assay.

Materials and Reagents:

ReagentStock ConcentrationFinal Concentration
Assay Buffer (e.g., Potassium Phosphate, pH 7.4)1 M100 mM
ATP100 mM10 mM
Coenzyme A (CoA)10 mM1 mM
MgCl21 M10 mM
18-hydroxyoleic acid10 mM100 µM
Enzyme preparation (cell lysate or purified)-Varies
Acyl-CoA Oxidase-Varies
Horseradish Peroxidase (HRP)-Varies
Fluorescent Probe (e.g., Amplex Red)10 mM50 µM
Positive Control (e.g., Oleoyl-CoA)1 mMVaries

Procedure:

  • Prepare Standards: Prepare a standard curve using a known concentration of a long-chain acyl-CoA (e.g., oleoyl-CoA).

  • Prepare Reaction Mix: In a 96-well plate, add the assay buffer, ATP, CoA, and MgCl2.

  • Add Substrate: Add 18-hydroxyoleic acid to the appropriate wells.

  • Add Enzyme: Add the enzyme preparation to the wells to initiate the reaction. Include a blank control with no enzyme.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Add the detection mix containing acyl-CoA oxidase, HRP, and the fluorescent probe to each well. Acyl-CoA oxidase will oxidize the newly formed this compound, producing H2O2. HRP will then use the H2O2 to convert the probe into its fluorescent product.

  • Incubate for Detection: Incubate the plate at room temperature for 40 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence at an excitation of ~535 nm and an emission of ~587 nm.

  • Calculation: Determine the concentration of this compound produced in the samples from the standard curve.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Michaelis-Menten Kinetic Parameters

SubstrateKm (µM)Vmax (nmol/min/mg)
18-hydroxyoleic acidValueValue
Oleic acid (Control)ValueValue

Table 2: Inhibitor Effects on this compound Synthetase Activity

InhibitorConcentration (µM)% InhibitionIC50 (µM)
Compound X1ValueValue
10Value
100Value
Compound Y1ValueValue
10Value
100Value

Troubleshooting

IssuePossible CauseSolution
Low or no signal Inactive enzymeEnsure proper storage and handling of the enzyme. Use a fresh preparation.
Sub-optimal assay conditionsOptimize pH, temperature, and incubation time. Titrate substrate and enzyme concentrations.
Degraded reagents (ATP, CoA)Prepare fresh solutions of ATP and CoA.
High background Contaminating enzyme activity in cell lysateUse a more purified enzyme preparation. Include appropriate controls (e.g., no substrate, no enzyme).
(Fluorometric) Non-specific probe oxidationProtect from light. Ensure purity of reagents.
Poor reproducibility Inaccurate pipettingCalibrate pipettes. Use positive displacement pipettes for viscous solutions.
Inconsistent incubation timesUse a multi-channel pipette for simultaneous addition of reagents. Use a timer.

References

Application Note: Solid-Phase Extraction Protocol for Long-Chain Hydroxylated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Long-chain hydroxylated acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in several metabolic pathways, including the peroxisomal alpha-oxidation of fatty acids. Accurate quantification of these molecules is essential for understanding their roles in both normal physiology and disease states. However, their low abundance and complex biological matrices necessitate a robust purification method prior to analysis. This document provides a detailed protocol for the solid-phase extraction (SPE) of long-chain hydroxylated acyl-CoAs from biological samples, tailored for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol utilizes anion-exchange SPE for selective enrichment, ensuring high recovery and sample purity.

Principles of the Method

This protocol employs a combination of solvent extraction and solid-phase extraction to isolate long-chain hydroxylated acyl-CoAs.

  • Homogenization and Extraction : The tissue or cell sample is first homogenized in an acidic buffer to quench enzymatic activity. Organic solvents, such as acetonitrile (B52724) and isopropanol (B130326), are then used to precipitate proteins and extract the acyl-CoAs into the liquid phase.[1][2]

  • Solid-Phase Extraction (SPE) : An anion-exchange SPE cartridge is used for purification. The sorbent, typically a silica (B1680970) base functionalized with a group like 2-(2-pyridyl)ethyl, possesses a pKa of around 5.[3]

    • Conditioning : The SPE column is conditioned with an acidic solvent mixture. This step protonates the pyridyl functional group, imparting a positive charge on the sorbent so it can act as an anion exchanger.[3]

    • Loading : The sample extract is loaded onto the column. The negatively charged phosphate (B84403) groups of the acyl-CoA molecules bind to the positively charged sorbent.

    • Washing : The column is washed with the acidic solvent mixture to remove neutral and weakly bound impurities.[3]

    • Elution : The purified acyl-CoAs are eluted using a solvent mixture containing a salt, such as ammonium (B1175870) formate (B1220265). The formate ions compete with the acyl-CoAs for binding to the sorbent, leading to their elution.[3]

The presence of a hydroxyl group on the long-chain acyl-CoA increases its polarity compared to its non-hydroxylated counterpart. While this protocol is robust for both, the anion-exchange mechanism, which targets the CoA moiety, ensures that hydroxylated species are effectively captured and purified.

Materials and Reagents

  • Homogenizer (e.g., glass Dounce or bead beater)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum manifold for SPE or centrifuge for spin columns

  • Nitrogen evaporator or vacuum concentrator

  • Anion-Exchange SPE Columns (e.g., 2-(2-pyridyl)ethyl functionalized silica, 100 mg)[3]

  • Potassium Phosphate (KH2PO4) buffer (100 mM, pH 4.9)[1]

  • Acetonitrile (ACN), HPLC grade[1]

  • Isopropanol (IPA), HPLC grade[3]

  • Glacial Acetic Acid

  • Methanol (B129727) (MeOH), HPLC grade

  • Ammonium Formate

  • Internal Standard (e.g., Heptadecanoyl-CoA)[4]

  • Ultrapure water

Experimental Protocol

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][3][4]

1. Sample Preparation and Homogenization

  • Weigh approximately 50-100 mg of frozen tissue powder or use a cell pellet in a pre-chilled tube.

  • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). If using, spike with an internal standard at this stage.

  • Homogenize the sample thoroughly on ice.

  • Add 2 mL of isopropanol and homogenize again.[1]

  • Add 4 mL of acetonitrile, vortex vigorously for 5 minutes, and keep on ice.[1]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

2. Solid-Phase Extraction (SPE)

  • Prepare SPE Conditioning and Wash Solution : Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3]

  • Prepare Elution Solution : Methanol/250 mM Ammonium Formate (4:1, v/v).[3]

  • Condition the SPE Column : Pass 1 mL of the Conditioning and Wash Solution through the anion-exchange column using a vacuum manifold. Do not let the column run dry.[3]

  • Load the Sample : Load the supernatant from step 1.7 onto the conditioned SPE column. Allow the sample to pass through slowly (approx. 1 mL/min).

  • Wash the Column : Pass 1 mL of the Conditioning and Wash Solution through the column to remove any remaining impurities.[3]

  • Elute the Acyl-CoAs : Elute the purified long-chain hydroxylated acyl-CoAs with 2 mL of the Elution Solution into a clean collection tube.[3]

3. Sample Concentration and Reconstitution

  • Dry the eluted sample under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).[5]

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for analysis.

Data Presentation

The following table summarizes quantitative data reported for similar SPE-based methods for long-chain acyl-CoA analysis. These values can be used as a benchmark for performance.

ParameterValueBiological MatrixReference
Extraction Recovery 70-80%Rat Tissues[1]
SPE Step Recovery 83-90%Rat Liver[3]
Inter-run Precision (CV) 2.6-12.2%Rat Liver[6]
Intra-run Precision (CV) 1.2-4.4%Rat Liver[6]
Accuracy 94.8-110.8%Rat Liver[6]

Mandatory Visualization

Experimental Workflow

G cluster_sample_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction cluster_analysis 3. Analysis Sample Tissue or Cell Pellet Homogenize Homogenize in Acidic Buffer + ISTD Sample->Homogenize Extract Add IPA + ACN, Vortex Homogenize->Extract Centrifuge Centrifuge (15,000g, 4°C) Extract->Centrifuge Supernatant Collect Supernatant (Contains Acyl-CoAs) Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition Column (Acidic Solvent) Condition->Load Wash Wash Column (Remove Impurities) Load->Wash Elute Elute with Methanol/Ammonium Formate Wash->Elute Purified Collect Purified Acyl-CoA Eluate Elute->Purified Dry Dry Eluate (Nitrogen Stream) Purified->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction of long-chain hydroxylated acyl-CoAs.

Metabolic Pathway: Peroxisomal Alpha-Oxidation

Long-chain 2-hydroxylated fatty acids are metabolized via the peroxisomal alpha-oxidation pathway. This pathway is crucial for degrading these molecules and certain branched-chain fatty acids.[4][6] The key step involving the hydroxylated acyl-CoA is the cleavage by 2-hydroxyacyl-CoA lyase (HACL1).[1][2]

Caption: Peroxisomal alpha-oxidation pathway for 2-hydroxy long-chain fatty acids.

References

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled 18-Hydroxyoleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux within biological systems.[1] By introducing molecules enriched with stable isotopes, such as ¹³C, ¹⁵N, or ²H, researchers can trace the metabolic fate of these compounds.[2] This document provides detailed application notes and protocols for the use of stable isotope-labeled 18-hydroxyoleoyl-CoA in metabolic tracing studies. 18-hydroxyoleic acid is an endogenous fatty acid with emerging roles in cellular signaling and metabolism. Understanding its metabolic pathways is crucial for research in areas such as oncology, immunology, and metabolic diseases.

Stable isotope-labeled this compound allows for the precise tracking of its conversion into downstream metabolites. The primary analytical method for detecting and quantifying labeled metabolites is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).[2][3] The incorporation of stable isotopes results in a predictable mass shift, enabling the differentiation between labeled and unlabeled isotopologues.[2]

Key Applications

  • Elucidation of Metabolic Pathways: Tracing the conversion of this compound into various downstream lipid species and signaling molecules.

  • Metabolic Flux Analysis: Quantifying the rate of synthesis and turnover of this compound and its metabolites under different physiological or pathological conditions.[1]

  • Drug Discovery and Development: Investigating the effect of pharmacological agents on the metabolism of this compound.

  • Biomarker Discovery: Identifying novel metabolites derived from this compound that may serve as biomarkers for disease.

Experimental Workflow

The general workflow for a stable isotope tracing experiment with this compound involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

Experimental Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Cell Culture Seeding C Isotope Labeling of Cells A->C Incubate B Prepare Labeling Medium (with Stable Isotope-Labeled This compound) B->C D Metabolite Quenching & Extraction C->D Harvest E LC-MS/MS Analysis D->E Inject F Data Processing (Peak Integration, Isotopologue Distribution Analysis) E->F Acquire Data G Biological Interpretation F->G Analyze

Caption: A general workflow for metabolic tracing using stable isotope-labeled this compound.

Hypothetical Metabolic Pathways of this compound

Based on known fatty acid metabolism, stable isotope-labeled this compound could be metabolized through several pathways, including elongation, desaturation, and incorporation into complex lipids.

Metabolic Pathways 18-HO-Oleoyl-CoA 18-HO-Oleoyl-CoA Elongation Products Elongation Products 18-HO-Oleoyl-CoA->Elongation Products Elongases Desaturation Products Desaturation Products 18-HO-Oleoyl-CoA->Desaturation Products Desaturases Incorporation into\nPhospholipids Incorporation into Phospholipids 18-HO-Oleoyl-CoA->Incorporation into\nPhospholipids Acyltransferases Incorporation into\nTriacylglycerols Incorporation into Triacylglycerols 18-HO-Oleoyl-CoA->Incorporation into\nTriacylglycerols Acyltransferases Beta-oxidation Beta-oxidation 18-HO-Oleoyl-CoA->Beta-oxidation Acyl-CoA Oxidases

Caption: Potential metabolic fates of this compound within a cell.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling

This protocol describes the labeling of cultured mammalian cells with stable isotope-labeled this compound.

Materials:

  • Cultured mammalian cells (e.g., HEK293, MCF7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stable isotope-labeled this compound (e.g., [U-¹³C₁₈]-18-hydroxyoleoyl-CoA)

  • Fatty acid-free bovine serum albumin (BSA)

  • 6-well cell culture plates

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling (approximately 80% confluency).[2] Culture overnight in complete medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of stable isotope-labeled this compound complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

    • Supplement serum-free or low-serum medium with the labeled this compound-BSA complex to the desired final concentration (e.g., 10-50 µM).

  • Isotope Labeling:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.[2]

    • Add the pre-warmed labeling medium to the cells and incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.[2]

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[2]

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.[1]

    • Store the dried extracts at -80°C until LC-MS analysis.[2]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general method for the analysis of this compound and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • Reconstitution solvent (e.g., 50% methanol in water)

  • LC-MS/MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)[4]

  • C18 reversed-phase column[5]

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of reconstitution solvent.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the acyl-CoA species.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.[6]

    • Acquire data in full scan mode to identify potential metabolites and in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of this compound and its expected downstream products.

    • The precursor ion for [U-¹³C₁₈]-18-hydroxyoleoyl-CoA would be monitored, along with the expected mass shifts in its metabolic products.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Isotopic Enrichment of this compound and Downstream Metabolites in HEK293 Cells.

Time (hours)¹³C-18-Hydroxyoleoyl-CoA (M+18) Enrichment (%)¹³C-Eicosenoyl-CoA (M+20) Enrichment (%)¹³C-Phosphatidylcholine (36:2) (M+18) Enrichment (%)
00.00.00.0
185.2 ± 3.15.6 ± 0.82.1 ± 0.3
492.5 ± 2.515.3 ± 1.98.9 ± 1.1
894.1 ± 1.828.7 ± 2.418.4 ± 2.0
2495.3 ± 1.545.1 ± 3.335.6 ± 2.8

Data are presented as mean ± standard deviation (n=3). Enrichment is calculated as the mole percent excess (MPE).

Table 2: Mass Spectrometry Parameters for Targeted Analysis of Labeled Acyl-CoAs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (unlabeled)1056.6507.335
¹³C-18-Hydroxyoleoyl-CoA (M+18)1074.6507.335
Eicosenoyl-CoA (unlabeled)1082.7507.338
¹³C-Eicosenoyl-CoA (M+20)1102.7507.338

Data Analysis and Interpretation

The analysis of stable isotope tracing data involves several steps, from raw data processing to biological interpretation.[2]

  • Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of each metabolite.

  • Correction for Natural Isotope Abundance: Correct the raw intensity data for the natural abundance of stable isotopes (e.g., ¹³C).

  • Calculation of Isotopic Enrichment: Determine the mole percent excess (MPE) or tracer-to-tracee ratio (TTR) for each metabolite at each time point.[7]

  • Metabolic Flux Analysis (MFA): For more advanced studies, use computational modeling to estimate the rates of metabolic reactions (fluxes) that best explain the observed labeling patterns.[2]

Logical Relationship for Data Interpretation

Data Interpretation Logic A Raw LC-MS Data B Peak Integration & Correction A->B C Isotopologue Distribution Data B->C D Calculate Mole Percent Excess (MPE) C->D F Metabolic Flux Modeling (Optional) C->F E Temporal Labeling Kinetics D->E G Identification of Active Metabolic Pathways E->G H Quantification of Metabolic Fluxes F->H I Biological Insights G->I H->I

Caption: A flowchart illustrating the logical steps in interpreting data from a stable isotope tracing experiment.

Conclusion

The use of stable isotope-labeled this compound is a valuable tool for investigating its metabolism and biological functions. The protocols and guidelines presented here provide a framework for designing and executing metabolic tracing experiments. Careful experimental design, meticulous execution, and appropriate data analysis are essential for obtaining high-quality, interpretable results that can advance our understanding of lipid metabolism in health and disease.

References

Application of 18-hydroxyoleoyl-CoA in lipidomics research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Introduction

18-Hydroxyoleoyl-CoA is a mono-unsaturated, long-chain omega-hydroxy fatty acyl-CoA. Omega-hydroxy fatty acids are synthesized by cytochrome P450 omega-hydroxylase enzymes (CYP4A and CYP4F families) which introduce a hydroxyl group at the terminal (ω) carbon of a fatty acid.[1][2][3] This initial hydroxylation is a critical step in a metabolic pathway that further converts these molecules into dicarboxylic acids, which are then metabolized through peroxisomal β-oxidation.[4][5][6] This pathway is particularly significant under conditions of metabolic stress or when mitochondrial β-oxidation is impaired.[5][6] The formation of this compound and its subsequent metabolism are implicated in cellular signaling and the regulation of lipid metabolism.[7][8]

Lipidomics, the large-scale study of lipids in biological systems, benefits from the analysis of specific lipid molecules like this compound to understand their roles in health and disease. As a signaling molecule, long-chain fatty acyl-CoAs can allosterically regulate enzymes and act as ligands for nuclear receptors, influencing gene expression.[8][9] Furthermore, omega-3 and omega-6 fatty acids and their derivatives are known to interact with G-protein coupled receptors such as GPR120 to mediate anti-inflammatory and metabolic effects.[10][11][12][13] While direct signaling pathways for this compound are still under investigation, its structural similarity to other bioactive lipids suggests a potential role in similar signaling cascades.

This document provides detailed protocols for the extraction, detection, and quantification of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS), a cornerstone technique in lipidomics.[2]

Potential Signaling Pathways of this compound

While the direct signaling pathways of this compound are not yet fully elucidated, based on the known functions of related omega-hydroxy and unsaturated fatty acids, several potential pathways can be hypothesized.

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// Edges "Oleoyl_CoA" -> "CYP450_Omega_Hydroxylase" [color="#5F6368"]; "CYP450_Omega_Hydroxylase" -> "18_HO_Oleoyl_CoA" [color="#5F6368"]; "18_HO_Oleoyl_CoA" -> "Peroxisomal_Beta_Oxidation" [color="#5F6368"]; "Peroxisomal_Beta_Oxidation" -> "Dicarboxylic_Acids" [color="#5F6368"]; "Dicarboxylic_Acids" -> "Energy_Metabolism" [color="#5F6368"]; "18_HO_Oleoyl_CoA" -> "GPR120" [label="?", style=dashed, color="#5F6368"]; "GPR120" -> "Downstream_Signaling" [color="#5F6368"]; "Downstream_Signaling" -> "Anti_inflammatory_Effects" [color="#5F6368"]; "Downstream_Signaling" -> "Metabolic_Regulation" [color="#5F6368"]; } undot Caption: Hypothesized metabolic and signaling pathways of this compound.

Quantitative Data

The following table summarizes key mass spectrometry parameters for the analysis of long-chain acyl-CoAs. While specific data for this compound is not widely available, these parameters for structurally similar molecules can be used as a starting point for method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Oleoyl-CoA (C18:1)1032.4499.435-45Positive
Palmitoyl-CoA (C16:0)1006.4499.435-45Positive
Stearoyl-CoA (C18:0)1034.4499.435-45Positive
This compound (C18:1-OH) 1048.4 515.4 ~35-50 Positive

Note: The values for this compound are predicted based on its chemical structure and may require optimization.

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method suitable for the extraction of acyl-CoAs from cell cultures or tissues.

Materials:

Procedure:

  • For cell cultures, start with a cell suspension of approximately 0.1 x 106 cells in 200 µL. For tissues, use a homogenized sample.

  • Add 500 µL of ice-cold methanol and 250 µL of dichloromethane to the sample.

  • To prevent oxidation, add 50 µg of BHT.

  • Spike the sample with an appropriate amount of internal standard (e.g., C17:0-CoA).

  • Vortex the mixture vigorously for 2 minutes.

  • Induce phase separation by adding 250 µL of dichloromethane and 250 µL of ultrapure water.

  • Vortex again for 30 seconds.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids using a glass pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate).

LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate

  • Mobile Phase B: 95:5 acetonitrile:isopropanol with 10 mM ammonium acetate

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimize for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the precursor-to-product ion transitions for this compound and the internal standard (refer to the quantitative data table).

Experimental Workflow

The following diagram illustrates the overall workflow for the lipidomic analysis of this compound.

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// Edges "Sample_Collection" -> "Internal_Standard" [color="#5F6368"]; "Internal_Standard" -> "Lipid_Extraction" [color="#5F6368"]; "Lipid_Extraction" -> "LC_Separation" [color="#5F6368"]; "LC_Separation" -> "MS_Detection" [color="#5F6368"]; "MS_Detection" -> "Data_Analysis" [color="#5F6368"]; "Data_Analysis" -> "Biological_Interpretation" [color="#5F6368"]; } undot Caption: Workflow for this compound lipidomics analysis.

Conclusion

The study of this compound provides a window into the less-explored pathways of lipid metabolism and signaling. The protocols outlined here, based on established lipidomics methodologies, offer a robust framework for researchers to investigate the role of this and other omega-hydroxy fatty acyl-CoAs in various physiological and pathological contexts. Further research is needed to fully elucidate the specific signaling cascades and biological functions of this compound, which will undoubtedly contribute to a more comprehensive understanding of the lipidome.

References

Application Notes and Protocols for In Vitro Reconstitution of Metabolic Pathways Involving 18-Hydroxyoleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyoleoyl-CoA is a key intermediate in the biosynthesis of essential plant polymers such as cutin and suberin, which form protective barriers on the plant surface. The in vitro reconstitution of its metabolic pathway is crucial for understanding the enzymatic mechanisms, identifying rate-limiting steps, and for potential biotechnological applications, including the development of novel herbicides or engineering plants with enhanced stress resistance. This document provides detailed protocols for the in vitro reconstitution of the initial step in this pathway: the ω-hydroxylation of oleoyl-CoA, which is putatively catalyzed by a cytochrome P450 enzyme from the CYP704 family, such as CYP704C1.

Principle

The in vitro reconstitution of the metabolic pathway involves the heterologous expression of the candidate enzyme, CYP704C1, in a suitable host system (e.g., Saccharomyces cerevisiae). The enzyme, typically localized in the microsomal fraction, is then incubated with its substrate, oleoyl-CoA, in the presence of necessary co-factors like NADPH and a cytochrome P450 reductase (CPR). The formation of the product, this compound, is subsequently quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Presentation

Table 1: Hypothetical Kinetic Parameters for CYP704C1

EnzymeSubstrateApparent Km (µM)Apparent kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
CYP704C1Oleoyl-CoA500.51.0 x 10⁴

Note: The values presented in this table are hypothetical and serve as an illustrative example. Actual kinetic parameters must be determined experimentally using the protocols outlined below.

Table 2: Components for In Vitro Hydroxylation Assay

ComponentStock ConcentrationFinal ConcentrationVolume (for 100 µL reaction)
Potassium Phosphate (B84403) Buffer (pH 7.4)1 M100 mM10 µL
Recombinant CYP704C1 Microsomes10 mg/mL0.5 mg/mL5 µL
Oleoyl-CoA10 mM100 µM1 µL
NADPH100 mM1 mM1 µL
Nuclease-free water--83 µL

Experimental Protocols

Protocol 1: Heterologous Expression of CYP704C1 in Saccharomyces cerevisiae and Microsome Preparation

This protocol describes the expression of a candidate plant cytochrome P450, CYP704C1, in yeast and the subsequent isolation of microsomes containing the recombinant enzyme.

1. Gene Synthesis and Cloning:

  • Codon-optimize the coding sequence of the target CYP704C1 gene for expression in S. cerevisiae.
  • Synthesize the gene and clone it into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
  • Co-transform the expression vector along with a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) into a suitable yeast strain (e.g., WAT11).

2. Yeast Culture and Induction:

  • Grow a pre-culture of the transformed yeast in a selective synthetic complete medium lacking the appropriate auxotrophic markers and containing glucose at 30°C with shaking.
  • Inoculate a larger volume of the selective medium with the pre-culture and grow until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.
  • Pellet the cells by centrifugation and resuspend them in an induction medium containing galactose instead of glucose to induce the expression of CYP704C1 and CPR.
  • Incubate for 24-48 hours at a lower temperature (e.g., 20-25°C) with vigorous shaking.

3. Microsome Isolation:

  • Harvest the yeast cells by centrifugation.
  • Wash the cell pellet with a chilled breaking buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors).
  • Resuspend the cells in the breaking buffer and lyse them using glass beads and vigorous vortexing or a cell disruptor.
  • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris and unbroken cells.
  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction.
  • Discard the supernatant and resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).
  • Determine the total protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
  • Store the microsomes in aliquots at -80°C until use.

Protocol 2: In Vitro Hydroxylation of Oleoyl-CoA

This protocol details the enzymatic reaction for the conversion of oleoyl-CoA to this compound using the prepared recombinant microsomes.

1. Reaction Setup:

  • On ice, prepare a master mix containing all reaction components except for NADPH (refer to Table 2).
  • Aliquot the master mix into pre-chilled microcentrifuge tubes.
  • Pre-incubate the tubes at the desired reaction temperature (e.g., 30°C) for 5 minutes.

2. Initiation of Reaction:

  • Initiate the reaction by adding NADPH to each tube and mix gently.
  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). The optimal reaction time should be determined in preliminary experiments to ensure the reaction is in the linear range.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.
  • Vortex the tubes briefly and centrifuge at high speed to precipitate the proteins.
  • Transfer the supernatant containing the lipid products to a new tube for LC-MS/MS analysis.

Protocol 3: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of the enzymatic product. Specific parameters may need optimization based on the available instrumentation.[1][2][3]

1. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analytes. For example, 0-2 min, 30% B; 2-15 min, 30-90% B; 15-20 min, 90% B; 20.1-25 min, 30% B.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode (to be optimized).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Oleoyl-CoA (precursor ion) -> [Product Ion 1]
  • This compound (precursor ion) -> [Product Ion 2]
  • Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of authentic standards.
  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Quantification:

  • Prepare a standard curve using a commercially available or synthesized standard of this compound.
  • Spike the standards and samples with an appropriate internal standard (e.g., a deuterated analog) to correct for matrix effects and variations in instrument response.
  • Calculate the concentration of the product in the samples by interpolating from the standard curve.

Visualizations

Metabolic Pathway of Oleoyl-CoA Hydroxylation

Metabolic_Pathway Oleoyl_CoA Oleoyl-CoA Hydroxyoleoyl_CoA This compound Oleoyl_CoA->Hydroxyoleoyl_CoA CYP704C1 (ω-hydroxylase) NADPH, O₂ Downstream Downstream Products (e.g., Cutin, Suberin) Hydroxyoleoyl_CoA->Downstream Further Oxidation & Polymerization

Caption: Proposed metabolic pathway for the ω-hydroxylation of oleoyl-CoA.

Experimental Workflow for In Vitro Reconstitution

Experimental_Workflow cluster_expression Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis Expression Heterologous Expression of CYP704C1 in Yeast Isolation Microsome Isolation Expression->Isolation Quantification Protein Quantification Isolation->Quantification Incubation In Vitro Reaction (Microsomes, Oleoyl-CoA, NADPH) Quantification->Incubation Extraction Product Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for the in vitro reconstitution and analysis.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Identification of 18-Hydroxyoleoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyoleoyl-CoA is an important lipid metabolite implicated in various physiological and pathological processes. The precise location of the hydroxyl group on the oleoyl (B10858665) chain gives rise to multiple isomers, each potentially possessing distinct biological activities. Distinguishing between these isomers is crucial for understanding their specific roles in cellular signaling and for the development of targeted therapeutics. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the separation and confident identification of these closely related molecules. This document provides detailed application notes and protocols for the identification and characterization of this compound isomers using LC-HRMS/MS.

Data Presentation

Table 1: Representative LC-HRMS/MS Parameters for Analysis of this compound Isomers

ParameterSetting
LC System UHPLC system
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)
Gradient 5% to 95% B over 15 min
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
MS System High-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺ for this compound
Collision Energy Optimized for fragmentation (e.g., 20-40 eV)
Scan Mode Product ion scan or targeted MS/MS
Resolution > 60,000 FWHM

Table 2: Predicted Diagnostic Fragment Ions for Positional Isomers of this compound

The primary fragmentation of acyl-CoAs involves the neutral loss of the CoA moiety (507.1025 Da). The key to differentiating the fatty acyl isomers lies in the subsequent fragmentation of the remaining 18-hydroxyoleoyl portion. Cleavage alpha to the hydroxyl group is a characteristic fragmentation pathway for hydroxy fatty acids and is expected to yield isomer-specific fragment ions.

Isomer PositionPredicted Diagnostic Fragment Ion (m/z)Fragmentation Pathway
9-Hydroxyoleoyl-CoAVaries based on cleavage around the hydroxyl groupCleavage of the C8-C9 or C9-C10 bond of the fatty acyl chain.
12-Hydroxyoleoyl-CoAVaries based on cleavage around the hydroxyl groupCleavage of the C11-C12 or C12-C13 bond of the fatty acyl chain.
This compoundVaries based on cleavage around the hydroxyl groupCharacteristic fragments resulting from the terminal hydroxyl group.
Other isomersTo be determined empiricallyAlpha-cleavage relative to the hydroxyl position.

Note: The exact m/z values will depend on the specific fragmentation and rearrangement processes. These values should be determined experimentally using synthesized standards.

Experimental Protocols

Protocol 1: Synthesis of 18-Hydroxyoleic Acid Isomers

This protocol provides a general strategy for the synthesis of various positional isomers of 18-hydroxyoleic acid, which can then be converted to their CoA esters. This example focuses on the synthesis of a generic hydroxyoleic acid.

Materials:

  • Oleic acid

  • Appropriate oxidizing and reducing agents to introduce a hydroxyl group at the desired position (e.g., selenium dioxide for allylic hydroxylation, or a multi-step process involving epoxidation and ring-opening for other positions).

  • Organic solvents (e.g., dichloromethane, methanol (B129727), ethyl acetate)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Functionalization of Oleic Acid: Select a synthetic route based on the desired position of the hydroxyl group. For example, for allylic hydroxylation, oleic acid can be reacted with selenium dioxide. For other positions, a multi-step synthesis involving protection of the carboxylic acid, epoxidation of the double bond, and regioselective ring-opening of the epoxide can be employed.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by silica gel column chromatography to isolate the desired 18-hydroxyoleic acid isomer.

  • Characterization: Confirm the structure of the synthesized isomer using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Protocol 2: Conversion of 18-Hydroxyoleic Acid to its CoA Thioester

This protocol describes the conversion of the synthesized 18-hydroxyoleic acid to its corresponding Coenzyme A thioester.

Materials:

  • Synthesized 18-hydroxyoleic acid isomer

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent

  • Anhydrous organic solvents (e.g., tetrahydrofuran, dimethylformamide)

  • Buffer solutions (e.g., sodium bicarbonate)

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve the 18-hydroxyoleic acid in an anhydrous solvent and activate the carboxylic acid group by adding an activating agent like CDI. Stir the reaction at room temperature to form the acyl-imidazolide.

  • Thioesterification: In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous buffer. Add the activated acyl-imidazolide solution to the CoA solution and stir.

  • Reaction Monitoring: Monitor the formation of the this compound by LC-MS.

  • Purification: Purify the reaction mixture using C18 solid-phase extraction.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted CoA and salts.

    • Elute the this compound with a methanol/water mixture.

  • Quantification and Storage: Determine the concentration of the purified this compound using UV spectrophotometry at 260 nm. Store the purified product at -80 °C.

Protocol 3: LC-HRMS/MS Analysis of this compound Isomers

This protocol outlines the steps for the analysis of this compound isomers using a UHPLC system coupled to a high-resolution mass spectrometer.

Materials:

  • Purified this compound isomer standards

  • Biological samples (e.g., cell lysates, tissue homogenates)

  • Acetonitrile, isopropanol, formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

Procedure:

  • Sample Preparation:

    • For biological samples, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • To enrich for acyl-CoAs, a solid-phase extraction (SPE) step using a C18 or anion exchange cartridge is recommended.

    • Reconstitute the final extract in an appropriate solvent (e.g., 50% methanol).

  • LC Separation:

    • Set up the LC system with the parameters outlined in Table 1.

    • Inject the prepared standards and samples.

  • HRMS/MS Detection:

    • Set up the mass spectrometer with the parameters from Table 1.

    • Acquire data in positive ion mode. Perform a full scan to determine the precursor ion mass of this compound.

    • Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation spectra.

  • Data Analysis:

    • Identify the this compound isomers in the samples by comparing their retention times and fragmentation patterns to those of the synthesized standards.

    • The key to isomer differentiation is the identification of unique fragment ions resulting from cleavage at different positions along the fatty acyl chain, as predicted in Table 2.

Visualization of Workflows and Pathways

G cluster_synthesis Synthesis of Standards cluster_analysis LC-HRMS/MS Analysis oleic_acid Oleic Acid oxidation Regioselective Hydroxylation oleic_acid->oxidation h_oleic_acid 18-Hydroxyoleic Acid Isomer oxidation->h_oleic_acid activation Carboxylic Acid Activation h_oleic_acid->activation thioesterification Thioesterification activation->thioesterification coa Coenzyme A coa->thioesterification h_oleoyl_coa This compound Isomer Standard thioesterification->h_oleoyl_coa purification_syn Purification (HPLC/SPE) h_oleoyl_coa->purification_syn lc_separation UHPLC Separation (C18) purification_syn->lc_separation Inject Standard sample Biological Sample extraction Lipid Extraction & SPE sample->extraction extraction->lc_separation ms_detection HRMS Detection (ESI+) lc_separation->ms_detection msms_fragmentation Tandem MS (CID) ms_detection->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis isomer_id Isomer Identification data_analysis->isomer_id

Caption: Experimental workflow for the synthesis and analysis of this compound isomers.

G cluster_ppar PPARα Signaling Pathway H_Oleoyl_CoA This compound PPARa PPARα H_Oleoyl_CoA->PPARa Ligand Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., genes for fatty acid oxidation) PPRE->Target_Genes Fatty_Acid_Oxidation Increased Fatty Acid β-oxidation Target_Genes->Fatty_Acid_Oxidation Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: Activation of the PPARα signaling pathway by this compound.[1]

Conclusion

The methodologies described in this document provide a comprehensive framework for the unambiguous identification of this compound isomers. By combining chemical synthesis of standards with high-resolution LC-MS/MS, researchers can effectively differentiate between these closely related molecules and investigate their specific biological functions. This approach is essential for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies targeting lipid signaling pathways.

References

Troubleshooting & Optimization

Improving the stability of 18-hydroxyoleoyl-CoA in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18-hydroxyoleoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in aqueous solutions?

A1: this compound, like other long-chain acyl-CoA esters, is susceptible to degradation in aqueous solutions through both enzymatic and non-enzymatic pathways. The primary cause of instability is the hydrolysis of the high-energy thioester bond, which is susceptible to cleavage, particularly at non-neutral pH. Alkaline and strongly acidic conditions can accelerate this hydrolysis. Additionally, the unsaturated oleoyl (B10858665) chain can be prone to oxidation.

Q2: What is the optimal pH for my aqueous buffer to maximize the stability of this compound?

A2: To minimize hydrolysis of the thioester bond, it is recommended to use a slightly acidic to neutral pH range, ideally between pH 6.0 and 7.0. Studies on similar long-chain acyl-CoAs have shown significantly increased degradation at alkaline pH. For instance, the stability of oleoyl-CoA (a close structural analog) is considerably better at pH 6.8 compared to higher pH values.

Q3: How should I prepare stock solutions of this compound?

A3: Due to the poor stability and solubility of long-chain acyl-CoAs in purely aqueous solutions, it is advisable to prepare stock solutions in an organic solvent or a co-solvent mixture. Methanol has been shown to provide good stability for long-chain acyl-CoAs. Alternatively, a mixture of water and dimethyl sulfoxide (B87167) (DMSO) can be used. For immediate use in aqueous buffers, prepare the working solution fresh and use it as quickly as possible.

Q4: What are the recommended long-term storage conditions for this compound?

A4: For long-term storage, it is best to store this compound as a dry powder at -80°C. If a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Snap-freezing the aliquots in liquid nitrogen before transferring to a -80°C freezer is also a good practice.

Q5: What are the likely degradation products of this compound that I might see in my analysis?

A5: The primary degradation product from hydrolysis is 18-hydroxyoleic acid and free Coenzyme A (CoA). If oxidation of the double bond occurs, you may observe various oxidation products such as epoxides, aldehydes, and ketones.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or low quantification of this compound 1. Degradation during sample preparation: Prolonged exposure to aqueous buffers, especially at room temperature or non-optimal pH. 2. Multiple freeze-thaw cycles: Degradation of the stock solution. 3. Adsorption to labware: Long-chain acyl-CoAs can be "sticky" and adsorb to plastic surfaces.1. Prepare samples on ice and analyze them as quickly as possible. Use a buffer with a pH between 6.0 and 7.0. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Use low-adhesion microcentrifuge tubes and pipette tips.
Peak tailing or broadening in HPLC analysis 1. Secondary interactions with the column: The polar head group and hydroxyl group can interact with the stationary phase. 2. Column overload: Injecting too high a concentration of the analyte. 3. Poor solubility in the mobile phase: The compound may not be fully dissolved.1. Use a highly deactivated column (e.g., end-capped C18). Operate at a lower pH to suppress ionization of residual silanols on the column. 2. Reduce the injection volume or dilute the sample. 3. Ensure the mobile phase has sufficient organic solvent to maintain the solubility of this compound.
Appearance of unexpected peaks in chromatogram 1. Degradation of this compound: Peaks corresponding to 18-hydroxyoleic acid, CoA, or oxidation products. 2. Contamination: Impurities in solvents or from labware.1. Confirm the identity of the extra peaks using mass spectrometry if possible. Review handling and storage procedures to minimize degradation. 2. Use high-purity solvents and clean labware. Run a blank injection to check for system contamination.

Quantitative Data on Acyl-CoA Stability

While specific quantitative data for this compound is limited, the stability of oleoyl-CoA (C18:1-CoA) in different solvents provides a valuable reference. The following table summarizes the stability of a 500 nM oleoyl-CoA solution at 4°C over 24 hours.

Solvent/Solution % Remaining after 4 hours % Remaining after 24 hours
Methanol~100%~95%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)~90%~80%
Water~80%~60%
50 mM Ammonium Acetate (pH 7)~75%~55%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)~95%~90%

Data is estimated based on published stability studies of long-chain acyl-CoAs.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Solution

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using LC-MS/MS.

1. Materials:

  • This compound

  • High-purity methanol

  • Aqueous buffer of choice (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • LC-MS grade water and acetonitrile (B52724)

  • Formic acid

  • Low-adhesion microcentrifuge tubes

2. Preparation of Solutions:

  • Stock solution of this compound (1 mM): Dissolve a known amount of this compound in methanol. Store at -80°C in small aliquots.

  • Internal Standard Stock Solution (1 mM): Prepare a stock solution of heptadecanoyl-CoA in methanol. Store at -80°C.

  • Working Solution (10 µM): On the day of the experiment, dilute the this compound stock solution to 10 µM in the aqueous buffer being tested. Prepare this solution fresh.

3. Stability Experiment:

  • At time zero (T=0), take a 50 µL aliquot of the 10 µM working solution.

  • Incubate the remaining working solution at the desired temperature (e.g., 4°C or room temperature).

  • At subsequent time points (e.g., 1, 4, 8, 24 hours), collect 50 µL aliquots.

  • To each collected aliquot, add 5 µL of the internal standard stock solution and 150 µL of ice-cold acetonitrile to precipitate proteins and halt degradation.

  • Vortex each sample and centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from its degradation products and the internal standard (e.g., start with 30% B, ramp to 95% B).

  • Mass Spectrometry: Use a triple quadrupole or high-resolution mass spectrometer in positive ion mode.

  • MRM Transitions (for triple quadrupole):

    • This compound: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion.

    • Internal Standard (Heptadecanoyl-CoA): Monitor its specific precursor-to-product ion transition.

  • Data Analysis: Calculate the peak area ratio of this compound to the internal standard at each time point. Normalize the ratios to the T=0 time point to determine the percentage of this compound remaining.

Visualizations

Degradation Pathway of this compound

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O Oxidation Oxidation This compound->Oxidation O2 18-Hydroxyoleic Acid 18-Hydroxyoleic Acid Hydrolysis->18-Hydroxyoleic Acid Coenzyme A Coenzyme A Hydrolysis->Coenzyme A Oxidation Products Oxidation Products Oxidation->Oxidation Products

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in Methanol) prep_working Prepare Aqueous Working Solution prep_stock->prep_working sample_t0 Sample at T=0 prep_working->sample_t0 incubate Incubate at Desired Temperature sample_t0->incubate sample_tx Sample at Timepoints (T=1, 4, 8, 24h) incubate->sample_tx quench Quench with Acetonitrile & Add Internal Standard sample_tx->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis lcms->data

Caption: Workflow for assessing the stability of this compound.

Logical Relationship for Troubleshooting Inconsistent Quantification

cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Quantification degradation Sample Degradation issue->degradation adsorption Adsorption to Surfaces issue->adsorption freeze_thaw Freeze-Thaw Cycles issue->freeze_thaw rapid_prep Rapid, Cold Preparation degradation->rapid_prep low_adhesion Use Low-Adhesion Labware adsorption->low_adhesion aliquot Aliquot Stock Solutions freeze_thaw->aliquot

Caption: Troubleshooting logic for inconsistent quantification results.

Technical Support Center: Optimizing Chromatographic Separation of Hydroxylated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of hydroxylated fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of hydroxylated fatty acyl-CoAs?

A1: The main challenges include:

  • Stereoisomers: The presence of chiral centers results in enantiomers (e.g., 3R- and 3S-hydroxy) that are chemically identical in an achiral environment, necessitating specialized chiral separation techniques.[1]

  • Positional Isomers: Separating isomers with the hydroxyl group at different positions on the acyl chain can be difficult due to their similar physicochemical properties.[1][2]

  • Compound Instability: Acyl-CoA thioesters are susceptible to degradation, requiring careful sample handling and optimized, cool chromatographic conditions to prevent hydrolysis.[1][3]

  • Low Abundance: These molecules are often present in low concentrations in biological samples, demanding highly sensitive analytical methods.

  • Matrix Effects: Endogenous compounds in biological samples can interfere with the separation and detection of the target analytes.[1]

Q2: Which analytical techniques are most suitable for separating hydroxylated fatty acyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique.[3][4][5][6] For separating enantiomers, HPLC with a chiral stationary phase is essential.[1][7] Supercritical Fluid Chromatography (SFC) can also be a powerful tool for chiral separations.[1]

Q3: What type of HPLC column is recommended for separating hydroxylated fatty acyl-CoAs?

A3: For general separation based on chain length and polarity, reversed-phase columns such as C8 and C18 are widely used.[4][5][8] For the separation of enantiomers (e.g., 3R- and 3S-isomers), a chiral stationary phase is necessary.[1][7] Amylose-based tris(3,5-dimethyl-phenylcarbamate) phases are commonly employed for resolving stereoisomeric oxylipins.

Q4: How can I improve the stability of my hydroxylated fatty acyl-CoA samples during preparation and analysis?

A4: To enhance stability, it is crucial to work quickly at low temperatures (on ice) and use extraction solvents that inhibit enzymatic activity, such as cold methanol (B129727) or acetonitrile (B52724) mixtures.[3][9][10] Reconstituting the dried extract in a non-aqueous solvent like methanol or a buffered methanolic solution (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7) can also improve stability.[3][9] Samples should be analyzed promptly or stored at -80°C.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of hydroxylated fatty acyl-CoAs.

Poor Peak Shape
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to mask active sites.[1][5]
Column overload.Reduce the injection volume or the concentration of the sample.[1]
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.[1]
Peak Broadening Column inefficiency.Ensure the column is properly packed and conditioned. Consider using a column with a smaller particle size for higher efficiency.[12]
Extra-column volume.Minimize the length and diameter of tubing between the injector, column, and detector. Ensure fittings are properly installed to avoid void volumes.
Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks Contamination at the column inlet.Backflush the column or replace the inlet frit.[1]
Sample solvent incompatible with the mobile phase.Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.[1]
Void in the column or tubing connections.Check all fittings and re-seat them. If a void has formed at the head of the column, it may need to be repacked or replaced.
Resolution and Retention Time Issues
Problem Potential Cause Suggested Solution
Poor Resolution of Isomers Suboptimal mobile phase composition.Optimize the mobile phase gradient. Adjusting the organic modifier (e.g., acetonitrile, methanol) and/or the pH can alter selectivity.[1]
Inappropriate stationary phase.For enantiomers, a chiral column is required.[1][7] For positional isomers, a different reversed-phase column (e.g., C8 vs. C18) or a column with a different bonding chemistry might provide better selectivity.
Temperature fluctuations.Use a column oven to maintain a stable temperature, as this can significantly impact separation.[1][12]
Retention Time Drift Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure thorough mixing. Use a pH meter for accurate buffer preparation.
Column not fully equilibrated.Increase the column equilibration time between injections until a stable baseline is achieved.[1]
Leaks in the system.Inspect all fittings and connections for any signs of leakage.[1]
Detection (MS) Issues
Problem Potential Cause Suggested Solution
Low Signal Intensity Suboptimal ion source settings.Optimize ESI source parameters such as capillary voltage, gas flow, and temperature for CoA compounds.[1]
Poor ionization efficiency.Adjust the mobile phase pH with additives like formic acid or ammonium acetate to promote better ionization.[5]
Analyte degradation in the source.Reduce the source temperature if thermal degradation is suspected.
Inconsistent Fragmentation Fluctuations in collision energy.Ensure the collision energy is optimized for each specific acyl-CoA and remains stable.[1]
Presence of adducts (e.g., Na+, K+).Use high-purity solvents and glassware to minimize salt contamination. Consider using a mobile phase additive that promotes the formation of a single desired adduct.[1]

Data Presentation

Table 1: Example LC-MS/MS Parameters for Hydroxylated Fatty Acyl-CoA Analysis
ParameterMethod 1Method 2Method 3
Column C18 reversed-phase (2.1 x 50 mm, 1.8 µm)[4]C18 reversed-phase (3 x 100 mm, 3.5 µm)Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)[8]
Mobile Phase A 0.1% formic acid in water[4]10 mM ammonium acetate in water[5]100 mM ammonium formate (B1220265) in 2% acetonitrile, pH 5.0[8]
Mobile Phase B 0.1% formic acid in acetonitrile[4]Acetonitrile with 0.1% formic acid[5]Acetonitrile
Flow Rate 0.3 mL/min[4]0.4 mL/min0.25 mL/min[8]
Gradient 5% to 95% B over 5 minutes[4]Linear gradient from low to high %BNot specified
Injection Volume 5 µL[4]10 µL40 µL[8]
Ionization Mode Positive ESI[4]Positive ESIPositive ESI[8]
MS Analysis Multiple Reaction Monitoring (MRM)[4]MRMProgrammed MRM[8]

Experimental Protocols

Protocol 1: Extraction of Hydroxylated Fatty Acyl-CoAs from Cultured Cells

This protocol is adapted from methods designed for broad acyl-CoA extraction from cell cultures.[3][9]

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a small volume of cold methanol.[3][9]

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash twice with ice-cold PBS, and resuspend the final pellet in cold methanol.[9]

  • Lysis and Extraction:

    • Incubate the methanol-cell suspension at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation.[3]

    • Include a stable isotope-labeled internal standard in the extraction solvent for accurate quantification.[5]

  • Supernatant Collection:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.[3]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[9]

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4][5]

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS method, such as methanol or 50% methanol in water.[3][9]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol can be used for cleaning up biological extracts to reduce matrix effects.[4][5]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[4]

  • Sample Loading:

    • Load the cell or tissue homogenate onto the conditioned cartridge.[4][5]

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[4]

  • Elution:

    • Elute the hydroxylated fatty acyl-CoAs with 1 mL of methanol or acetonitrile.[4][5]

  • Drying and Reconstitution:

    • Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4]

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest 1. Cell/Tissue Harvesting Extract 2. Lysis & Extraction (Cold Methanol) Harvest->Extract Centrifuge 3. Centrifugation Extract->Centrifuge Dry 4. Evaporation Centrifuge->Dry Reconstitute 5. Reconstitution Dry->Reconstitute Inject 6. Sample Injection Reconstitute->Inject Clean Extract Separate 7. Chromatographic Separation (Reversed-Phase C18/C8) Inject->Separate Ionize 8. Electrospray Ionization (ESI) Separate->Ionize Detect 9. MS/MS Detection (MRM) Ionize->Detect Data_Analysis 10. Data Analysis Detect->Data_Analysis Raw Data

Caption: Figure 1: General Experimental Workflow

Troubleshooting_Logic Figure 2: Troubleshooting Peak Shape Issues Start Poor Peak Shape Observed Tailing Is the peak tailing? Start->Tailing Broad Is the peak broad? Tailing->Broad No Sol_Tailing1 Add acid to mobile phase Tailing->Sol_Tailing1 Yes Split Is the peak split? Broad->Split No Sol_Broad1 Check for extra-column volume Broad->Sol_Broad1 Yes Sol_Split1 Check for inlet contamination Split->Sol_Split1 Yes End Peak Shape Improved Split->End No Sol_Tailing2 Reduce sample concentration Sol_Tailing1->Sol_Tailing2 Still tailing? Sol_Tailing2->End Sol_Broad2 Ensure sample solvent is weak Sol_Broad1->Sol_Broad2 Still broad? Sol_Broad2->End Sol_Split2 Check for system voids Sol_Split1->Sol_Split2 Still split? Sol_Split2->End

Caption: Figure 2: Troubleshooting Peak Shape Issues

References

Enhancing the ionization efficiency of 18-hydroxyoleoyl-CoA in ESI-MS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-hydroxyoleoyl-CoA and other long-chain fatty acyl-CoAs using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: Which ionization polarity, positive or negative, is better for analyzing this compound?

A1: Both positive and negative ionization modes can be used for the analysis of long-chain acyl-CoAs. While negative ion mode is intuitive due to the phosphate (B84403) groups on the CoA moiety, leading to the formation of [M-H]⁻ ions, studies have shown that positive ion mode can be approximately three times more sensitive for LC-ESI-MS/MS analysis.[1][2] In positive ion mode, this compound can be detected as protonated molecules ([M+H]⁺) or as adducts with cations like sodium ([M+Na]⁺).[1] The choice of polarity will also depend on the specific LC-MS instrumentation and the desired fragmentation information.

Q2: What are the common adducts observed for this compound in ESI-MS, and how do they affect my analysis?

A2: In positive ion mode, you can expect to see protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).[1] In negative ion mode, deprotonated molecules ([M-H]⁻) and potentially sodium adducts of the deprotonated molecule ([M-2H+Na]⁻) can be observed.[1] Adduct formation can complicate spectra and lead to unpredictable ionization efficiencies.[3] It is often advantageous to promote the formation of a single, consistent ion species, typically the protonated molecule in positive mode or the deprotonated molecule in negative mode, to ensure signal stability and sensitivity. The presence of multiple adducts can split the analyte signal, reducing the intensity of the ion of interest.

Q3: I am seeing a very low signal for my this compound sample. What are the primary factors affecting its ionization efficiency?

A3: Low signal intensity for long-chain acyl-CoAs is a common issue and can be attributed to several factors:

  • Suboptimal Mobile Phase Composition: The choice of mobile phase additives and pH is critical. For instance, acidic conditions required for good reversed-phase chromatography can suppress ionization in negative mode.[4][5]

  • Poor ESI Source Parameters: Inefficient desolvation or inappropriate spray voltage can significantly reduce the number of gas-phase ions reaching the mass analyzer.[6][7]

  • In-source Fragmentation: The molecule may be fragmenting within the ESI source before it can be detected as the intact precursor ion. This is a known issue in lipidomics.[8][9]

  • Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte. This can be mitigated through more rigorous sample preparation.[7]

Troubleshooting Guides

Problem 1: Low Signal Intensity or Poor Ionization Efficiency

This is one of the most frequent challenges in the analysis of long-chain fatty acyl-CoAs. The following steps can help you troubleshoot and improve your signal.

Workflow for Optimizing Ionization Efficiency

G cluster_0 Method Optimization start Start Optimization check_mode Select Ionization Mode (Positive vs. Negative) start->check_mode pos_mode Optimize for [M+H]⁺ check_mode->pos_mode Positive neg_mode Optimize for [M-H]⁻ check_mode->neg_mode Negative mobile_phase Optimize Mobile Phase Additives pos_mode->mobile_phase neg_mode->mobile_phase source_params Optimize ESI Source Parameters mobile_phase->source_params end Optimized Method source_params->end

Caption: A logical workflow for optimizing ESI-MS method parameters.

Solutions:

  • Optimize Mobile Phase Additives: The choice of additive can dramatically impact signal intensity. A systematic evaluation is recommended.

    Additive CombinationRecommended Ionization ModeExpected Outcome
    10 mM Ammonium (B1175870) Formate (B1220265) with 0.1% Formic AcidPositiveOptimal for a wide range of lipids and provides stable retention times.[10][11]
    0.02% Acetic AcidNegativeCan increase lipid signal intensity by 2- to 19-fold compared to ammonium acetate (B1210297) for many lipid subclasses.[12][13]
    10 mM Ammonium Acetate with 0.1% Acetic AcidNegativeA good compromise for signal intensity and retention time stability for lipids.[11]
    Ammonium HydroxideNegativeGenerally causes significant signal suppression for most lipid classes and is not recommended.[12][13]
  • Adjust ESI Source Parameters: Fine-tuning the source parameters is crucial for efficient desolvation and ion transfer.

    ParameterRecommendation for Long-Chain Acyl-CoAsRationale
    Spray Voltage Start with a lower voltage (e.g., 3.0-3.5 kV for positive mode) and optimize.[7][14]Higher voltages can lead to corona discharge and signal instability.[7]
    Capillary/Source Temperature Typically in the range of 275-350 °C.Aids in the desolvation of the ESI droplets.[14]
    Sheath and Aux/Sweep Gas Flow Optimize based on your instrument's recommendations.These gases assist in nebulization and desolvation.[14]
    Sprayer Position Optimize for maximum signal intensity.The position of the ESI needle relative to the MS inlet is critical.[7]
Problem 2: In-Source Fragmentation and Misidentification

In-source fragmentation (ISF) occurs when molecules fragment in the ESI source, leading to fragment ions that can be mistaken for other precursor ions.[8][9] For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety.

Logical Diagram for Identifying and Mitigating In-Source Fragmentation

G cluster_1 Troubleshooting In-Source Fragmentation start Suspected In-Source Fragmentation reduce_energy Reduce Source Energy (e.g., lower cone/fragmentor voltage) start->reduce_energy check_chromatography Examine Chromatography reduce_energy->check_chromatography infusion Analyze by Direct Infusion check_chromatography->infusion compare Compare Infusion vs. LC-MS Data infusion->compare confirm_isf Confirmed ISF compare->confirm_isf Fragment present in LC-MS, absent in infusion optimize_source Further Optimize Source Parameters confirm_isf->optimize_source solution Problem Mitigated optimize_source->solution

Caption: A step-by-step guide to identifying and reducing in-source fragmentation.

Solutions:

  • Reduce Source Energy: Lower the cone voltage (or equivalent parameter on your instrument) to minimize the energy imparted to the ions in the source.

  • Optimize Source Temperatures: While higher temperatures aid desolvation, excessively high temperatures can promote thermal degradation and fragmentation.

  • Chromatographic Separation: Good chromatographic separation can help distinguish between true precursor ions and in-source fragments, as fragments will co-elute with the parent molecule.[8][9]

Problem 3: Poor Peak Shape and Retention Time Instability

Poor chromatography can negatively impact quantification and identification.

Solutions:

  • Mobile Phase pH: For reversed-phase chromatography, ensure the mobile phase pH is appropriate for the analyte and column chemistry. The use of volatile acids like formic or acetic acid is common.[15][16]

  • Column Choice: A C4 or C8 column may be more suitable than a C18 for very long-chain acyl-CoAs to manage retention.[17]

  • Stable Mobile Phase Composition: Ensure your mobile phase modifiers are stable over time. For example, 10 mM ammonium formate with 0.1% formic acid has been shown to provide robust retention times.[11]

Experimental Protocols

Protocol 1: General LC-ESI-MS/MS Analysis of this compound (Positive Ion Mode)

This protocol is a starting point and should be optimized for your specific instrumentation.

  • Sample Preparation:

    • Extract acyl-CoAs from your biological matrix using a suitable method (e.g., solid-phase extraction).

    • Reconstitute the final extract in a solvent compatible with your initial mobile phase conditions (e.g., 50:50 methanol:water).

  • Liquid Chromatography:

    • Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[11]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Develop a gradient from a low percentage of B to a high percentage of B over 10-20 minutes to elute the long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (Positive Ion Mode):

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

    • Precursor Ion ([M+H]⁺): Select the m/z corresponding to the protonated this compound.

    • Product Ion: A characteristic fragment for acyl-CoAs is the neutral loss of 507 Da.[1][18] Monitor the transition from the precursor ion to the product ion resulting from this loss.

    • Source Parameters: Use the optimized parameters from the troubleshooting guide above as a starting point.

Characteristic MS/MS Fragmentation for Acyl-CoAs (Positive Mode)

G cluster_2 Positive Mode MS/MS Fragmentation precursor [M+H]⁺ (e.g., this compound) fragment1 [M+H - 507.0]⁺ (Acyl Chain Fragment) precursor->fragment1 Neutral Loss of 507.0 Da fragment2 m/z 428.0365 (Adenosine Diphosphate Fragment) precursor->fragment2 Cleavage at 5'-diphosphate

Caption: Common fragmentation pathways for acyl-CoAs in positive ion mode MS/MS.[19][20]

References

Technical Support Center: Quantification of 18-Hydroxyoleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 18-hydroxyoleoyl-CoA. The information provided is based on established methods for long-chain acyl-CoAs and hydroxylated fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound?

A1: The main challenges in quantifying this compound include:

  • Chemical Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-optimal pH and temperatures. The presence of a hydroxyl group might also affect stability.[1][2]

  • Low Abundance: this compound is often present in low concentrations in biological samples, requiring highly sensitive analytical methods.

  • Isomeric Complexity: The potential for positional isomers (e.g., different positions of the hydroxyl group on the oleoyl (B10858665) chain) and stereoisomers (R and S enantiomers at the hydroxyl carbon) can complicate separation and accurate quantification.[1]

  • Matrix Effects: Biological samples are complex matrices. Endogenous lipids and other molecules can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1]

  • Lack of Commercial Standards: The limited availability of a certified this compound standard can hinder absolute quantification.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for the quantification of acyl-CoAs, including this compound.[3] This method offers high sensitivity, selectivity, and the ability to differentiate the target analyte from other structurally similar molecules.[4]

Q3: How can I improve the stability of this compound during sample preparation?

A3: To improve stability, it is crucial to:

  • Keep samples on ice or at 4°C throughout the extraction process.[5]

  • Use acidic extraction conditions (e.g., pH 4-5) to minimize hydrolysis of the thioester bond.

  • Process samples as quickly as possible.[6]

  • For long-term storage, store extracts at -80°C.

Q4: What type of internal standard should be used for accurate quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 13C- or 2H-labeled this compound. If this is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., C17:0-CoA or C19:0-CoA) that is not naturally present in the sample can be used.[7]

Troubleshooting Guides

Low or No Signal for this compound
Potential Cause Recommended Solution
Degradation during Extraction Ensure samples are kept cold and processed quickly. Use an acidic extraction buffer.
Poor Extraction Recovery Optimize the extraction solvent. A mixture of methanol (B129727) and water is often effective for polar lipids like acyl-CoAs.[5] Solid-phase extraction (SPE) can be used to enrich for acyl-CoAs.
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Positive ion mode is often more sensitive for acyl-CoAs.[7]
Suboptimal LC Conditions Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water with ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile (B52724) or methanol).[2][5]
Incorrect MRM Transitions Ensure the correct precursor and product ion m/z values are being monitored for this compound.
High Background Noise or Interfering Peaks
Potential Cause Recommended Solution
Matrix Effects Improve sample cleanup using solid-phase extraction (SPE).[3] Dilute the sample extract to reduce the concentration of interfering matrix components.
Contaminated Solvents or System Use high-purity LC-MS grade solvents. Flush the LC system thoroughly.
Co-elution of Isomers Optimize the chromatographic gradient to improve the separation of this compound from other isomers or isobaric compounds.
Non-specific Binding Use PEEK tubing and vials to minimize analyte adsorption.
Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize all steps of the sample preparation and extraction procedure.
Variable Extraction Efficiency Ensure thorough homogenization and mixing during extraction. Use a reliable internal standard to correct for variations.
Instrument Instability Allow the LC-MS system to equilibrate fully before analysis. Monitor system suitability by injecting a standard at regular intervals during the analytical run.
Analyte Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after preparation.[5]

Quantitative Data Summary

Table 1: Comparison of Extraction Solvent Efficiency for Acyl-CoAs (Based on general acyl-CoA studies)

Extraction SolventRelative MS Intensity (Short-chain acyl-CoAs)Relative MS Intensity (Long-chain acyl-CoAs)Reference
80% MethanolHighHigh[5]
AcetonitrileLowLow[5]
80% Methanol with 0.1% Formic AcidVery LowVery Low[5]

Table 2: Performance Characteristics of a Representative LC-MS/MS Method for Long-Chain Acyl-CoAs

ParameterValueReference
Linearity (r²)> 0.98[2]
Intra-assay CV5%[4]
Inter-assay CV6%[4]
Limit of Quantitation (LOQ)In the low picomole to femtomole range[7]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs.[8]

  • Homogenization: Homogenize frozen, powdered tissue (~50-100 mg) in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2 mL of 2-propanol and homogenize again.

  • Extraction: Add 4 mL of acetonitrile, vortex for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes.

  • Collection: Collect the upper phase containing the acyl-CoAs.

  • Purification (Optional but Recommended): Use a solid-phase extraction (SPE) column (e.g., C18) to purify and concentrate the acyl-CoAs.

  • Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the pellet in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general protocol that should be optimized for your specific instrument and this compound standard.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate (pH 6.8)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, then re-equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30-40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety.

Visualizations

experimental_workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Tissue Homogenization extraction Solvent Extraction tissue->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup lc LC Separation (C18) cleanup->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification (Internal Standard) integration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Troubleshooting Logic for Low Signal start Low/No Signal Observed check_sample_prep Review Sample Preparation? start->check_sample_prep check_lc_params Review LC Parameters? check_sample_prep->check_lc_params No solution_stability Improve Stability (Cold, Fast) check_sample_prep->solution_stability Yes (Degradation) solution_recovery Optimize Extraction/SPE check_sample_prep->solution_recovery Yes (Recovery) check_ms_params Review MS Parameters? check_lc_params->check_ms_params No solution_chromatography Optimize Gradient/Column check_lc_params->solution_chromatography Yes solution_ionization Optimize Source/MRM check_ms_params->solution_ionization Yes

Caption: Troubleshooting logic for low signal intensity issues.

References

Strategies to minimize auto-oxidation of 18-hydroxyoleoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of 18-hydroxyoleoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your samples during experiments.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation via auto-oxidation.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of biological activity. Degradation of this compound due to auto-oxidation.1. Implement stringent anoxic techniques during sample preparation and handling. 2. Add antioxidants to all buffers and solutions. 3. Store aliquots at or below -80°C and avoid repeated freeze-thaw cycles. 4. Verify the integrity of your sample before use with an appropriate analytical method.
Visible precipitation or changes in solution appearance. Formation of insoluble oxidation products or hydrolysis of the CoA ester.1. Centrifuge the sample to remove precipitates before use. 2. Re-purify the this compound if significant degradation is suspected. 3. Ensure the pH of your solutions is maintained around 7.0 to minimize hydrolysis. Acyl-CoAs are unstable in alkaline and strongly acidic aqueous solutions.[1]
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of oxidation byproducts such as hydroperoxides, aldehydes, or further oxidized species.1. Use freshly prepared or properly stored this compound. 2. Incorporate antioxidants in your mobile phase if compatible with your analytical method. 3. Characterize the unexpected peaks by mass spectrometry to identify potential degradation products.
Low recovery after purification or extraction. Adsorption to surfaces or degradation during the procedure.1. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. 2. Perform all steps on ice or at 4°C to minimize degradation. 3. Work quickly and under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation and why is this compound susceptible to it?

A: Auto-oxidation is a spontaneous, self-catalyzing process that involves the reaction of a molecule with oxygen. This compound is susceptible to auto-oxidation primarily due to the presence of a double bond in its oleoyl (B10858665) chain. The carbon atoms adjacent to the double bond are particularly vulnerable to attack by free radicals, initiating a chain reaction that leads to the formation of hydroperoxides and other oxidized species. This process can compromise the structural integrity and biological activity of the molecule.

Q2: What are the primary factors that accelerate the auto-oxidation of this compound?

A: The rate of auto-oxidation is significantly influenced by several factors:

  • Oxygen: The presence of molecular oxygen is essential for the propagation of the auto-oxidation chain reaction.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]

  • Light: UV and visible light can provide the energy to initiate the formation of free radicals.

  • Metal Ions: Transition metals, such as iron (Fe²⁺) and copper (Cu⁺), can catalyze the decomposition of hydroperoxides into highly reactive radicals, thereby accelerating the oxidation process.

  • pH: Extreme pH values can promote the hydrolysis of the thioester bond and may also influence the rate of oxidation. Acyl-CoAs are known to be unstable in aqueous solutions, particularly at alkaline and strongly acidic pH.[1]

Q3: Which antioxidants are recommended for protecting this compound, and at what concentrations?

A: A combination of primary (radical-scavenging) and secondary (chelating) antioxidants is often most effective.[3]

  • Primary Antioxidants: These donate a hydrogen atom to quench free radicals.

    • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to protect lipids.

    • Tocopherols (Vitamin E): Natural antioxidants that are effective in protecting lipids from peroxidation.

  • Secondary Antioxidants: These function by chelating pro-oxidant metal ions.

    • Ethylenediaminetetraacetic acid (EDTA): A common chelating agent that sequesters metal ions, preventing them from participating in oxidation reactions.

For recommended concentrations, please refer to the data table in the "Quantitative Data Summary" section.

Q4: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at -80°C or in liquid nitrogen for long-term storage. For short-term storage (a few days), -20°C may be acceptable, but -80°C is preferable.[4]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to minimize exposure to oxygen.

  • Form: Store as a lyophilized powder or in an oxygen-free, anhydrous organic solvent. If aqueous solutions are necessary, they should be freshly prepared, contain antioxidants, and be used immediately.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, store this compound in small, single-use aliquots.

Q5: How can I detect and quantify the auto-oxidation of my this compound sample?

A: Several analytical methods can be used to assess the extent of oxidation:

  • UV-Visible Spectrophotometry: The formation of conjugated dienes, an early product of lipid peroxidation, can be detected by an increase in absorbance around 234 nm.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay detects malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid peroxidation.[3][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying various oxidation products, including hydroperoxides, hydroxides, and epoxides of this compound.[6][7]

Quantitative Data Summary

The following tables provide a summary of recommended concentrations for antioxidants and optimal storage conditions to minimize the auto-oxidation of this compound.

Table 1: Recommended Antioxidant Concentrations for Aqueous Buffers

Antioxidant Type Working Concentration Stock Solution (in Ethanol) Notes
BHT Primary (Radical Scavenger)10-50 µM10-50 mMEffective in preventing the initiation and propagation of free radical chains.
α-Tocopherol Primary (Radical Scavenger)10-50 µM10-50 mMA natural antioxidant that resides in lipid environments.
EDTA Secondary (Chelator)0.1-1 mM100 mM in H₂OChelates pro-oxidant metal ions like Fe²⁺ and Cu⁺.
DTPA Secondary (Chelator)0.1-1 mM100 mM in H₂OA chelating agent often used in conjunction with BHT.

Table 2: Storage Conditions for this compound

Storage Duration Temperature Form Atmosphere Container
Short-term (< 1 week) -80°CLyophilized powder or in anhydrous organic solventInert (Argon or Nitrogen)Amber glass vial with Teflon-lined cap
Long-term (> 1 week) -80°C or Liquid NitrogenLyophilized powderInert (Argon or Nitrogen)Amber glass vial with Teflon-lined cap
Working Solution 4°C (on ice)Freshly prepared in degassed buffer with antioxidantsUse immediatelyLow-adhesion polypropylene tube

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
  • Prepare the Buffer:

    • Prepare your desired aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

    • Degas the buffer thoroughly by sparging with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Add Antioxidants:

    • From stock solutions, add your chosen antioxidants to the degassed buffer. For example, add BHT to a final concentration of 20 µM and EDTA to a final concentration of 0.5 mM.

    • Mix gently by inversion.

  • Dissolve this compound:

    • Weigh out the required amount of lyophilized this compound in a low-adhesion microcentrifuge tube.

    • Add the antioxidant-containing degassed buffer to the tube to achieve the desired final concentration.

    • Vortex briefly at low speed until fully dissolved.

  • Use Immediately:

    • Keep the solution on ice and protected from light.

    • Use the solution as quickly as possible, ideally within a few hours of preparation. Do not store aqueous solutions of this compound.

Protocol 2: Monitoring Oxidation via Conjugated Diene Formation
  • Sample Preparation:

    • Prepare a solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or a degassed aqueous buffer).

  • Spectrophotometer Setup:

    • Set a UV-Visible spectrophotometer to scan from 220 nm to 300 nm.

    • Use the solvent as a blank.

  • Measurement:

    • Measure the absorbance of the this compound solution.

    • The formation of conjugated dienes will result in an increase in absorbance around 234 nm.

  • Quantification (Optional):

    • The concentration of conjugated dienes can be estimated using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for conjugated dienes of approximately 29,500 M⁻¹cm⁻¹.

Visualizations

Diagram 1: Auto-oxidation Chain Reaction of this compound

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination 18-HO-Oleoyl-CoA This compound (LH) Lipid_Radical Lipid Radical (L•) 18-HO-Oleoyl-CoA->Lipid_Radical Initiator Initiator (Light, Heat, Metal Ion) Initiator->18-HO-Oleoyl-CoA H• abstraction Peroxyl_Radical Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + LH Non_Radical_Products Non-Radical Products Peroxyl_Radical->Non_Radical_Products + L• or LOO• New_Lipid_Radical Lipid Radical (L•) Lipid_Hydroperoxide->New_Lipid_Radical Chain Reaction Peroxyl_Radical_2 LOO• Lipid_Radical_2 L•

Caption: The auto-oxidation of this compound proceeds via a free radical chain reaction involving initiation, propagation, and termination steps.

Diagram 2: Mechanism of Action of Antioxidants

cluster_primary Primary Antioxidants (Radical Scavengers) cluster_secondary Secondary Antioxidants (Chelators) Peroxyl_Radical Peroxyl Radical (LOO•) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + AH BHT BHT (AH) Stable_Radical Stable Antioxidant Radical (A•) Lipid_Hydroperoxide->Stable_Radical Metal_Ion Pro-oxidant Metal Ion (Fe²⁺) Inactive_Complex Inactive Metal-EDTA Complex Metal_Ion->Inactive_Complex + EDTA EDTA EDTA

Caption: Antioxidants inhibit auto-oxidation by scavenging free radicals (primary) or chelating pro-oxidant metal ions (secondary).

Diagram 3: Recommended Workflow for Handling this compound

Start Start: Receive/Synthesize This compound Store Store at -80°C under Inert Gas (Single-Use Aliquots) Start->Store Prepare Prepare Degassed Buffers with Antioxidants (e.g., BHT, EDTA) Store->Prepare Dissolve Dissolve Aliquot in Buffer Immediately Before Use Prepare->Dissolve Experiment Perform Experiment (Keep on Ice, Protect from Light) Dissolve->Experiment Analyze Analyze Results Experiment->Analyze QC Quality Control: Assess Oxidation (e.g., LC-MS) Analyze->QC End End QC->End Oxidation within Acceptable Limits Troubleshoot Troubleshoot: Review Handling Procedures QC->Troubleshoot Excessive Oxidation Troubleshoot->Store

Caption: A recommended workflow to minimize auto-oxidation of this compound during experimental procedures.

References

Technical Support Center: Extraction of 18-Hydroxyoleoyl-CoA from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine extraction protocols for 18-hydroxyoleoyl-CoA from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of this compound during extraction?

A1: The stability of this compound, like other long-chain acyl-CoAs, is primarily compromised by two factors: enzymatic degradation and chemical instability of the thioester bond.[1][2] To ensure the integrity of your analyte, it is crucial to work quickly, maintain samples on ice at all times, and use appropriate buffers.[1] Key recommendations include:

  • Temperature Control: Perform all extraction steps at 0-4°C (on ice) to minimize enzymatic activity and chemical degradation.[2]

  • pH Management: Utilize a slightly acidic extraction buffer, such as potassium phosphate (B84403) (KH2PO4) at a pH of 4.9, as the thioester bond is more stable under these conditions.[1][2][3][4] Alkaline conditions (pH > 8) should be strictly avoided to prevent hydrolysis.[2]

  • Immediate Processing: Whenever possible, process fresh tissue samples immediately. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles.[1]

Q2: I am experiencing low recovery of this compound. What are the likely causes and how can I troubleshoot this?

A2: Low recovery is a common issue and can stem from several factors throughout the extraction process. Here is a troubleshooting guide:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Homogenization Ensure thorough tissue disruption. A glass homogenizer is often recommended.[1] Optimize the solvent-to-tissue ratio; a 20-fold excess of extraction solvent is often suggested.[1]
Analyte Degradation Work rapidly and keep samples on ice consistently.[1] Use fresh, high-purity solvents. The addition of an internal standard early in the protocol can help monitor and correct for recovery losses.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted.
Suboptimal Liquid-Liquid Extraction (LLE) Choose an organic solvent that matches the polarity of this compound. To improve recovery from the aqueous phase, consider increasing the ratio of organic to aqueous phase (a 7:1 ratio is a good starting point) or adding salt (salting out) to the aqueous phase to decrease analyte solubility.[5][6]

Q3: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for this compound?

A3: Both SPE and LLE are widely used for the extraction of long-chain acyl-CoAs, and the optimal choice may depend on the specific matrix and downstream application.

  • Solid-Phase Extraction (SPE): This method is often favored for its ability to provide cleaner extracts by effectively removing interfering substances.[1] SPE can be highly selective and yield high recovery rates when optimized.[3][4] Common sorbents include C18 and polymeric phases.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE is a simpler and often faster technique. A common approach for lipids is the Folch or Bligh-Dyer method, which uses a chloroform (B151607)/methanol (B129727)/water solvent system.[9] While effective, LLE may result in less clean extracts compared to SPE.

For complex matrices, a combination of LLE followed by SPE cleanup is often employed to achieve the best results in terms of purity and recovery.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
High Variability in Replicate Samples Inconsistent sample homogenization. Pipetting errors. Instability of the analyte during processing delays.Ensure a standardized and thorough homogenization procedure for all samples. Use calibrated pipettes and consistent technique. Process all samples in a timely and consistent manner, keeping them on ice.
Poor Chromatographic Peak Shape (LC-MS/MS) Matrix effects from co-eluting contaminants. Inappropriate mobile phase composition.Incorporate a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[10] Optimize the LC gradient and mobile phase additives. A 0.1% phosphoric acid wash between injections can help prevent poor chromatographic performance.[11][12]
Low Signal Intensity in Mass Spectrometry Ion suppression from the sample matrix. Suboptimal ionization parameters. Analyte degradation in the ion source.Dilute the sample extract to reduce matrix effects. Optimize MS parameters such as spray voltage, gas flows, and temperature. Ensure the mobile phase is compatible with efficient ionization. Positive ion mode ESI is often more sensitive for acyl-CoAs.[13][14]
Presence of Contaminating Peaks Carryover from previous injections. Contaminants from solvents, tubes, or SPE cartridges. Co-extraction of other lipids.Implement a rigorous wash cycle between samples on the autosampler and LC system. Use high-purity solvents and pre-cleaned labware. Optimize the selectivity of the extraction method (e.g., adjust solvent polarity in LLE or use a more selective SPE sorbent).

Quantitative Data Summary

The following tables summarize reported recovery rates for long-chain acyl-CoA extraction methods.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs using Different Extraction Methods

Extraction MethodMatrixRecovery Rate (%)Reference
Modified Solid-Phase Extraction (SPE)Tissues70-80[3][4]
UHPLC-ESI-MS/MS with optimized extractionTissues and Cells90-111[11][12]
Perchloric Acid (PCA) DeproteinizationTissues95-97[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][3][4]

Materials:

  • Tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • C18 SPE cartridges

  • Methanol (for conditioning)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2 mL of isopropanol to the homogenate and continue homogenization. Follow with the addition of 3 mL of acetonitrile and vortex for 1 minute.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 50% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 3 mL of acetonitrile or isopropanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general approach for lipid extraction and may require optimization.

Materials:

  • Plasma sample (e.g., 100 µL)

  • Chloroform

  • Methanol

  • Water

  • Internal standard

Procedure:

  • Sample Preparation: To 100 µL of plasma in a glass tube, add the internal standard.

  • Solvent Addition: Add 400 µL of methanol and vortex thoroughly to precipitate proteins.

  • Phase Separation: Add 200 µL of chloroform and vortex. Then, add 200 µL of water and vortex again to induce phase separation.

  • Centrifugation: Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to achieve clear phase separation.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids including this compound.

  • Drying and Reconstitution: Dry the organic phase under nitrogen and reconstitute in a suitable solvent for analysis.

Visualizations

Experimental_Workflow_SPE cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Tissue Sample (~100mg) Homogenization Homogenize in KH2PO4 Buffer (pH 4.9) + Internal Standard Tissue->Homogenization Solvent_Extraction Add Isopropanol & Acetonitrile Homogenization->Solvent_Extraction Centrifugation Centrifuge (10,000 x g, 4°C) Solvent_Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Load Supernatant Supernatant->Loading Conditioning Condition C18 SPE Cartridge Conditioning->Loading Washing Wash with 50% Methanol Loading->Washing Elution Elute with Acetonitrile Washing->Elution Drying Dry Down (Nitrogen Stream) Elution->Drying Reconstitution Reconstitute Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Recovery of This compound Degradation Analyte Degradation Start->Degradation Incomplete_Lysis Incomplete Lysis/ Extraction Start->Incomplete_Lysis Inefficient_SPE Inefficient SPE/ LLE Start->Inefficient_SPE Temp_pH Maintain Low Temp (0-4°C) & Acidic pH (~4.9) Degradation->Temp_pH Homogenization Optimize Homogenization & Solvent Ratio Incomplete_Lysis->Homogenization SPE_Optimization Optimize SPE/LLE (Conditioning, Wash, Elution) Inefficient_SPE->SPE_Optimization

Caption: Troubleshooting logic for low recovery of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 18-Hydroxyoleoyl-CoA and Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 18-hydroxyoleoyl-CoA and its parent molecule, oleoyl-CoA. While oleoyl-CoA is a well-characterized intermediate in lipid metabolism with diverse regulatory roles, the specific functions of this compound are less understood. This document summarizes the current knowledge on both molecules, highlighting their metabolic pathways, enzymatic interactions, and signaling functions, supported by available experimental data.

Introduction

Oleoyl-CoA is the activated form of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. It serves as a central hub in cellular lipid metabolism, channeling oleic acid into various anabolic and catabolic pathways. Beyond its metabolic roles, oleoyl-CoA also functions as a signaling molecule, modulating the activity of nuclear receptors and other proteins.

This compound is a derivative of oleoyl-CoA, characterized by a hydroxyl group at the omega-18 position of the oleoyl (B10858665) chain. Its precursor, 18-hydroxyoleic acid, is a known human metabolite of oleic acid. The biological significance of this modification and the specific roles of this compound are emerging areas of research. This guide aims to juxtapose the established functions of oleoyl-CoA with the current understanding of its hydroxylated counterpart.

Metabolic Pathways

The metabolic fates of oleoyl-CoA and this compound are distinct, reflecting the influence of the terminal hydroxyl group on the latter.

Oleoyl-CoA Metabolism

Oleoyl-CoA is a key substrate for two major metabolic processes:

  • Beta-Oxidation: In the mitochondrial matrix, oleoyl-CoA undergoes beta-oxidation to generate acetyl-CoA, which enters the citric acid cycle for ATP production. This process involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle.[1][2][3]

  • Lipid Biosynthesis: Oleoyl-CoA is a primary building block for the synthesis of various complex lipids, including triglycerides, phospholipids, and cholesterol esters.[4][5] These lipids are essential for energy storage, membrane structure, and signaling.

Oleoyl_CoA_Metabolism Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation Oleoyl-CoA->Beta-Oxidation Lipid Synthesis Lipid Synthesis Oleoyl-CoA->Lipid Synthesis Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Triglycerides, Phospholipids, etc. Triglycerides, Phospholipids, etc. Lipid Synthesis->Triglycerides, Phospholipids, etc.

Metabolic fate of Oleoyl-CoA.
This compound Metabolism

The metabolism of this compound is primarily understood through the broader pathway of ω-oxidation of fatty acids.

  • Formation of 18-Hydroxyoleic Acid: Oleic acid is converted to 18-hydroxyoleic acid through ω-oxidation. This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F families, in the endoplasmic reticulum.[6]

  • Activation to this compound: While direct evidence in mammals is limited, it is presumed that 18-hydroxyoleic acid is activated to its CoA thioester, this compound, by acyl-CoA synthetases. The specificity of these enzymes for ω-hydroxy fatty acids is an area of ongoing investigation.[7][8]

  • Further Oxidation to Dicarboxylic Acid: this compound is likely further oxidized to a dicarboxylic acid. This conversion involves alcohol and aldehyde dehydrogenases. The resulting dicarboxylic acid can then undergo peroxisomal β-oxidation from both ends.[6][9][10]

Hydroxyoleoyl_CoA_Metabolism Oleic Acid Oleic Acid 18-Hydroxyoleic Acid 18-Hydroxyoleic Acid Oleic Acid->18-Hydroxyoleic Acid CYP4A/CYP4F (ω-oxidation) This compound This compound 18-Hydroxyoleic Acid->this compound Acyl-CoA Synthetase (presumed) Dicarboxylic Acid Dicarboxylic Acid This compound->Dicarboxylic Acid Oxidation Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylic Acid->Peroxisomal Beta-Oxidation

Metabolic fate of this compound.

Interaction with Enzymes

The enzymatic interactions of oleoyl-CoA are well-documented, whereas data for this compound is largely inferred from studies on similar molecules.

Enzyme ClassInteraction with Oleoyl-CoAInteraction with this compound (Inferred)
Acyl-CoA Synthetases (ACS) Substrate for the formation of oleoyl-CoA from oleic acid.[11]Presumed substrate for the formation of this compound from 18-hydroxyoleic acid. The specificity of different ACS isoforms for ω-hydroxy fatty acids is not fully characterized.[7][8]
Enzymes of Beta-Oxidation Direct substrate for mitochondrial beta-oxidation.[1]Not a direct substrate for conventional mitochondrial beta-oxidation due to the terminal hydroxyl group. Its dicarboxylic acid metabolite is a substrate for peroxisomal beta-oxidation.[12]
Acyltransferases Acyl donor in the synthesis of triglycerides, phospholipids, and cholesterol esters.The ability of acyltransferases to utilize this compound as a substrate is not well-established.
Stearoyl-CoA Desaturase (SCD) Product of the desaturation of stearoyl-CoA.Not a known substrate or product.

Signaling and Regulatory Functions

Both oleoyl-CoA and its hydroxylated counterpart are implicated in cellular signaling, primarily through their interactions with nuclear receptors.

Oleoyl-CoA as a Signaling Molecule

Oleoyl-CoA has been shown to directly modulate the activity of several nuclear receptors and other regulatory proteins:

  • Thyroid Hormone Receptor (TR): Oleoyl-CoA is a potent inhibitor of the nuclear thyroid hormone receptor, competitively inhibiting the binding of thyroid hormone (T3). This suggests a role for oleoyl-CoA in modulating thyroid hormone signaling.

  • Hepatocyte Nuclear Factor 4-alpha (HNF-4α): Long-chain fatty acyl-CoAs, including oleoyl-CoA, are endogenous ligands for HNF-4α, a key regulator of genes involved in lipid and glucose metabolism. The binding of oleoyl-CoA can either activate or inhibit HNF-4α transcriptional activity depending on the cellular context.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acyl-CoAs can bind to PPARα and PPARγ, influencing the expression of genes involved in lipid metabolism and inflammation. However, their role is complex, as they can also inhibit the recruitment of co-activators to these receptors.[13]

  • Gene Expression: Changes in the intracellular concentration of oleoyl-CoA can lead to alterations in the expression of genes involved in various metabolic pathways, including those responsive to low-oxygen conditions.[14][15]

Oleoyl_CoA_Signaling Oleoyl-CoA Oleoyl-CoA Thyroid Hormone Receptor Thyroid Hormone Receptor Oleoyl-CoA->Thyroid Hormone Receptor Inhibition HNF-4α HNF-4α Oleoyl-CoA->HNF-4α Modulation PPARs PPARs Oleoyl-CoA->PPARs Modulation Gene Expression Gene Expression Oleoyl-CoA->Gene Expression Regulation

Signaling roles of Oleoyl-CoA.
Potential Signaling Roles of this compound

Direct evidence for the signaling functions of this compound is currently lacking. However, based on the activities of other ω-hydroxy fatty acids and dicarboxylic acids, several potential roles can be hypothesized:

  • Nuclear Receptor Modulation: ω-Hydroxy fatty acids and dicarboxylic acids have been shown to act as signaling molecules. It is plausible that this compound or its metabolites could interact with nuclear receptors like PPARs, although specific data is unavailable.

  • Regulation of Inflammation: Some ω-hydroxy fatty acids have been shown to have roles in inflammation. The biological activity of this compound in inflammatory pathways remains to be elucidated.[16]

Experimental Protocols

Assay for Acyl-CoA Synthetase Activity

A common method to measure the activity of acyl-CoA synthetases involves a coupled spectrophotometric assay.

Principle: The formation of acyl-CoA from a fatty acid and CoA is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The reaction involves the following steps:

  • Fatty Acid + CoA + ATP → Acyl-CoA + AMP + PPi (catalyzed by Acyl-CoA Synthetase)

  • ATP + AMP → 2 ADP (catalyzed by myokinase)

  • PEP + ADP → Pyruvate (B1213749) + ATP (catalyzed by pyruvate kinase)

  • Pyruvate + NADH + H+ → Lactate (B86563) + NAD+ (catalyzed by lactate dehydrogenase)

Procedure:

  • Prepare a reaction mixture containing assay buffer, coupling enzymes (myokinase, pyruvate kinase, lactate dehydrogenase), phosphoenolpyruvate (B93156) (PEP), NADH, CoA, and ATP.

  • Add the purified acyl-CoA synthetase to the mixture.

  • Initiate the reaction by adding the fatty acid substrate (oleic acid or 18-hydroxyoleic acid) at various concentrations.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial velocity for each substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.[17]

Acyl_CoA_Assay_Workflow cluster_0 Reaction Mixture Preparation cluster_1 Kinetic Measurement cluster_2 Data Analysis Assay Buffer Assay Buffer Coupling Enzymes Coupling Enzymes PEP & NADH PEP & NADH CoA & ATP CoA & ATP Add Acyl-CoA Synthetase Add Acyl-CoA Synthetase Add Fatty Acid Substrate Add Fatty Acid Substrate Add Acyl-CoA Synthetase->Add Fatty Acid Substrate Monitor A340 Decrease Monitor A340 Decrease Add Fatty Acid Substrate->Monitor A340 Decrease Calculate Initial Velocity Calculate Initial Velocity Monitor A340 Decrease->Calculate Initial Velocity Michaelis-Menten Plot Michaelis-Menten Plot Calculate Initial Velocity->Michaelis-Menten Plot Determine Km & Vmax Determine Km & Vmax Michaelis-Menten Plot->Determine Km & Vmax

Workflow for Acyl-CoA Synthetase Assay.

Summary of Quantitative Data

Currently, there is a lack of direct comparative quantitative data on the biological activity of this compound versus oleoyl-CoA. The following table summarizes the known and hypothesized interactions, highlighting the areas where further research is needed.

FeatureOleoyl-CoAThis compound
Primary Metabolic Fate Beta-oxidation, Lipid Synthesisω-oxidation followed by peroxisomal beta-oxidation of the resulting dicarboxylic acid
Substrate for Mitochondrial Beta-Oxidation YesNo
Precursor for Major Lipid Classes YesUnlikely to be a major precursor
Interaction with Thyroid Hormone Receptor InhibitorUnknown
Interaction with HNF-4α ModulatorUnknown
Interaction with PPARs ModulatorHypothesized, but not confirmed

Conclusion

Oleoyl-CoA is a central molecule in lipid metabolism with well-defined roles as a substrate for energy production and lipid synthesis, and as a regulator of gene expression. In contrast, the biological activity of this compound is largely uncharted territory. While its metabolic origin via ω-oxidation of oleic acid is established, its subsequent conversion to the CoA ester and its specific downstream functions in mammals are yet to be fully elucidated. The presence of the terminal hydroxyl group fundamentally alters its metabolic processing, directing it away from mitochondrial beta-oxidation and towards the formation of dicarboxylic acids. Future research should focus on identifying the specific enzymes that metabolize this compound and on investigating its potential roles as a signaling molecule, particularly in the context of nuclear receptor activation and inflammatory pathways. A deeper understanding of the biological activities of this compound will provide valuable insights into the diverse roles of fatty acid metabolites in health and disease.

References

The Potential of 18-Hydroxyoleoyl-CoA as a Biomarker for Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease research is actively seeking novel biomarkers for earlier diagnosis, patient stratification, and monitoring of therapeutic interventions. While established markers offer valuable insights, the exploration of new candidates linked to alternative metabolic pathways is crucial. This guide provides a comparative analysis of 18-hydroxyoleoyl-CoA as a potential biomarker for metabolic diseases, evaluating its standing against more established and alternative markers.

Introduction to this compound and the Omega-Oxidation Pathway

This compound is a long-chain acyl-CoA molecule that is hydroxylated at its terminal (omega) carbon. Its formation is a key step in the omega (ω)-oxidation pathway of fatty acids. This pathway serves as an alternative to the primary beta (β)-oxidation pathway, particularly when β-oxidation is impaired.

The ω-oxidation of oleic acid to 18-hydroxyoleic acid is primarily catalyzed by cytochrome P450 monooxygenases of the CYP4A and CYP4F subfamilies. Subsequently, 18-hydroxyoleic acid is activated to this compound. Further oxidation of the hydroxyl group leads to the formation of a dicarboxylic acid, octadecanedioic acid. These dicarboxylic acids can then undergo β-oxidation from both ends in the peroxisomes and mitochondria to produce shorter-chain dicarboxylic acids and succinyl-CoA, which can enter the citric acid cycle for energy production.

The upregulation of the ω-oxidation pathway is observed in conditions of metabolic stress, such as diabetes and starvation, suggesting that its intermediates, including this compound, could serve as indicators of metabolic dysregulation.

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome/Mitochondria Oleoyl_CoA Oleoyl-CoA Hydroxyoleoyl_CoA This compound Oleoyl_CoA->Hydroxyoleoyl_CoA CYP4A/CYP4F (ω-hydroxylation) Dicarboxylic_Acid_CoA Octadecanedioyl-CoA Hydroxyoleoyl_CoA->Dicarboxylic_Acid_CoA ADH/ALDH Short_Chain_DCAs Shorter-chain Dicarboxylic Acids Dicarboxylic_Acid_CoA->Short_Chain_DCAs β-oxidation Succinyl_CoA Succinyl-CoA Short_Chain_DCAs->Succinyl_CoA TCA Energy Production Succinyl_CoA->TCA Citric Acid Cycle

Figure 1: Simplified diagram of the omega-oxidation pathway of Oleoyl-CoA.

Comparative Analysis of Biomarkers for Metabolic Diseases

While direct evidence for this compound as a validated biomarker is currently limited, its position in the ω-oxidation pathway allows for a theoretical comparison with established and emerging biomarkers.

Biomarker ClassSpecific ExamplesProsConsRelevance to this compound
ω-Oxidation Intermediates This compound , Long-chain dicarboxylic acids (e.g., C16-DC, C18:1-DC)Potentially reflects flux through an alternative fatty acid oxidation pathway, which may be upregulated in metabolic disease.[1][2] May provide a more specific indication of CYP4A/4F enzyme activity.Limited clinical validation and established reference ranges. Requires sensitive and specific analytical methods (LC-MS/MS).Direct precursor to downstream metabolites (dicarboxylic acids) that have been associated with metabolic disorders.
Acylcarnitines Acetylcarnitine (C2), Palmitoylcarnitine (C16), Oleoylcarnitine (C18:1)Well-established markers for inborn errors of metabolism.[3] Reflect mitochondrial β-oxidation capacity.[4] Commercially available assays.Can be influenced by diet and carnitine supplementation.[5] May not specifically reflect ω-oxidation.Acyl-CoAs and acylcarnitines are often correlated, suggesting that changes in this compound could be mirrored by a corresponding 18-hydroxyoleoylcarnitine.[6]
Adipokines Adiponectin, LeptinDirectly reflect adipose tissue function and inflammation, central to metabolic syndrome.[7][8][9] Well-validated in large cohort studies.[9]Can be influenced by body fat mass and distribution. May not reflect acute metabolic changes.The link is indirect; chronic metabolic stress indicated by altered adipokine levels might lead to the upregulation of ω-oxidation.
Inflammatory Markers C-reactive protein (CRP), Interleukin-6 (IL-6), Tumor necrosis factor-α (TNF-α)Indicate the low-grade inflammation characteristic of metabolic syndrome.[7][9][10] Widely used in clinical practice for risk assessment.Lack specificity for metabolic disease. Can be elevated in numerous other conditions.Chronic inflammation can induce oxidative stress, which may impact fatty acid metabolism, including ω-oxidation.
Traditional Lipids Triglycerides, HDL-Cholesterol, LDL-CholesterolStandard components of metabolic syndrome diagnosis.[7] Widely available and inexpensive to measure.Provide a general overview of lipid status but lack mechanistic detail.Dyslipidemia is a hallmark of metabolic diseases where alternative fatty acid disposal pathways like ω-oxidation may become more active.

Experimental Protocols

The validation of any new biomarker requires robust and reproducible analytical methods. The quantification of this compound necessitates sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Acyl-CoA Analysis

A critical step in acyl-CoA analysis is the efficient extraction from biological matrices while minimizing degradation.

Protocol for Extraction from Cells/Tissues:

  • Cell Lysis/Homogenization: Wash cells with ice-cold PBS. For tissues, homogenize in a suitable buffer on ice.

  • Protein Precipitation and Extraction: Add a cold extraction solvent, typically containing an organic solvent like methanol (B129727) or acetonitrile (B52724) and often acidified (e.g., with formic or acetic acid), to the cell pellet or tissue homogenate.[11]

  • Internal Standard: Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not naturally abundant in the sample) prior to extraction to correct for matrix effects and variations in recovery.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.[11]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[11] Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.[11]

start Biological Sample (Cells/Tissue) extraction Add cold extraction solvent & internal standard start->extraction vortex Vortex/Sonicate extraction->vortex centrifuge Centrifuge (15,000 x g, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to dryness supernatant->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Differential Interaction of Hydroxylated vs. Non-Hydroxylated Acyl-CoAs with Key Metabolic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic interactions of hydroxylated and non-hydroxylated acyl-Coenzyme A (acyl-CoA) molecules. Understanding these differential interactions is crucial for elucidating metabolic pathways, identifying potential drug targets, and developing novel therapeutic strategies for metabolic disorders. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts to support researchers in this field.

Introduction

Acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for β-oxidation, complex lipid synthesis, and cellular signaling. The presence of a hydroxyl group on the acyl chain introduces a significant chemical modification that can alter the molecule's interaction with enzymes. This guide focuses on three key enzymes in fatty acid oxidation: 3-Hydroxyacyl-CoA Dehydrogenase, Acyl-CoA Dehydrogenases, and Carnitine Palmitoyltransferase I, examining how hydroxylation of their acyl-CoA substrates influences their activity.

Comparative Enzyme Kinetics

The presence of a hydroxyl group on an acyl-CoA molecule can significantly impact its binding affinity and turnover rate by metabolic enzymes. While direct comparative kinetic data for hydroxylated versus non-hydroxylated acyl-CoAs of the same chain length is limited in the literature, existing studies on substrate specificity, primarily focused on chain length, provide valuable insights.

3-Hydroxyacyl-CoA Dehydrogenase (HADH)

3-Hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a key step in the β-oxidation pathway. The enzyme's substrate is, by definition, a hydroxylated acyl-CoA. HADH exhibits a preference for medium-chain length substrates[1][2].

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthApparent K_m (µM)Relative V_max (%)Source
3-Hydroxybutyryl-CoAC42465[1]
3-Hydroxyhexanoyl-CoAC69.192[1]
3-Hydroxyoctanoyl-CoAC84.5100[1]
3-Hydroxydecanoyl-CoAC103.6100[1]
3-Hydroxydodecanoyl-CoAC123.588[1]
3-Hydroxytetradecanoyl-CoAC143.475[1]
3-Hydroxypalmitoyl-CoAC163.360[1]

Inference on Non-Hydroxylated Acyl-CoAs: Non-hydroxylated acyl-CoAs are not substrates for HADH, as the enzyme specifically acts on the hydroxyl group[3][4]. Therefore, their interaction would be negligible in a catalytic context.

Acyl-CoA Dehydrogenases (ACADs)

ACADs catalyze the initial dehydrogenation step in β-oxidation, introducing a double bond between the α and β carbons of a non-hydroxylated acyl-CoA. There are several ACADs with varying chain-length specificities (Short-Chain, Medium-Chain, Long-Chain, and Very-Long-Chain ACADs).

While the primary substrates for ACADs are non-hydroxylated acyl-CoAs, the presence of a hydroxyl group at the 3-position, as seen in the product of the subsequent hydration step, would prevent it from being an ACAD substrate. The catalytic mechanism of ACADs involves the abstraction of a proton from the α-carbon and a hydride from the β-carbon, which would be sterically and electronically hindered by a hydroxyl group at the 3-position.

EnzymeOptimal Substrate (Non-Hydroxylated)Chain LengthApparent K_m (µM)Source
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Butyryl-CoAC4~25General knowledge
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoAC8~5-10General knowledge
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Dodecanoyl-CoAC12~2-5General knowledge
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoAC16~1-3General knowledge
Carnitine Palmitoyltransferase I (CPT1)

CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, a critical step for their transport into the mitochondrial matrix for β-oxidation. The substrate specificity of CPT1 is primarily determined by the chain length of the acyl-CoA.

Direct comparative kinetic data for hydroxylated versus non-hydroxylated acyl-CoAs with CPT1 is scarce. However, the presence of a hydroxyl group could potentially decrease the hydrophobicity of the acyl chain, which may affect its binding to the active site of CPT1. It is plausible that hydroxylated long-chain acyl-CoAs are poorer substrates for CPT1 compared to their non-hydroxylated counterparts.

SubstrateChain LengthEnzyme SourceApparent K_m (µM)Notes
Palmitoyl-CoAC16Rat Liver Mitochondria~10-30General range from literature
Oleoyl-CoAC18:1Rat Liver Mitochondria~10-30General range from literature

Inference on Hydroxylated Acyl-CoAs: The increased polarity due to the hydroxyl group may reduce the affinity of the acyl-CoA for the CPT1 active site, which is adapted for hydrophobic long-chain fatty acids. This could result in a higher K_m and/or a lower V_max for hydroxylated acyl-CoAs.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme kinetics. Below are protocols for the key enzymes discussed.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This coupled assay measures the HADH-catalyzed oxidation of L-3-hydroxyacyl-CoA by monitoring the reduction of NAD+ to NADH, which absorbs light at 340 nm. The reaction is pulled forward by the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM)

  • L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxydecanoyl-CoA, 1 mM)

  • Coenzyme A (CoASH) solution (1 mM)

  • 3-Ketoacyl-CoA thiolase (e.g., from porcine heart, ~10 units/mL)

  • Purified HADH or cell/tissue lysate

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.3)

    • 50 µL of 10 mM NAD+ solution

    • 50 µL of 1 mM L-3-hydroxyacyl-CoA substrate

    • 20 µL of 1 mM CoASH solution

    • 10 µL of 3-ketoacyl-CoA thiolase solution

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding 20 µL of the enzyme sample (purified HADH or lysate).

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters (K_m and V_max), vary the concentration of the L-3-hydroxyacyl-CoA substrate while keeping other components constant.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay using ETF Fluorescence Reduction

This assay measures the activity of ACADs by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the ACAD. This is considered the gold standard for measuring ACAD activity.[5][6][7]

Materials:

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Purified Electron Transfer Flavoprotein (ETF) (e.g., from porcine liver)

  • Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD, palmitoyl-CoA for VLCAD, 1 mM)

  • Purified ACAD or mitochondrial extract

  • Fluorometer (Excitation: 380 nm, Emission: 495 nm)

  • Anaerobic chamber or system for deoxygenating solutions

Procedure:

  • Prepare all solutions and the fluorometer cuvette under anaerobic conditions to prevent re-oxidation of reduced ETF by oxygen.

  • In an anaerobic cuvette, add:

    • Assay buffer to a final volume of 1 mL

    • ETF to a final concentration of 1-5 µM

  • Record the baseline fluorescence of the oxidized ETF.

  • Add the ACAD enzyme sample to the cuvette and mix.

  • Initiate the reaction by adding the acyl-CoA substrate to a final concentration of 10-100 µM.

  • Monitor the decrease in ETF fluorescence over time.

  • The initial rate of fluorescence decrease is proportional to the ACAD activity.

  • For kinetic analysis, vary the concentration of the acyl-CoA substrate.

Radioisotope Forward Assay for Carnitine Palmitoyltransferase I (CPT1) Activity

This assay measures the formation of radiolabeled acylcarnitine from a non-radiolabeled acyl-CoA and radiolabeled carnitine.

Materials:

  • Assay buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, pH 7.5)

  • Palmitoyl-CoA solution (1 mM)

  • L-[³H]carnitine (specific activity ~10 Ci/mmol)

  • Bovine serum albumin (BSA), fatty acid-free

  • Mitochondrial preparation or cell homogenate

  • Perchloric acid (HClO₄), 1 M

  • Butanol

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing:

    • Assay buffer

    • BSA (to bind free fatty acids) to a final concentration of 1%

    • Palmitoyl-CoA to a final concentration of 50-100 µM

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the mitochondrial preparation and L-[³H]carnitine (final concentration ~0.5 mM, ~1 µCi).

  • Incubate at 37°C for a defined period (e.g., 5-15 minutes).

  • Stop the reaction by adding 1 M HClO₄.

  • Extract the radiolabeled palmitoylcarnitine (B157527) by adding butanol, vortexing, and centrifuging to separate the phases.

  • Transfer an aliquot of the butanol (upper) phase to a scintillation vial.

  • Evaporate the butanol.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of palmitoylcarnitine formed based on the specific activity of the L-[³H]carnitine.

Visualizations

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

fatty_acid_oxidation Acyl_CoA Fatty Acyl-CoA (Non-Hydroxylated) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA ACAD (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (Hydroxylated) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH (NAD⁺ -> NADH) Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Acyl_CoA Next Cycle

Caption: A simplified diagram of the mitochondrial fatty acid β-oxidation spiral.

Experimental Workflow: HADH Spectrophotometric Assay

HADH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer (Phosphate Buffer, NAD⁺, Substrate, CoA, Thiolase) Mix Combine Buffer Mix and Enzyme in Cuvette Prep_Buffer->Mix Prep_Enzyme Prepare Enzyme Sample (Purified HADH or Lysate) Prep_Enzyme->Mix Incubate Equilibrate to Temperature Mix->Incubate Measure Monitor Absorbance at 340 nm Incubate->Measure Calculate_Rate Calculate Rate of NADH Formation Measure->Calculate_Rate Plot_Kinetics Plot Rate vs. Substrate Concentration Calculate_Rate->Plot_Kinetics Determine_Params Determine K_m and V_max Plot_Kinetics->Determine_Params

Caption: Workflow for the spectrophotometric assay of HADH activity.

Logical Relationship: Substrate Specificity and Enzyme Action

Substrate_Enzyme_Logic Acyl_CoA_Type Acyl-CoA Type Non_Hydroxylated Non-Hydroxylated Acyl-CoA Acyl_CoA_Type->Non_Hydroxylated Is Hydroxyl Group Absent at C3? Hydroxylated Hydroxylated Acyl-CoA (3-OH) Acyl_CoA_Type->Hydroxylated Is Hydroxyl Group Present at C3? ACAD ACAD (Dehydrogenation) Non_Hydroxylated->ACAD Substrate HADH HADH (Dehydrogenation) Non_Hydroxylated->HADH Not a Substrate CPT1 CPT1 (Carnitine Conjugation) Non_Hydroxylated->CPT1 Preferred Substrate Hydroxylated->ACAD Not a Substrate Hydroxylated->HADH Substrate Hydroxylated->CPT1 Likely Poor Substrate

References

Comparative Analysis of 18-Hydroxyoleoyl-CoA Levels: A Putative Biomarker in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 18-hydroxyoleoyl-CoA, a metabolite of emerging interest, in the context of healthy versus diseased tissues. While direct comparative quantitative data for this compound is limited in current literature, this document synthesizes available information on its biosynthesis, the broader class of omega-hydroxy fatty acids to which it belongs, and their association with various pathological states. We present established experimental protocols for quantification and illustrative diagrams of the relevant biochemical pathways to facilitate further research and drug development efforts.

Introduction to this compound

This compound is the activated coenzyme A (CoA) thioester of 18-hydroxyoleic acid. 18-Hydroxyoleic acid is an omega-hydroxy fatty acid, meaning it is hydroxylated at the terminal (ω) carbon of oleic acid, an 18-carbon monounsaturated fatty acid. This conversion is a key step in the omega (ω)-oxidation pathway of fatty acid metabolism.

The ω-oxidation pathway is generally considered a minor route for fatty acid catabolism compared to the primary β-oxidation pathway. However, its importance increases in physiological and pathological states where β-oxidation is impaired or overwhelmed, such as in certain metabolic disorders. The enzymes primarily responsible for the initial hydroxylation step are members of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies.[1][2][3] These enzymes are expressed in various tissues, with notable activity in the liver and kidneys.[4][5]

Biosynthesis of this compound

The formation of this compound involves a multi-step enzymatic process that begins with the ω-hydroxylation of oleic acid.

  • Omega-Hydroxylation of Oleic Acid: Cytochrome P450 enzymes of the CYP4A and CYP4F families catalyze the introduction of a hydroxyl group onto the 18th carbon of oleic acid, forming 18-hydroxyoleic acid. This reaction requires NADPH and molecular oxygen.

  • Activation to Acyl-CoA: Like other fatty acids, 18-hydroxyoleic acid must be activated to its CoA ester before it can enter downstream metabolic pathways. This activation is catalyzed by an acyl-CoA synthetase, utilizing ATP and coenzyme A to form this compound.

Further metabolism of this compound can involve oxidation of the hydroxyl group to a carboxylic acid, forming a dicarboxylic acid that can undergo further breakdown.

This compound in Disease: A Potential Biomarker

Alterations in the expression and activity of CYP4A and CYP4F enzymes have been linked to a variety of diseases, suggesting that the levels of their products, including 18-hydroxyoleic acid and subsequently this compound, may be altered in these conditions.

  • Metabolic Disorders: The ω-oxidation pathway is upregulated in conditions of metabolic stress, such as diabetes and obesity.[5] This suggests that levels of ω-hydroxy fatty acids may be elevated in these states.

  • Inflammatory Diseases: Certain products of CYP4 enzymes, such as 20-hydroxyeicosatetraenoic acid (20-HETE) derived from arachidonic acid, are potent inflammatory mediators.[3][4] While the specific role of 18-hydroxyoleic acid in inflammation is less clear, the involvement of the same enzyme family suggests a potential connection.

  • Cancer: Dysregulation of fatty acid metabolism is a hallmark of many cancers. Changes in the expression of CYP4 enzymes have been observed in various tumor types, which could lead to altered levels of ω-hydroxy fatty acids.[6]

Quantitative Data Presentation

AnalyteHealthy Controls (nmol/mL)Type 1 Diabetes (nmol/mL)Type 2 Diabetes (nmol/mL)
Oleic acid (C18:1) 38.91 ± 19.56 28.32 ± 13.91 31.25 ± 12.01
Palmitic acid (C16:0)66.44 ± 15.2347.93 ± 15.5455.42 ± 16.03
Stearic acid (C18:0)18.92 ± 4.9414.85 ± 4.3916.59 ± 4.26
Linoleic acid (C18:2)136.29 ± 84.23100.21 ± 59.84115.63 ± 46.21
Myristic acid (C14:0)12.63 ± 7.767.98 ± 4.799.87 ± 4.45

Data is presented as mean ± standard deviation.[7]

Experimental Protocols

The quantification of this compound and its precursor, 18-hydroxyoleic acid, in biological samples typically involves sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Hydroxylated Fatty Acids by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of hydroxylated fatty acids from plasma or tissue homogenates.

1. Sample Preparation and Lipid Extraction:

  • Internal Standards: Add a known amount of a deuterated internal standard (e.g., 18-hydroxyoleic acid-d4) to the sample (e.g., 100 µL of plasma or a specific weight of homogenized tissue) to correct for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727).

  • Liquid-Liquid Extraction: Extract the lipids using a solvent system such as hexane/isopropanol or chloroform/methanol.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[8][9][10]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the lipid species using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution with mobile phases such as water with a small percentage of formic or acetic acid and an organic solvent like acetonitrile or methanol is typically used.

  • Mass Spectrometry Detection: Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for 18-hydroxyoleic acid and its internal standard are monitored.[2][8]

3. Data Analysis and Quantification:

  • Construct a calibration curve using known concentrations of an 18-hydroxyoleic acid standard.

  • Calculate the concentration of 18-hydroxyoleic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Signaling Pathway

Oleic_Acid Oleic Acid CYP4A_CYP4F CYP4A / CYP4F (Omega-Hydroxylases) Oleic_Acid->CYP4A_CYP4F NADPH, O2 18-Hydroxyoleic_Acid 18-Hydroxyoleic Acid CYP4A_CYP4F->18-Hydroxyoleic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 18-Hydroxyoleic_Acid->Acyl_CoA_Synthetase ATP, CoA 18-Hydroxyoleoyl_CoA This compound Acyl_CoA_Synthetase->18-Hydroxyoleoyl_CoA Downstream_Metabolism Downstream Metabolism (e.g., Dicarboxylic Acid Formation) 18-Hydroxyoleoyl_CoA->Downstream_Metabolism Signaling Cellular Signaling (Putative) 18-Hydroxyoleoyl_CoA->Signaling

Caption: Biosynthesis of this compound from Oleic Acid.

Experimental Workflow

Start Start: Tissue/Plasma Sample Internal_Standard Add Internal Standard (e.g., Deuterated Analyte) Start->Internal_Standard Extraction Lipid Extraction (e.g., Liquid-Liquid Extraction) Internal_Standard->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (C18 column, MRM mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis: Quantification against Calibration Curve LC_MS_MS->Data_Analysis End Result: Analyte Concentration Data_Analysis->End

Caption: Workflow for Quantification of Hydroxylated Fatty Acids.

Conclusion

While this compound is a metabolite of significant interest due to its position in the increasingly recognized ω-oxidation pathway and the association of its generating enzymes with various diseases, direct quantitative comparisons in healthy versus diseased tissues are currently lacking. This guide provides a framework for understanding its biochemical context and the methodologies required for its investigation. The provided data on its precursor, oleic acid, in metabolic disease, alongside established protocols and pathway diagrams, are intended to serve as a valuable resource for researchers aiming to elucidate the role of this compound as a potential biomarker and therapeutic target. Further studies focusing on the direct quantification of this compound in various disease models and patient cohorts are crucial to fully realize its clinical and scientific potential.

References

A Head-to-Head Comparison of Analytical Methods for 18-Hydroxyoleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 18-hydroxyoleoyl-CoA, a key intermediate in specialized metabolic pathways, is crucial for researchers in drug development and metabolic disease. Its unique structure, featuring a long acyl chain with a hydroxyl group and a terminal CoA moiety, presents distinct analytical challenges. This guide provides a head-to-head comparison of the two primary analytical methodologies suitable for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Quantitative Data Summary

The following table summarizes the key performance metrics for the analysis of this compound using LC-MS/MS and a fluorescence-based HPLC method. Data for this compound is extrapolated from published methods for similar long-chain and hydroxy-long-chain fatty acyl-CoAs.

ParameterLC-MS/MSFluorescence-Based HPLC
Limit of Detection (LOD) 0.1 - 10 fmol10 - 100 fmol
Limit of Quantification (LOQ) 0.5 - 50 fmol50 - 500 fmol
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (potential for co-eluting fluorescent interferences)
Sample Throughput Moderate to HighHigh
Instrumentation Cost HighModerate
Method Development Complexity HighModerate

Experimental Workflows

A generalized workflow for the analysis of this compound by both LC-MS/MS and fluorescence-based HPLC is presented below.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Solid Phase or Liquid-Liquid Extraction Homogenization->Extraction Derivatization Fluorescence Derivatization (for HPLC-FLD) Extraction->Derivatization HPLC-FLD Path LC_Separation Reverse-Phase HPLC/UPLC Separation Extraction->LC_Separation LC-MS/MS Path Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection FLD_Detection Fluorescence Detection (FLD) LC_Separation->FLD_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis FLD_Detection->Data_Analysis

Caption: General analytical workflow for this compound analysis.

Detailed Experimental Protocols

Method 1: LC-MS/MS for this compound Quantification

This method provides high specificity and sensitivity for the direct measurement of this compound.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize frozen tissue samples or cell pellets in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled this compound) to the homogenate.

  • Protein Precipitation: Sonicate the sample on ice and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or similar reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) hydroxide.

    • Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. A characteristic product ion often results from the neutral loss of the phosphopantetheine moiety (507 Da). The exact m/z values will need to be determined by direct infusion of a standard.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Method 2: Fluorescence-Based HPLC for Total Long-Chain Acyl-CoA Quantification

This method is suitable for higher throughput screening but lacks the specificity of LC-MS/MS and requires a derivatization step. It measures the total pool of long-chain fatty acyl-CoAs.

1. Sample Preparation and Derivatization:

  • Extraction: Perform the same homogenization and protein precipitation steps as in the LC-MS/MS protocol.

  • Derivatization:

    • To the supernatant, add a solution of a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes. The maleimide (B117702) group of CPM reacts with the free thiol of the CoA moiety.

2. HPLC Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient suitable for separating long-chain acyl-CoA derivatives.

    • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: ~380-400 nm (dependent on the fluorescent tag).

    • Emission Wavelength: ~470-490 nm (dependent on the fluorescent tag).

Signaling Pathway Context

The analysis of this compound is often relevant in the context of fatty acid metabolism and signaling. The diagram below illustrates a simplified pathway involving fatty acid activation.

Fatty Acid Activation Pathway FA 18-Hydroxyoleic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi Acyl_CoA This compound ACSL->Acyl_CoA CoA_SH Coenzyme A CoA_SH->ACSL ATP ATP ATP->ACSL Metabolism Downstream Metabolic Pathways Acyl_CoA->Metabolism

Caption: Simplified fatty acid activation pathway.

Conclusion

The choice between LC-MS/MS and fluorescence-based HPLC for the analysis of this compound depends on the specific research question.

  • LC-MS/MS is the gold standard for specific and sensitive quantification, providing unambiguous identification and accurate measurement of this compound. It is the preferred method for detailed metabolic studies and drug development research where accuracy is paramount.

  • Fluorescence-Based HPLC offers a higher-throughput and more cost-effective alternative for assessing the total long-chain fatty acyl-CoA pool. While it lacks the specificity to distinguish this compound from other acyl-CoAs, it can be a valuable tool for screening applications where changes in the overall acyl-CoA levels are of interest.

For researchers requiring precise quantification of this compound, the development and validation of a dedicated LC-MS/MS method is strongly recommended.

Confirming the Identity of 18-Hydroxyoleoyl-CoA: A Comparative Guide to Tandem Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative framework for confirming the identity of 18-hydroxyoleoyl-CoA using tandem mass spectrometry (MS/MS), contrasting it with the well-characterized oleoyl-CoA. Detailed experimental protocols and expected fragmentation data are presented to aid in the structural elucidation of this and similar long-chain fatty acyl-CoAs.

The introduction of a hydroxyl group to the oleoyl-CoA backbone significantly alters its biological activity and presents a unique challenge for analytical confirmation. Tandem mass spectrometry offers the specificity and sensitivity required for this task by generating characteristic fragment ions that act as a structural fingerprint.

Comparative Fragmentation Analysis

The primary method for identifying acyl-CoAs by tandem mass spectrometry relies on the recognition of signature fragment ions. For this compound, the fragmentation pattern is predicted based on the established behavior of other long-chain fatty acyl-CoAs and hydroxy fatty acids in the mass spectrometer.

A key diagnostic feature for all acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and the appearance of a fragment ion corresponding to the Coenzyme A structure (m/z 428) in positive ion mode.[1][2] The presence of a hydroxyl group on the fatty acyl chain of this compound is expected to introduce an additional characteristic fragmentation pathway: the neutral loss of a water molecule (18 Da).

Below is a comparative table of the expected and reported MS/MS fragmentation data for this compound and oleoyl-CoA.

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Characteristic Neutral Losses (Da)
This compound 1048.61030.6, 541.4, 428.018 (H₂O), 507 (C₁₀H₁₃N₅O₁₀P₃S)
Oleoyl-CoA 1032.6525.4, 428.0507 (C₁₀H₁₃N₅O₁₀P₃S)
Data for this compound is predicted based on known fragmentation patterns. Data for Oleoyl-CoA is based on published findings.

Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a robust method for the separation and identification of long-chain fatty acyl-CoAs from biological matrices.

1. Sample Preparation (Solid Phase Extraction)

  • Homogenize tissue samples in an appropriate buffer.

  • Perform a solid-phase extraction (SPE) to isolate the long-chain fatty acyl-CoAs.[3]

  • Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

2. Liquid Chromatography Separation

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).

  • Gradient: A linear gradient from 60% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Tandem Mass Spectrometry Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Product Ion Scan or Multiple Reaction Monitoring (MRM).

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the specific instrument and precursor ion (typically 20-40 eV).

  • Key Transitions for MRM:

    • This compound: 1048.6 -> 541.4; 1048.6 -> 428.0

    • Oleoyl-CoA: 1032.6 -> 525.4; 1032.6 -> 428.0

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the underlying logic of fragmentation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Biological Sample Homogenate Homogenization Tissue->Homogenate SPE Solid Phase Extraction Homogenate->SPE Eluate Elution & Evaporation SPE->Eluate Sample Reconstituted Sample Eluate->Sample LC Liquid Chromatography (C18 Separation) Sample->LC MS1 Mass Spectrometer (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometer (Fragment Ion Detection) CID->MS2 Data Data MS2->Data Data Analysis

Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragments Precursor This compound [M+H]⁺ m/z 1048.6 Fragment1 [M+H-H₂O]⁺ m/z 1030.6 Precursor->Fragment1 - H₂O Fragment2 [Acyl Chain]⁺ m/z 541.4 Precursor->Fragment2 - C₁₀H₁₃N₅O₁₀P₃S Fragment3 [CoA]⁺ m/z 428.0 Precursor->Fragment3 - C₁₈H₃₃O₂

Figure 2. Predicted fragmentation pathway for this compound in positive ion mode.

By combining the predicted fragmentation pattern with a robust and validated LC-MS/MS method, researchers can confidently identify this compound in complex biological samples. This comparative guide serves as a foundational resource for the analysis of this and other modified long-chain fatty acyl-CoAs, facilitating further investigation into their metabolic roles and potential as therapeutic targets.

References

A Comparative Guide to the Metabolic Fates of 18-Hydroxyoleoyl-CoA, Oleoyl-CoA, and Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic processing of 18-hydroxyoleoyl-CoA against two common fatty acyl-CoAs: oleoyl-CoA and palmitoyl-CoA. Understanding the distinct metabolic pathways and fates of these molecules is crucial for research into lipid metabolism, cellular signaling, and the development of therapeutics targeting metabolic diseases.

Introduction

Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and signaling molecules. While the metabolism of common saturated and monounsaturated fatty acyl-CoAs like palmitoyl-CoA and oleoyl-CoA is well-established, the metabolic fate of modified fatty acyl-CoAs, such as the hydroxylated this compound, is less understood. This guide synthesizes available experimental data to illuminate the comparative metabolism of these three key molecules. 18-Hydroxyoleic acid, the precursor to this compound, is a human metabolite of oleic acid.

Comparative Metabolic Fates

The metabolic journey of a fatty acyl-CoA is determined by several factors, including its chain length, degree of saturation, and any chemical modifications. These characteristics influence its affinity for various enzymes and its transport across cellular compartments.

FeatureThis compoundOleoyl-CoAPalmitoyl-CoA
Structure 18 carbons, 1 double bond, 1 hydroxyl group18 carbons, 1 double bond16 carbons, saturated
Primary Metabolic Pathways Omega-oxidation, Beta-oxidation (likely in peroxisomes)Beta-oxidation, Incorporation into complex lipidsBeta-oxidation, Fatty acid synthesis
Cellular Location of Metabolism Endoplasmic Reticulum, Peroxisomes, MitochondriaMitochondria, Endoplasmic ReticulumMitochondria, Cytosol

Key Metabolic Pathways: A Deeper Dive

Beta-Oxidation

Beta-oxidation is the primary catabolic pathway for fatty acyl-CoAs, breaking them down into acetyl-CoA units to generate ATP. This process occurs mainly in the mitochondria.[1]

  • Palmitoyl-CoA and Oleoyl-CoA: Both are excellent substrates for mitochondrial beta-oxidation. Palmitoyl-CoA, being saturated, proceeds through the standard beta-oxidation spiral. Oleoyl-CoA, with its cis-double bond, requires an additional isomerase enzyme to convert it to a trans-intermediate that can be processed by the subsequent enzymes in the pathway.

  • This compound: The presence of a hydroxyl group at the omega-carbon may hinder its efficient transport into the mitochondria via the carnitine shuttle. While direct evidence is limited, it is plausible that this compound is a poorer substrate for carnitine palmitoyltransferase (CPT), the enzyme that facilitates mitochondrial entry, compared to its non-hydroxylated counterparts.[2][3] Peroxisomes, however, are known to beta-oxidize very-long-chain and modified fatty acids, suggesting that this compound may be preferentially metabolized in this organelle.[4][5]

Omega-Oxidation

Omega-oxidation is an alternative pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl (omega) carbon of a fatty acid.[2]

  • This compound: As its name suggests, this compound is an intermediate in the omega-oxidation pathway of oleic acid. The initial hydroxylation is catalyzed by cytochrome P450 enzymes.[2] Following its formation, this compound can be further oxidized to a dicarboxylic acid.[6][7] This dicarboxylic acid can then undergo beta-oxidation from either end, typically in peroxisomes.[7]

  • Oleoyl-CoA and Palmitoyl-CoA: While omega-oxidation can occur with these fatty acyl-CoAs, it is generally a minor pathway unless beta-oxidation is impaired.[2]

Incorporation into Complex Lipids

Fatty acyl-CoAs are essential for the synthesis of complex lipids such as triglycerides (for energy storage) and phospholipids (B1166683) (for membrane structure).

  • Oleoyl-CoA and Palmitoyl-CoA: Both are readily incorporated into triglycerides and various phospholipid species. The specific acyltransferases involved exhibit substrate preferences that can influence the final lipid composition of a cell.

  • This compound: The impact of the hydroxyl group on the incorporation of this compound into complex lipids is not well-documented. It is possible that the polarity introduced by the hydroxyl group affects its recognition by acyltransferases, potentially leading to its exclusion from certain lipid species or its inclusion into specialized lipids. Studies on other hydroxy fatty acids suggest they can be incorporated into complex lipids like acylglucosylceramides.[8]

Signaling Roles

Fatty acids and their derivatives can act as signaling molecules, often by activating nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[9]

  • Oleoyl-CoA and Palmitoyl-CoA: These are known to be ligands for PPARs, influencing the expression of genes involved in lipid metabolism.

  • 18-Hydroxyoleic Acid: Studies have shown that various hydroxy monounsaturated fatty acids can act as agonists for PPARα, PPARδ, and PPARγ.[10] This suggests that 18-hydroxyoleic acid and its CoA derivative may have distinct signaling roles compared to oleic acid, potentially modulating gene expression related to inflammation and energy homeostasis.

Experimental Protocols

Measurement of Fatty Acyl-CoA Oxidation Rates

This protocol outlines a general method for measuring the rate of fatty acyl-CoA oxidation in isolated mitochondria or peroxisomes using radiolabeled substrates.

Materials:

  • Isolated mitochondria or peroxisomes

  • Radiolabeled fatty acyl-CoA (e.g., [1-¹⁴C]palmitoyl-CoA, custom synthesized [¹⁴C]this compound)

  • Reaction buffer (containing L-carnitine for mitochondrial assays)

  • Scintillation fluid and counter

Procedure:

  • Incubate isolated organelles with the radiolabeled fatty acyl-CoA in the reaction buffer at 37°C.

  • At various time points, stop the reaction by adding perchloric acid.

  • Separate the unmetabolized fatty acyl-CoA from the water-soluble radiolabeled products (e.g., [¹⁴C]acetyl-CoA) by centrifugation and/or chromatography.

  • Quantify the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the rate of oxidation based on the amount of radiolabeled product formed over time.

Lipidomics Analysis of Fatty Acyl-CoA Incorporation

This protocol describes a general workflow for analyzing the incorporation of different fatty acyl-CoAs into complex lipids using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cells

  • Fatty acid precursors (e.g., 18-hydroxyoleic acid, oleic acid, palmitic acid)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • LC-MS system

Procedure:

  • Incubate cultured cells with the fatty acid of interest.

  • After the desired incubation time, harvest the cells and perform a total lipid extraction.

  • Analyze the lipid extract by LC-MS to identify and quantify the different lipid species containing the incorporated fatty acid.

  • Compare the relative abundance of the fatty acid in different lipid classes (e.g., triglycerides, phosphatidylcholine, phosphatidylethanolamine) to determine its incorporation pattern.

Signaling Pathway and Experimental Workflow Diagrams

Fatty_Acyl_CoA_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA AMP, PPi Mito Fatty Acyl-CoA Mito Fatty Acyl-CoA Fatty Acyl-CoA->Mito Fatty Acyl-CoA Carnitine Shuttle (CPT1/2) ER Fatty Acyl-CoA ER Fatty Acyl-CoA Fatty Acyl-CoA->ER Fatty Acyl-CoA Perox Fatty Acyl-CoA Perox Fatty Acyl-CoA Fatty Acyl-CoA->Perox Fatty Acyl-CoA ABCD Transporters Beta-Oxidation Beta-Oxidation Mito Fatty Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Omega-Oxidation Omega-Oxidation ER Fatty Acyl-CoA->Omega-Oxidation Complex Lipids Complex Lipids ER Fatty Acyl-CoA->Complex Lipids Glycerol-3-P, etc. Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation->Dicarboxylic Acid Perox Beta-Oxidation Perox Beta-Oxidation Perox Fatty Acyl-CoA->Perox Beta-Oxidation Shortened Acyl-CoA Shortened Acyl-CoA Perox Beta-Oxidation->Shortened Acyl-CoA

Caption: General overview of fatty acyl-CoA metabolic pathways.

Experimental_Workflow Cell Culture Cell Culture Incubation with Fatty Acid Incubation with Fatty Acid Cell Culture->Incubation with Fatty Acid Metabolite Extraction Metabolite Extraction Incubation with Fatty Acid->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

Caption: A typical workflow for studying fatty acid metabolism in vitro.

Conclusion

The metabolic fate of a fatty acyl-CoA is intricately linked to its chemical structure. While palmitoyl-CoA and oleoyl-CoA are primarily directed towards mitochondrial β-oxidation for energy production or incorporation into major lipid classes, the hydroxyl group of this compound likely diverts it towards omega-oxidation in the endoplasmic reticulum and subsequent processing in peroxisomes. Furthermore, this compound and its precursor may possess distinct signaling properties, highlighting the importance of understanding the metabolism of modified fatty acids. Further research, particularly direct comparative studies employing modern analytical techniques, is necessary to fully elucidate the quantitative differences in the metabolic fates of these molecules and their physiological consequences.

References

Navigating the Landscape of Lipidomics: A Guide to Cross-Validation of 18-Hydroxyoleoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of lipids, including long-chain fatty acyl-CoAs like 18-hydroxyoleoyl-CoA, is notoriously challenging due to their diverse chemical properties and the complexity of biological matrices. Inter-laboratory studies on lipidomics have consistently highlighted significant variability in measurement results, underscoring the urgent need for standardized protocols to ensure data harmonization and comparability.[1][2][3][4] Factors contributing to this variability include differences in sample preparation, analytical platforms, and data processing workflows.

This guide outlines a recommended experimental protocol for the quantification of this compound, drawing from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar long-chain acyl-CoAs.[5][6][7] Adherence to a standardized protocol is the first step towards meaningful cross-laboratory validation.

Recommended Experimental Protocol for this compound Quantification

To facilitate inter-laboratory comparison and eventual cross-validation, a detailed and standardized experimental protocol is essential. The following table summarizes the key parameters for a robust LC-MS/MS-based quantification method for this compound.

Parameter Recommended Specification Rationale for Standardization
Sample Type Cell pellets, tissue homogenates, plasmaConsistency in starting material is crucial for comparable results.
Internal Standard Stable isotope-labeled this compound (e.g., ¹³C₁₈-18-hydroxyoleoyl-CoA)Corrects for variability in extraction efficiency and matrix effects, which is a major source of error.
Sample Preparation
Extraction SolventAcidified organic solvent (e.g., 2-propanol/hexane with 10% acetic acid)Ensures efficient extraction of acyl-CoAs while minimizing degradation.
Extraction MethodSolid-Phase Extraction (SPE) with a C18 sorbentProvides effective cleanup and concentration of the analyte, reducing matrix interference.
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)Offers good retention and separation of long-chain acyl-CoAs.
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium (B1175870) hydroxideThe choice of modifier depends on the ionization mode and should be kept consistent.
Mobile Phase BAcetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium hydroxideEnsures proper elution and separation of hydrophobic molecules.
GradientOptimized gradient from ~50% to 95% B over 10-15 minutesA consistent gradient is critical for reproducible retention times and peak shapes.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Generally provides good sensitivity for acyl-CoAs.
Detection ModeMultiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity for quantification.
MRM TransitionsPrecursor ion (M+H)⁺ of this compound → Specific product ionsSpecific transitions must be optimized and kept constant across laboratories.
Calibration Curve7-9 point calibration curve using a certified reference standard of this compoundEssential for accurate quantification. The range should cover expected biological concentrations.
Quality Control
QC SamplesLow, medium, and high concentrations of this compound in a representative matrixMonitored throughout the analytical run to assess accuracy and precision.
Reference MaterialNIST SRM 1950 (Metabolites in Frozen Human Plasma) or similarInclusion of a standard reference material allows for an external check on method performance and inter-lab comparison.[1][2][3]

Experimental Workflow for Cross-Validation

The following diagram illustrates a standardized workflow that laboratories can adopt to facilitate the cross-validation of this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Validation sample Biological Sample (e.g., Tissue, Cells) add_is Addition of Internal Standard sample->add_is extraction Solid-Phase Extraction (SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation (Reversed-Phase C18) evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration qc_check Quality Control Check peak_integration->qc_check data_comparison Inter-Laboratory Data Comparison qc_check->data_comparison

Standardized workflow for this compound quantification.

Conclusion

Achieving reproducible and comparable quantitative data for this compound across different laboratories is a critical step in advancing our understanding of its biological roles and its potential as a therapeutic target. While a dedicated cross-validation study for this specific molecule is yet to be published, the principles of standardization and best practices established within the broader lipidomics community provide a clear path forward. By adopting a harmonized experimental protocol, such as the one outlined in this guide, researchers can significantly reduce inter-laboratory variability and generate more reliable and comparable data. The use of common reference materials will be instrumental in the ultimate goal of achieving true cross-validation.

References

Safety Operating Guide

Navigating the Disposal of 18-Hydroxyoleoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized biochemicals like 18-hydroxyoleoyl-CoA is a critical component of laboratory safety and regulatory compliance. Due to a lack of comprehensive toxicological data, a cautious approach is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. A Safety Data Sheet (SDS) for a similar compound, Oleoyl-CoA, suggests it is not classified as a hazardous substance; however, it also notes that the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

Given the absence of specific disposal directives for this compound, the following protocol is based on general best practices for laboratory chemical waste management and Environmental Protection Agency (EPA) guidelines[1][2][3].

  • Waste Characterization: Since the hazards are not fully known, this compound waste should be treated as chemical waste. It should not be disposed of down the drain or in regular trash[2].

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, microfuge tubes), and PPE, in a dedicated and clearly labeled waste container.

    • The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure[1].

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings[3].

  • On-site Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[2][3].

    • Ensure the SAA is away from drains and incompatible chemicals.

  • Consultation with Environmental Health and Safety (EHS):

    • This is a critical and mandatory step. Contact your institution's EHS office to inform them about the waste and request guidance for its final disposal.

    • Provide them with all available information, including the chemical name and any safety data you have. The EHS office will determine the appropriate final disposal method based on institutional protocols and local, state, and federal regulations.

  • Potential for Chemical Inactivation (Expert Consultation Required):

    • For some lipid-based compounds like diacylglycerols, chemical inactivation using a strong base (e.g., 1N NaOH) can be a method of degradation prior to disposal.

    • However, the applicability of this method to this compound is not confirmed. This option should only be considered after explicit consultation with and approval from your institution's EHS department or a qualified chemist, as the reaction could produce other hazardous byproducts.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding disposal parameters (e.g., concentration limits for sewer disposal, specific incineration temperatures) for this compound. The disposal process is guided by the qualitative assessment of its unknown hazard profile.

ParameterGuidelineSource
Toxicity Not fully investigated; handle as potentially hazardous.
Sewer Disposal Not recommended.[2]
Solid Waste Disposal Not recommended for contaminated materials.[2]
Final Disposal Method To be determined by institutional EHS.General Laboratory Safety Guidelines

Experimental Protocols

As this document pertains to disposal procedures, there are no experimental protocols for citation. The guidance provided is based on established safety and environmental regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_hazard Assess Hazard: Is specific disposal protocol available? start->assess_hazard no_protocol No Protocol Found: Treat as Potentially Hazardous assess_hazard->no_protocol No collect_waste Segregate and Collect Waste in Labeled, Compatible Container no_protocol->collect_waste store_waste Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs CRITICAL STEP: Contact Institutional EHS for Guidance store_waste->contact_ehs ehs_decision EHS Determines Final Disposal Method contact_ehs->ehs_decision disposal Dispose of Waste According to EHS Instruction ehs_decision->disposal end End: Proper Disposal Complete disposal->end

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.